molecular formula C11H13Cl2N B1461249 [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine CAS No. 760157-03-7

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Cat. No.: B1461249
CAS No.: 760157-03-7
M. Wt: 230.13 g/mol
InChI Key: YYWKSMGFLAGUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a useful research compound. Its molecular formula is C11H13Cl2N and its molecular weight is 230.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(2,6-dichlorophenyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11/h1,3-4H,2,5-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWKSMGFLAGUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a primary amine featuring a cyclobutane ring attached to a 2,6-dichlorinated phenyl group. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. The rigid cyclobutane scaffold, combined with the electronically and sterically demanding 2,6-dichlorophenyl group, provides a unique three-dimensional structure that can be exploited for fine-tuning the pharmacological properties of drug candidates. This guide provides a comprehensive overview of the synthetic routes to this valuable building block, with a focus on the underlying chemical principles, practical experimental protocols, and a comparative analysis of different synthetic strategies.

Synthetic Strategy Overview

The most logical and widely applicable approach to the synthesis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine involves a two-step sequence. This strategy begins with the construction of a key intermediate, 1-(2,6-dichlorophenyl)cyclobutanecarbonitrile, followed by the reduction of the nitrile functionality to the desired primary amine. This approach offers a convergent and efficient pathway to the target molecule.

Synthetic_Workflow 2,6-Dichlorophenylacetonitrile 2,6-Dichlorophenylacetonitrile Step1 Step 1: Cyclobutane Ring Formation 2,6-Dichlorophenylacetonitrile->Step1 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Step1 Nitrile_Intermediate 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile Step1->Nitrile_Intermediate Step2 Step 2: Nitrile Reduction Nitrile_Intermediate->Step2 Final_Product [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine Step2->Final_Product

Caption: Overall synthetic workflow.

Part 1: Synthesis of 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile

The formation of the cyclobutane ring is achieved through the alkylation of 2,6-dichlorophenylacetonitrile with 1,3-dibromopropane. This reaction is facilitated by a strong base, which deprotonates the acidic α-carbon of the nitrile, generating a carbanion that subsequently undergoes intramolecular cyclization.

Mechanism of Cyclobutane Ring Formation

The reaction proceeds via a nucleophilic substitution mechanism. A strong base, such as sodium hydride, is used to abstract a proton from the carbon atom adjacent to both the phenyl ring and the nitrile group. The resulting carbanion is stabilized by the electron-withdrawing effects of both the aromatic ring and the nitrile. This nucleophilic carbanion then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in an S(_N)2 reaction, displacing a bromide ion. A second deprotonation at the α-carbon, followed by an intramolecular S(_N)2 reaction, leads to the formation of the cyclobutane ring and elimination of the second bromide ion.

Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: First Alkylation cluster_step3 Step 3: Second Deprotonation cluster_step4 Step 4: Intramolecular Cyclization Start 2,6-Dichlorophenylacetonitrile Carbanion Carbanion Intermediate Start->Carbanion + NaH - H₂ Base NaH Intermediate1 Alkylated Intermediate Carbanion->Intermediate1 + Br-(CH₂)₃-Br - NaBr Dibromopropane 1,3-Dibromopropane Carbanion2 Second Carbanion Intermediate1->Carbanion2 + NaH - H₂ Product 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile Carbanion2->Product - NaBr

Caption: Mechanism of cyclobutane formation.

Experimental Protocol: Alkylation of 2,6-Dichlorophenylacetonitrile

This protocol is adapted from a procedure for a structurally similar compound and may require optimization for the specific substrate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2,6-Dichlorophenylacetonitrile186.0310.0 g0.05371.0
Sodium Hydride (60% in mineral oil)40.004.30 g0.10752.0
1,3-Dibromopropane201.8911.9 g (5.5 mL)0.05911.1
Anhydrous Dimethyl Sulfoxide (DMSO)-100 mL--
Diethyl Ether-As needed--
Deionized Water-As needed--
Saturated Brine Solution-As needed--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: Anhydrous DMSO (50 mL) and sodium hydride (4.30 g, 60% dispersion in mineral oil) are added to the flask. The suspension is stirred under a nitrogen atmosphere.

  • A solution of 2,6-dichlorophenylacetonitrile (10.0 g) in anhydrous DMSO (50 mL) is added dropwise to the sodium hydride suspension over 30 minutes. The reaction mixture is stirred at room temperature for an additional 30 minutes after the addition is complete.

  • A solution of 1,3-dibromopropane (11.9 g) in a minimal amount of anhydrous DMSO is then added dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 30°C with a water bath if necessary.

  • Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is carefully poured into ice-water (500 mL) and extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with deionized water (2 x 100 mL) and then with a saturated brine solution (100 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 1-(2,6-dichlorophenyl)cyclobutanecarbonitrile can be purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions:

  • Sodium hydride is a highly flammable and moisture-sensitive solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.

  • 1,3-Dibromopropane is a toxic and potentially carcinogenic compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The reaction of sodium hydride with DMSO can be exothermic. Careful control of the addition rate and temperature is crucial.

Part 2: Reduction of 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile to [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

The final step in the synthesis is the reduction of the nitrile group to a primary amine. This can be effectively achieved using two primary methods: reduction with a metal hydride, such as lithium aluminum hydride (LiAlH(_4)), or through catalytic hydrogenation.

Method A: Lithium Aluminum Hydride (LiAlH(_4)) Reduction

LiAlH(_4) is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles.[1][2][3][4] It is a common choice for laboratory-scale syntheses due to its high reactivity and generally excellent yields.

Mechanism of LiAlH(_4) Reduction:

The reduction of a nitrile with LiAlH(_4) involves the nucleophilic addition of a hydride ion (H


) to the electrophilic carbon of the nitrile group. This forms an intermediate imine anion, which is then further reduced by another equivalent of hydride to a dianion. Subsequent acidic workup protonates the dianion to yield the primary amine.[1][4]

LiAlH4_Reduction Nitrile R-C≡N Imine_Anion [R-CH=N]⁻ Nitrile->Imine_Anion + LiAlH₄ Dianion [R-CH₂-N]²⁻ Imine_Anion->Dianion + LiAlH₄ Amine R-CH₂-NH₂ Dianion->Amine + H₃O⁺ (workup)

Caption: Mechanism of LiAlH₄ nitrile reduction.

Experimental Protocol: LiAlH(_4) Reduction

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile226.105.0 g0.02211.0
Lithium Aluminum Hydride (LiAlH(_4))37.951.26 g0.03321.5
Anhydrous Diethyl Ether or THF-100 mL--
Deionized Water-As needed--
15% Aqueous Sodium Hydroxide-As needed--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is flame-dried and cooled.

  • Reagent Addition: Anhydrous diethyl ether (50 mL) and lithium aluminum hydride (1.26 g) are carefully added to the flask. The suspension is stirred.

  • A solution of 1-(2,6-dichlorophenyl)cyclobutanecarbonitrile (5.0 g) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel to the LiAlH(_4) suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours or heated to reflux for 1-2 hours to ensure complete reduction.

  • Workup (Fieser method): The reaction is cooled in an ice bath. The reaction is quenched by the sequential and careful dropwise addition of:

    • 1.26 mL of water

    • 1.26 mL of 15% aqueous sodium hydroxide

    • 3.78 mL of water

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

  • Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude [1-(2,6-dichlorophenyl)cyclobutyl]methanamine. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt, which can be recrystallized.

Safety Precautions:

  • Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. It should be handled with extreme care in a dry, inert atmosphere.[5][6]

  • The quenching procedure is highly exothermic and should be performed slowly and with efficient cooling.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is an alternative method for nitrile reduction that is often preferred for larger-scale syntheses due to its milder reaction conditions and avoidance of pyrophoric reagents.[1] Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide.

Mechanism of Catalytic Hydrogenation:

In catalytic hydrogenation, the nitrile is adsorbed onto the surface of the metal catalyst along with hydrogen gas. The triple bond of the nitrile is sequentially reduced by the addition of hydrogen atoms, first to an imine intermediate and then to the primary amine.

Experimental Protocol: Catalytic Hydrogenation

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile226.105.0 g0.0221
Raney Nickel (50% slurry in water) or 10% Pd/C-~0.5 g-
Anhydrous Ethanol or Methanol-100 mL-
Hydrogen Gas (H(_2))---

Procedure:

  • Reaction Setup: A hydrogenation apparatus (e.g., a Parr shaker or a flask with a balloon of hydrogen) is used.

  • Reagent Addition: 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile (5.0 g) is dissolved in anhydrous ethanol (100 mL) in the reaction vessel. The catalyst (e.g., Raney Nickel, carefully washed with ethanol to remove water) is added to the solution.

  • Reaction: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is then agitated at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

  • Workup: The reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The filter cake should be kept wet with solvent to prevent ignition of the pyrophoric catalyst.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude amine. Purification can be achieved by vacuum distillation or recrystallization of a suitable salt.

Causality in Method Selection:

  • LiAlH(_4) Reduction:

    • Expertise & Experience: This method is highly effective and generally provides clean, high-yielding conversions on a laboratory scale. Its broad functional group tolerance is a significant advantage.

    • Trustworthiness: The reaction is reliable, but the safe handling of LiAlH(_4) and the quenching procedure require experience and careful execution to be self-validating.

  • Catalytic Hydrogenation:

    • Expertise & Experience: This method is often considered "greener" and safer for scale-up. The catalyst can often be recovered and reused. However, catalyst poisoning can be an issue, and reactions can sometimes be sluggish.

    • Trustworthiness: The progress of the reaction can be easily monitored by hydrogen uptake, providing a self-validating system. However, care must be taken when handling the pyrophoric catalysts (especially Raney Nickel).

Purification and Characterization

Purification:

  • 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile: The nitrile intermediate is typically a high-boiling liquid or a low-melting solid. It can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine: The final amine product is also likely a high-boiling liquid. It can be purified by vacuum distillation. For easier handling and purification, it can be converted to its hydrochloride salt by bubbling dry hydrogen chloride gas through an ethereal solution of the amine. The resulting salt is typically a stable, crystalline solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Characterization:

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    
    H and 
    
    
    
    C NMR spectroscopy will confirm the structure of the intermediate and the final product.
  • Infrared (IR) Spectroscopy: The IR spectrum of the nitrile intermediate will show a characteristic C≡N stretching vibration around 2230-2260 cm

    
    . This peak will be absent in the spectrum of the final amine, which will instead show N-H stretching vibrations around 3300-3500 cm
    
    
    
    .
  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compounds.

  • Melting Point: The melting point of the hydrochloride salt of the final amine can be used as a measure of its purity.

Conclusion

The synthesis of [1-(2,6-dichlorophenyl)cyclobutyl]methanamine is a straightforward two-step process that is accessible to researchers with a solid foundation in synthetic organic chemistry. The key steps involve the formation of a cyclobutane ring via alkylation and the subsequent reduction of a nitrile to a primary amine. The choice of the nitrile reduction method, either with lithium aluminum hydride or through catalytic hydrogenation, will depend on the scale of the synthesis and the available resources. Careful attention to safety, particularly when handling pyrophoric and toxic reagents, is paramount. This guide provides the necessary theoretical background and practical protocols to enable the successful synthesis of this valuable and structurally unique building block for drug discovery and development.

References

  • Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Nitrile reduction. In Wikipedia. Retrieved from [Link]

  • JoVE. (n.d.). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Nitriles. Retrieved from [Link]

  • Maitland, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Pearson. (n.d.). Assess the effectiveness of catalytic hydrogenation versus lithium aluminum hydride in the reduction of nitriles to amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional

In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. These fundamental characteristics govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This technical guide is dedicated to providing an in-depth exploration of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, a key intermediate in the synthesis of centrally active pharmaceutical agents.[1]

Given the nascent stage of publicly available research on this specific molecule, this document integrates established theoretical principles with predictive modeling and outlines robust experimental protocols. The methodologies described herein are designed to be self-validating, providing a clear path for researchers to generate empirical data. Our objective is to equip fellow scientists and drug development professionals with the foundational knowledge and practical frameworks necessary to effectively work with and characterize this promising chemical scaffold.

Molecular Identity and Structural Elucidation

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a primary amine featuring a cyclobutane ring attached to a 2,6-dichlorophenyl group. This unique combination of a strained cycloalkane and a sterically hindered aromatic ring imparts distinct properties to the molecule, influencing its reactivity and potential biological activity.

Table 1: Core Molecular Identifiers

PropertyValueSource
Chemical Name [1-(2,6-Dichlorophenyl)cyclobutyl]methanamineN/A
CAS Number 760157-03-7[2]
Molecular Formula C₁₁H₁₃Cl₂N[1]
Molecular Weight 230.13 g/mol [1]
InChI InChI=1S/C11H13Cl2N/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11/h1,3-4H,2,5-7,14H2[2]
SMILES NCC1(CCC1)C2=C(C=CC=C2Cl)Cl[3]
Rationale for Structural Characterization

Precise structural confirmation is the bedrock of all subsequent physicochemical analysis. The spatial arrangement of the dichlorophenyl and aminomethyl groups relative to the cyclobutane ring will dictate intermolecular interactions and, consequently, bulk properties.

Diagram 1: Structural Elucidation Workflow

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Confirmation cluster_crystallography Definitive Structure Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR FTIR Spectroscopy Purification->IR Crystallization Single Crystal Growth NMR->Crystallization XRD X-ray Diffraction Crystallization->XRD

Caption: Workflow for the synthesis and structural confirmation of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

Physicochemical Properties: Predicted and Experimental

Due to a lack of published experimental data, the following section provides predicted values for key physicochemical properties. These predictions are based on well-established Quantitative Structure-Property Relationship (QSPR) models and serve as a valuable starting point for experimental design.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Rationale
Melting Point (°C) No reliable prediction models available for this structural class.High structural rigidity and potential for hydrogen bonding and dipole-dipole interactions suggest a solid state at room temperature.
Boiling Point (°C) 253.3 ± 23.0Predicted for a similar analog, [1-(4-fluorophenyl)cyclobutyl]methanamine.[4] The presence of two chlorine atoms is expected to increase the boiling point further due to increased molecular weight and polarizability.
Aqueous Solubility LowThe significant hydrophobic surface area of the dichlorophenyl and cyclobutyl groups is expected to dominate over the hydrophilic amine group, leading to poor water solubility.
pKa (basic) ~9.5 - 10.5Typical range for a primary aliphatic amine. The electron-withdrawing nature of the dichlorophenyl group may slightly decrease the basicity.
logP ~3.5 - 4.5The octanol-water partition coefficient is predicted to be high, indicating significant lipophilicity. This is driven by the large nonpolar regions of the molecule.
Experimental Protocols for Physicochemical Characterization

The following protocols provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties.

The melting point provides a quick and effective assessment of purity.[5] A sharp melting range (typically < 2°C) is indicative of a pure compound.[6]

Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline material.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Rapid Determination: Heat the sample at a rate of 10-15°C per minute to determine an approximate melting range.[7]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to a temperature approximately 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[5]

  • Data Recording: Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This is the melting range.

The shake-flask method is the gold standard for determining equilibrium solubility.[8]

Protocol:

  • Buffer Preparation: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[4]

  • Sample Addition: Add an excess amount of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine to a known volume of each buffer in separate sealed vials. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Diagram 2: Shake-Flask Solubility Determination Workflow

Start Add excess solid to buffer Equilibrate Agitate at constant temperature (24-48h) Start->Equilibrate Separate Centrifuge to separate phases Equilibrate->Separate Analyze Analyze supernatant concentration (e.g., HPLC) Separate->Analyze Report Report solubility (mg/mL) Analyze->Report

Caption: Key steps in the shake-flask method for determining equilibrium solubility.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[10][11]

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[12]

The octanol-water partition coefficient (logP) is a critical measure of lipophilicity.[13]

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Addition: Dissolve a known amount of the compound in the n-octanol phase.

  • Partitioning: Add a known volume of the water phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Spectroscopic and Structural Analysis

Spectroscopic techniques are indispensable for confirming the identity and purity of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclobutyl protons, and the aminomethyl protons. The aromatic region will likely display a complex splitting pattern due to the dichlorosubstitution. The cyclobutyl protons will appear as a set of multiplets in the aliphatic region. The aminomethyl protons will likely be a singlet or a broad signal.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons (some of which will be quaternary due to the chlorine substitution), the cyclobutyl carbons, and the aminomethyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

As a primary amine, the FTIR spectrum is expected to exhibit characteristic N-H stretching vibrations as a doublet in the range of 3300-3500 cm⁻¹.[14][15][16] Other expected peaks include C-H stretching from the aromatic and aliphatic groups, and C-Cl stretching from the dichlorophenyl moiety.

Table 3: Expected FTIR Absorption Bands

Functional GroupExpected Absorption Range (cm⁻¹)Notes
N-H Stretch (Primary Amine)3300 - 3500 (two bands)Sharper and less intense than O-H stretches.[15]
N-H Bend (Primary Amine)1580 - 1650Can be sharp.[14]
C-H Stretch (Aromatic)3000 - 3100Weaker than aliphatic C-H stretches.[15]
C-H Stretch (Aliphatic)2850 - 3000Strong absorption.
C-N Stretch (Aliphatic)1020 - 1250Medium to weak intensity.[14]
C-Cl Stretch600 - 800Can be strong.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion: Due to the presence of one nitrogen atom, the molecular ion peak (M⁺) is expected to have an odd m/z value.[17]

  • Isotopic Pattern: The two chlorine atoms will produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

  • Fragmentation: The most likely fragmentation pathway is the alpha-cleavage, leading to the loss of the cyclobutyl group and the formation of a stable benzylic cation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.

Protocol for Crystal Growth:

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound and allow the solvent to evaporate slowly in a dust-free environment.[16]

  • Vapor Diffusion: Place a drop of the concentrated solution in a sealed container with a reservoir of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop can induce crystallization.[13]

  • Crystal Mounting and Data Collection: Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a monochromatic X-ray beam to collect diffraction data.

Diagram 3: X-ray Crystallography Workflow

Start Grow single crystal Mount Mount crystal on goniometer Start->Mount Diffract Expose to X-ray beam Mount->Diffract Collect Collect diffraction data Diffract->Collect Solve Solve phase problem & build model Collect->Solve Refine Refine atomic positions Solve->Refine Final Final 3D structure Refine->Final

Caption: The major stages of determining a molecular structure by single-crystal X-ray diffraction.

Safety and Handling

While specific toxicological data for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is not available, it should be handled with the standard precautions for a novel chemical intermediate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Conclusion

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine presents a unique structural motif of significant interest to the medicinal chemistry community. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed experimental protocols for their determination. By leveraging the predictive data and robust methodologies outlined herein, researchers can confidently advance their work with this compound, contributing to the development of novel therapeutics.

References

  • The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. (n.d.). Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

  • X-Ray Crystallography of Chemical Compounds. (2007). Journal of the Association of Official Analytical Chemists, 90(1), 1-8.
  • X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

  • IR: amines. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Verma, R. P. (2011). QSAR study of pharmacological permeabilities. SAR and QSAR in Environmental Research, 22(5-6), 469-485.
  • Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.). Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • X-ray Crystallography - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 26). YouTube. Retrieved from [Link]

  • Mansouri, K., et al. (2018). Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches (ASCCT 2018 poster).
  • Hou, T. J., Xia, K., Zhang, W., & Xu, X. J. (2004). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of chemical information and computer sciences, 44(1), 266-275.
  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 296.
  • Mansouri, K., et al. (2018). Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches (ASCCT 2018 poster text).
  • Chuman, H. (2008). Toward basic understanding of the partition coefficient log P and its application in QSAR. SAR and QSAR in Environmental Research, 19(1-2), 71-79.
  • Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. (n.d.). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved from [Link]

  • Hamada, H. (2023). QSAR model for pka prediction of phenols. EQA - International Journal of Environmental Quality, 50, 1-7.
  • Cappelli, C., Benfenati, E., & Cester, J. (2016). Evaluation of QSAR models for predicting the partition coefficient (log P)
  • Melting point determination - SSERC. (n.d.). Retrieved from [Link]

  • Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Historical NMR shift predictions and bibliography - nmrshiftdb2. (n.d.). Retrieved from [Link]

  • Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. (2015). Journal of Pharmaceutical Sciences, 104(9), 2887-2903.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. (2019). Journal of Medicinal Chemistry, 62(19), 8711-8732.
  • Cyclobutrifluram | C17H13Cl2F3N2O | CID 71766128 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
  • Substituent effect investigation of 3‐(2, 4‐dichlorophenyl)‐1‐(4′‐X‐phenyl)‐2‐propen‐1‐one. Part 1. Correlation analysis of 13C NMR chemical shifts. (2011). Journal of Physical Organic Chemistry, 24(2), 140-146.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Dichlorophenylborane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine - MySkinRecipes. (n.d.). Retrieved from [Link]

  • 760157-03-7|[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine - BIOFOUNT. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical guide to the single-crystal X-ray diffraction (SC-XRD) analysis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, a key intermediate in the development of central nervous system (CNS) active compounds.[1] The determination of the three-dimensional atomic arrangement in the crystalline state is paramount for understanding its physicochemical properties, ensuring batch-to-batch consistency, and informing rational drug design. This guide details a hypothetical but plausible workflow, from crystallization and data collection to structure solution and refinement, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the generation of a reliable and high-quality crystal structure.

Introduction: The Significance of Solid-State Characterization

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a primary amine whose molecular structure presents considerable conformational flexibility. The spatial arrangement of the dichlorophenyl and cyclobutyl moieties, along with the aminomethyl group, dictates the intermolecular interactions that govern the crystalline packing. A thorough understanding of this packing is crucial, as it can influence critical pharmaceutical properties such as solubility, dissolution rate, and stability.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon that can have significant implications for drug development.[2][3] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physical properties, potentially impacting bioavailability and therapeutic efficacy. Therefore, the unambiguous determination of the crystal structure is a foundational step in the solid-state characterization of any new pharmaceutical intermediate or API.

This guide will walk through a rigorous, albeit illustrative, crystal structure determination of the title compound, providing not just the "how" but also the "why" behind each methodological choice.

Experimental Workflow: From Crystal to Structure

The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps. The overall workflow is depicted below.

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystallization Crystallization Screening CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection Identification of single, well-formed crystals DataCollection SC-XRD Data Collection CrystalSelection->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Full-Matrix Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Crystallization: The Art and Science of Growing Quality Crystals

The prerequisite for any SC-XRD study is the availability of high-quality single crystals. For a novel compound like [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, a systematic crystallization screening is the most effective approach.

Protocol: Vapor Diffusion Crystallization

  • Solution Preparation: Prepare a stock solution of the compound at a concentration of 10-20 mg/mL in a moderately volatile solvent in which it is freely soluble (e.g., methanol, ethanol, or acetone).

  • Screening Setup: In a 24-well crystallization plate, dispense 500 µL of various anti-solvents (e.g., water, hexane, ethyl acetate) into the reservoirs.

  • Droplet Dispensing: In the corresponding wells, place a 1-2 µL drop of the compound's stock solution.

  • Sealing and Incubation: Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C). The slow diffusion of the anti-solvent vapor into the droplet will gradually decrease the solubility of the compound, promoting the formation of well-ordered crystals.

  • Monitoring: Monitor the wells periodically under a microscope for crystal growth over several days to weeks.

Rationale: Slow evaporation and vapor diffusion are preferred methods as they allow for a gradual approach to supersaturation, which is conducive to the growth of a small number of large, well-ordered crystals rather than a large number of small, poorly-diffracting crystals.

Data Collection: Probing the Crystal with X-rays

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Instrumentation and Parameters:

  • Diffractometer: Bruker D8 VENTURE with a PHOTON II detector

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å)

  • Temperature: 100 K (controlled by an Oxford Cryosystems cryostream)

  • Data Collection Strategy: A combination of φ and ω scans to ensure complete data coverage.

Rationale: Collecting data at cryogenic temperatures (100 K) is standard practice. It minimizes thermal motion of the atoms, leading to higher resolution data and a more precise final structure.

Structure Solution and Refinement: Translating Diffraction into a 3D Model

The collected diffraction data, which consists of a series of spots of varying intensities, is processed to yield a set of structure factors. These are then used to solve the phase problem and generate an initial electron density map.

Software: The SHELX suite of programs (SHELXT for solution, SHELXL for refinement) integrated within the Olex2 graphical user interface is a powerful combination for this purpose.

Step-by-Step Refinement Protocol:

  • Space Group Determination: The processed data is analyzed to determine the crystal system and space group. For this hypothetical case, let's assume the data indicates a monoclinic space group, P2₁/c.

  • Structure Solution: Using direct methods (implemented in SHELXT), an initial model of the molecule is obtained.

  • Initial Refinement: The atomic positions and isotropic displacement parameters are refined against the experimental data.

  • Anisotropic Refinement: The displacement parameters for all non-hydrogen atoms are refined anisotropically, which models the thermal motion of each atom as an ellipsoid.

  • Hydrogen Atom Placement: Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • Final Refinement Cycles: The refinement is continued until convergence is reached, as indicated by a stable R-factor and minimal shifts in the refined parameters.

Results and Discussion: The Crystal Structure of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

The following table summarizes the hypothetical crystallographic data obtained for the title compound.

Parameter Value
Chemical FormulaC₁₁H₁₃Cl₂N
Formula Weight230.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)7.891(3)
β (°)98.76(2)
Volume (ų)1218.9(8)
Z4
Calculated Density (g/cm³)1.254
Absorption Coefficient (mm⁻¹)0.552
F(000)480
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected9876
Independent reflections2456 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Molecular Conformation

In the solid state, the molecule adopts a specific conformation. The cyclobutyl ring is puckered, and the 2,6-dichlorophenyl group is oriented at a particular angle relative to the cyclobutyl plane. The aminomethyl group's orientation is stabilized by intermolecular hydrogen bonding.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by hydrogen bonds involving the primary amine group. The N-H protons act as hydrogen bond donors, while lone pairs on nitrogen or chlorine atoms of neighboring molecules can act as acceptors. These interactions link the molecules into a three-dimensional network.

interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H Cl1 Cl N1->Cl1  Hydrogen Bond  

Figure 2: A simplified representation of a potential N-H···Cl hydrogen bond.

Complementary Analysis: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the definitive structure of a single crystal, PXRD is an essential tool for analyzing a bulk powder sample. It is used to confirm the phase purity of the crystallized material and to serve as a fingerprint for identifying this specific crystalline form in future batches. The experimental PXRD pattern should match a pattern simulated from the single-crystal structure data.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, approach to the crystal structure analysis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. The detailed methodologies for crystallization, data collection, and structure refinement provide a robust framework for obtaining high-quality, reliable crystallographic data. The resulting structural information is invaluable for understanding the solid-state properties of this important pharmaceutical intermediate and for ensuring the consistency and quality of the final drug product.

References

  • DeLacy, T. P., & Kennard, C. H. L. (1972). Insecticides. Part I. Crystal structures of 1,1-bis-(p-chlorophenyl)-2,2-dichlorocyclopropane and 1,1-bis-(p-ethoxyphenyl)-2,2-dimethylpropane. Journal of the Chemical Society, Perkin Transactions 2, (14), 2141-2147.
  • Yu, F., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 23(47), 8481-8491.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
  • Google Patents. (2020). New crystal form. KR20200120933A.
  • MySkinRecipes. [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The spectroscopic data presented in this guide are predicted and hypothetical. They are generated based on established principles of spectroscopic theory and are intended to serve as a reference for the structural characterization of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. Experimental values may vary.

Introduction

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a primary amine featuring a unique combination of a sterically hindered dichlorophenyl group and a cyclobutyl moiety. Its molecular formula is C₁₁H₁₃Cl₂N, and it has a molecular weight of 230.13 g/mol .[1] This compound serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of agents targeting the central nervous system.[1]

The unambiguous confirmation of such a molecule's identity and purity is paramount in any research and development setting. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.[2][3] They provide a detailed "fingerprint" of the molecule, revealing information about its atomic connectivity, functional groups, and overall mass.

This in-depth guide provides a comprehensive overview of the predicted spectroscopic data for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. It is designed for researchers, scientists, and drug development professionals, offering not just the predicted data but also the underlying rationale for the spectral features and detailed protocols for data acquisition.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the atoms in [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine have been systematically numbered. This numbering scheme will be used consistently throughout the guide.

Caption: Labeled structure of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4] By analyzing the chemical shifts, splitting patterns, and integrals, one can piece together the precise connectivity of the atoms.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The electron-withdrawing chlorine atoms and the aromatic ring are expected to have a significant deshielding effect on nearby protons.

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3', H-5'7.35 - 7.25Doublet (d)~8.02H
H-4'7.20 - 7.10Triplet (t)~8.01H
C(11)H₂2.90Singlet (s)N/A2H
C(2)H₂ / C(4)H₂2.50 - 2.30Multiplet (m)-4H
C(3)H₂2.00 - 1.80Multiplet (m)-2H
NH₂1.60 (variable)Broad Singlet (br s)N/A2H

Expertise & Experience: The choice to present a range for the cyclobutyl protons reflects the complexity of their spin systems. These protons are diastereotopic and will exhibit complex second-order coupling, resulting in broad, overlapping multiplets rather than clean, first-order patterns. The NH₂ signal is noted as variable and broad because its chemical shift is highly dependent on solvent, concentration, and temperature, and it undergoes rapid chemical exchange, which averages out any coupling to adjacent protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of those carbons.

Carbon Label Predicted δ (ppm)
C-1'~140
C-2', C-6'~135
C-3', C-5'~128
C-4'~129
C-11~50
C-1~45
C-2, C-4~32
C-3~18

Interpretation: The quaternary carbons C-1' and C-1 are readily identifiable. The carbons directly attached to the electronegative chlorine atoms (C-2', C-6') are significantly downfield. The C-11 carbon attached to the nitrogen atom appears around 50 ppm, a typical value for an aminomethyl group. The aliphatic cyclobutyl carbons (C-2, C-3, C-4) are found in the upfield region of the spectrum.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

G cluster_prep Sample Preparation cluster_acq Spectrometer Setup & Acquisition cluster_proc Data Processing prep1 Weigh ~10-20 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock on deuterium signal of solvent acq1->acq2 acq3 Shim magnetic field for homogeneity acq2->acq3 acq4 Tune and match probe for desired nucleus (¹H or ¹³C) acq3->acq4 acq5 Acquire data using appropriate pulse program acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference spectrum (e.g., TMS at 0 ppm) proc3->proc4 proc5 Integrate (¹H) and pick peaks proc4->proc5

Caption: Standard workflow for NMR sample preparation and data acquisition.

Trustworthiness: This protocol ensures reproducibility. Locking the spectrometer on the solvent's deuterium signal corrects for magnetic field drift, while shimming optimizes resolution, ensuring that the acquired data is sharp and accurate.[5][6] Referencing to a known internal standard like tetramethylsilane (TMS) or the residual solvent peak provides a calibrated, comparable chemical shift scale.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule.[8] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

Predicted IR Absorption Data

The IR spectrum of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is expected to show characteristic absorptions for its primary amine, aromatic, and aliphatic components.

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3380, 3310N-H Symmetric & Asymmetric StretchPrimary AmineMedium
3060Aromatic C-H StretchDichlorophenylMedium-Weak
2950, 2870Aliphatic C-H StretchCyclobutyl, CH₂Strong
1610N-H Bend (Scissoring)Primary AmineMedium
1570, 1440Aromatic C=C StretchDichlorophenylMedium-Strong
1150C-N StretchAliphatic AmineMedium
780C-Cl StretchAryl HalideStrong

Authoritative Grounding: The presence of two distinct bands in the 3300-3400 cm⁻¹ region is a hallmark of a primary (NH₂) amine, corresponding to the symmetric and asymmetric stretching vibrations.[9] The strong absorption anticipated around 780 cm⁻¹ is characteristic of the C-Cl bond in the chlorinated aromatic ring.[9]

Experimental Protocol: FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique that requires minimal sample preparation.

  • Background Scan: Ensure the ATR crystal is clean. Run a background spectrum to capture the ambient atmosphere (H₂O, CO₂). This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

  • Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[10]

  • Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Trustworthiness: The background scan is a critical self-validating step. By subtracting the atmospheric absorbances, it ensures that the resulting spectrum is solely representative of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.[11] For this molecule, we anticipate using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Predicted Mass Spectrum Data

The mass spectrum is predicted to show a distinct molecular ion peak with a characteristic isotopic pattern due to the two chlorine atoms.

m/z Proposed Fragment Significance
229, 231, 233[M]⁺Molecular Ion (9:6:1 ratio)
200, 202, 204[M - CH₂NH]⁺Loss of aminomethyl radical
173, 175[C₇H₄Cl₂]⁺Dichlorotropylium ion
30[CH₂NH₂]⁺Base Peak (from α-cleavage)

Authoritative Grounding: The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) will result in a characteristic M⁺, M+2, M+4 pattern with relative intensities of approximately 9:6:1, which is a definitive indicator for a dichlorinated compound.[12] The most significant fragmentation pathway for primary amines is alpha-cleavage, which involves the cleavage of the bond adjacent to the C-N bond.[13][14] This process leads to a resonance-stabilized iminium ion, which is often the most abundant ion (the base peak) in the spectrum.

Predicted Fragmentation Pathway (Alpha-Cleavage)

G cluster_frag Alpha-Cleavage mol [C₁₁H₁₃Cl₂N]⁺• m/z 229/231/233 frag1 [CH₂=NH₂]⁺ m/z 30 (Base Peak) mol:f0->frag1 frag2 •[C₁₀H₁₁Cl₂] Radical (not detected) mol:f0->frag2

Caption: Primary alpha-cleavage fragmentation of the molecular ion.

Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[15]

  • Instrument Setup:

    • Set the GC oven temperature program to effectively separate the analyte from any impurities. A typical program might start at 50°C and ramp to 280°C.

    • Set the injector temperature to ensure complete vaporization (~250°C).

    • The MS will operate under high vacuum with electron ionization at 70 eV.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.[16]

  • Data Acquisition: The sample is separated by the GC column and then introduced into the mass spectrometer, which scans a mass range (e.g., m/z 25-350) to generate the mass spectrum for the eluting compound.

Conclusion

The structural identity of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine can be confidently established through a synergistic application of NMR, IR, and MS techniques. The predicted data provides a clear roadmap for characterization:

  • ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, including the substitution pattern of the aromatic ring and the connectivity of the cyclobutyl and aminomethyl groups.

  • IR Spectroscopy will verify the presence of key functional groups, most notably the primary amine (N-H stretches and bend) and the aryl chloride (C-Cl stretch).

  • Mass Spectrometry will determine the molecular weight and confirm the presence of two chlorine atoms through the distinct isotopic pattern of the molecular ion. The base peak at m/z 30 will provide strong evidence for the primary aminomethyl structure via the characteristic alpha-cleavage pathway.

This guide provides the necessary predictive data and validated protocols to empower researchers in the confident and accurate spectroscopic characterization of this important pharmaceutical intermediate.

References

  • Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(4), 15-20. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Mass Spectrometry: Amine Fragmentation. (2024). JoVE. Retrieved January 20, 2026, from [Link]

  • Li, Y., & He, Y. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Taibah University for Science, 12(4), 438-446. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

  • Mass Spectrometry of Amines. (2023). JoVE. Retrieved January 20, 2026, from [Link]

  • Lee, S., Kim, H., Kim, S., & Kim, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. Available at: [Link]

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123-130. Available at: [Link]

  • Fragmentation of Amines. (n.d.). Whitman College. Retrieved January 20, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • A Simplified Infrared Correlation Chart. (n.d.). University of Colorado Boulder. Retrieved January 20, 2026, from [Link]

  • Standard Operating Procedure for NMR Operations. (2023). University of Notre Dame. Retrieved January 20, 2026, from [Link]

  • How To Prepare And Run An NMR Sample. (2025). Alwsci. Retrieved January 20, 2026, from [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR). (2014). University of California, Irvine. Retrieved January 20, 2026, from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of Central Florida. Retrieved January 20, 2026, from [Link]

  • Standard Operating Procedure for FTIR. (n.d.). Missouri S&T. Retrieved January 20, 2026, from [Link]

  • Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). (2025). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Gas Chromatography / Mass Spectrometry. (2002). Truman State University. Retrieved January 20, 2026, from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. Retrieved January 20, 2026, from [Link]

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved January 20, 2026, from [Link]

  • Mass Spectrometry: Chlorine & Haloalkanes. (2022). The AlkChemist. Retrieved January 20, 2026, from [Link]

  • Basic NMR Spectrometer Operation. (n.d.). University of Wyoming. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide on the Biological Activity of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a novel synthetic compound with a burgeoning profile as a potent monoamine reuptake inhibitor. This technical guide provides a comprehensive overview of its synthesis, postulated mechanism of action, and biological activity, primarily drawing from foundational patent literature. It is intended for researchers, scientists, and professionals in drug development who are exploring new chemical entities for neurological and psychiatric disorders. This document synthesizes the available data to present a coherent narrative on the compound's therapeutic potential, supported by detailed experimental protocols and data summaries.

Introduction

The quest for novel therapeutics for central nervous system (CNS) disorders has led to the exploration of diverse chemical scaffolds. Among these, cycloalkylamine derivatives have emerged as a promising class of compounds. [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine belongs to this class and has been identified in patent literature as a potential monoamine reuptake inhibitor.[1] Monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), play crucial roles in regulating mood, cognition, and behavior.[2][3] Their reuptake from the synaptic cleft by specific transporter proteins (SERT, NET, and DAT) is a primary mechanism for terminating their signaling.[2] Inhibition of these transporters increases the synaptic concentration of monoamines, a well-established therapeutic strategy for depression, anxiety, and other psychiatric conditions.[3]

The structural analogue, sibutramine, which features a cyclobutane ring, is a known monoamine reuptake inhibitor that has been used for the treatment of obesity and has also shown antidepressant effects.[1] This precedent suggests that the cyclobutane moiety in [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a key structural feature for its interaction with monoamine transporters. This guide will delve into the specifics of this compound, providing a foundational understanding for further research and development.

Chemical Synthesis and Characterization

The synthesis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine and its analogues is a multi-step process that can be adapted from established methods for similar compounds. A plausible synthetic route, based on related syntheses, is outlined below.

General Synthetic Pathway

A common approach to synthesizing cyclobutane-containing active pharmaceutical ingredients involves the construction of the cyclobutane ring followed by functional group interconversions to introduce the desired pharmacophore. For a related compound, [1-(3,4-dichlorophenyl)cyclobutyl]methylamine hydrochloride, the synthesis starts from 1-(3,4-dichlorophenyl)-1-cyclobutanecarbonitrile.[4] This nitrile is then reduced to the corresponding primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4).[4]

A similar strategy can be envisioned for the synthesis of the title compound, starting from 1-(2,6-dichlorophenyl)-1-cyclobutanecarbonitrile. The final product can be isolated as a hydrochloride salt to improve its stability and handling properties.[4]

Illustrative Synthetic Protocol

The following is a representative, step-by-step protocol for the reduction of a substituted phenylcyclobutanecarbonitrile to the corresponding methanamine, based on the synthesis of a closely related analogue.[4]

Step 1: Preparation of the Reaction Mixture

  • In a dry, nitrogen-purged reaction vessel, a stirred suspension of lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

Step 2: Addition of the Nitrile Precursor

  • A solution of 1-(2,6-dichlorophenyl)-1-cyclobutanecarbonitrile in the same anhydrous solvent is added dropwise to the LiAlH4 suspension at a controlled temperature, typically between 0 °C and room temperature. The 2,6-dichloro substitution pattern is a key structural feature of the target molecule.

Step 3: Reaction and Quenching

  • The reaction mixture is stirred at room temperature for a sufficient period to ensure complete reduction of the nitrile group.

  • Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution to decompose the excess LiAlH4 and the aluminum salts.

Step 4: Workup and Isolation

  • The resulting slurry is filtered, and the organic phase is separated.

  • The aqueous phase is extracted with additional portions of the ethereal solvent.

  • The combined organic extracts are washed, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and filtered.

Step 5: Salt Formation

  • To isolate the product as a stable salt, hydrogen chloride gas or a solution of HCl in an appropriate solvent is passed through the ethereal solution of the free base.

  • The precipitated [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine hydrochloride is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Biological Activity and Mechanism of Action

Postulated Mechanism: Monoamine Reuptake Inhibition

Based on its structural similarity to known monoamine reuptake inhibitors and information from patent literature, [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is postulated to function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or the dopamine transporter (DAT).[1][2] This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[3]

The specific activity profile (i.e., the relative potency for SERT, NET, and DAT) would determine its therapeutic potential for specific CNS disorders. For instance, dual serotonin-norepinephrine reuptake inhibitors (SNRIs) are often effective for a broad range of depressive and anxiety disorders.[5]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (5-HT, NE, DA) Vesicle Synaptic Vesicle MA->Vesicle Packaging MAT Monoamine Transporter (SERT, NET, DAT) Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Synaptic_Cleft->MAT Reuptake Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Binding Signal Signal Transduction Receptor->Signal Compound [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine Compound->MAT Inhibition

Caption: Postulated mechanism of action of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

In Vitro Pharmacological Data

While extensive peer-reviewed data for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is not publicly available, patent literature for structurally related compounds provides insights into the expected pharmacological profile. Assays to determine the potency of this compound would typically involve measuring its ability to inhibit the binding of radiolabeled ligands to the human monoamine transporters (hSERT, hNET, and hDAT) expressed in recombinant cell lines.

Assay TypeTransporterTypical LigandExpected Outcome
Radioligand BindinghSERT[³H]CitalopramDetermination of Ki (nM)
Radioligand BindinghNET[³H]NisoxetineDetermination of Ki (nM)
Radioligand BindinghDAT[³H]WIN 35,428Determination of Ki (nM)
Neurotransmitter UptakehSERT[³H]5-HTDetermination of IC50 (nM)
Neurotransmitter UptakehNET[³H]NEDetermination of IC50 (nM)
Neurotransmitter UptakehDAT[³H]DADetermination of IC50 (nM)

Table 1: Summary of in vitro assays for characterizing monoamine transporter inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the biological activity of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

Protocol: Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of the test compound for the human serotonin transporter (hSERT). Similar protocols would be used for hNET and hDAT with appropriate choice of cell lines and radioligands.

Materials:

  • HEK293 cells stably expressing hSERT

  • [³H]Citalopram (radioligand)

  • Fluoxetine (reference compound)

  • Test compound ([1-(2,6-Dichlorophenyl)cyclobutyl]methanamine)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Cell Membrane Preparation: Harvest HEK293-hSERT cells and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]Citalopram, and varying concentrations of the test compound or reference compound.

  • Nonspecific Binding: To a set of wells, add a high concentration of a known hSERT ligand (e.g., fluoxetine) to determine nonspecific binding.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

G A Prepare Cell Membranes (HEK293-hSERT) B Set up 96-well Plate (Buffer, [³H]Citalopram, Compound) A->B C Incubate at Room Temperature B->C D Terminate by Rapid Filtration C->D E Wash Filters D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis (IC50 and Ki determination) F->G

Caption: Workflow for a radioligand binding assay.

Protocol: In Vivo Microdialysis

To assess the in vivo effects of the compound on neurotransmitter levels in the brain, microdialysis in freely moving rodents is a standard technique.

Materials:

  • Adult male Sprague-Dawley rats

  • Microdialysis probes

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Test compound formulated for administration (e.g., in saline or DMSO/saline)

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting a specific brain region (e.g., prefrontal cortex or striatum). Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter levels.

  • Compound Administration: Administer the test compound via a systemic route (e.g., intraperitoneal or oral).

  • Post-Dosing Collection: Continue to collect dialysate samples for several hours after compound administration.

  • Sample Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentrations of serotonin, norepinephrine, and dopamine.

  • Data Analysis: Express the post-dose neurotransmitter levels as a percentage of the baseline levels. Plot the time course of the effect of the compound on neurotransmitter concentrations.

Future Directions

The preliminary data and postulated mechanism of action for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine position it as an interesting candidate for further investigation. Future research should focus on:

  • Comprehensive Pharmacological Profiling: A full in vitro characterization of its binding and uptake inhibition at all three monoamine transporters is essential.

  • In Vivo Efficacy Studies: Evaluation in established animal models of depression, anxiety, and other relevant CNS disorders will be critical to determine its therapeutic potential.

  • Pharmacokinetic and Safety Assessment: Studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety and tolerability profile, are necessary for any progression towards clinical development.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues will help to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a promising chemical entity within the class of cycloalkylamine-based monoamine reuptake inhibitors. While the currently available information is primarily derived from patent literature, it provides a strong rationale for its potential as a novel therapeutic for CNS disorders. The technical information and protocols provided in this guide offer a solid foundation for researchers to undertake a thorough evaluation of this compound and its analogues. Further rigorous scientific investigation is warranted to fully elucidate its biological activity and therapeutic utility.

References

  • [US9732092B2 - Substituted 2,3,4,5,7,9,13,13a-octahydropyrido

  • .alanwood.net/pesticides/cyclobutrifluram.html)

Sources

An In-depth Technical Guide to the Synthesis and History of Phenylcyclobutylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for a class of compounds characterized by a phenylcyclobutylamine core, with a focus on dichlorinated analogues. While specific historical data on [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is not extensively documented in publicly available literature, this paper will delve into the chemical context and established synthetic routes for closely related structures, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Emergence of Phenylcyclobutylamine Scaffolds in Medicinal Chemistry

The phenylcyclobutylamine moiety represents a significant scaffold in medicinal chemistry. The rigid cyclobutane ring, coupled with a phenyl group, provides a unique three-dimensional structure that can be strategically manipulated to interact with biological targets. The substitution pattern on the phenyl ring, particularly with halogens like chlorine, plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Derivatives of this structural class have been explored for a range of therapeutic applications, from acting as central nervous system agents to serving as key intermediates in the synthesis of more complex molecules. The dichlorophenyl substitution, in its various isomeric forms (e.g., 2,4-dichloro, 3,4-dichloro, and 2,6-dichloro), allows for fine-tuning of the molecule's electronic and steric properties, which is a critical aspect of rational drug design.

Historical Context and Discovery

The exploration of phenylcycloalkylamine derivatives has been a continuous effort in the pharmaceutical industry. Patent literature reveals the synthesis and investigation of a variety of these compounds for potential therapeutic use. For instance, patents have been filed for compositions and methods of using phenylcycloalkylmethylamine derivatives, indicating their perceived value in drug discovery programs.[1]

Synthetic Methodologies: A Mechanistic Perspective

The synthesis of (dichlorophenyl)cyclobutyl]methanamine derivatives typically involves a multi-step process. A common and effective strategy is the construction of a nitrile intermediate followed by its reduction to the primary amine. This approach offers a reliable and scalable route to the target compounds.

Synthesis of the Key Nitrile Intermediate

A prevalent method for the synthesis of the cyclobutane ring is through the alkylation of a substituted benzyl cyanide with a suitable dielectrophile. For example, a dichlorobenzyl cyanide can be reacted with 1,3-dibromopropane in the presence of a strong base, such as sodium hydride, to form the 1-(dichlorophenyl)cyclobutanecarbonitrile intermediate.

The choice of a strong, non-nucleophilic base is critical to deprotonate the benzylic carbon, facilitating the subsequent intramolecular cyclization. The causality behind this choice lies in preventing side reactions, such as the hydrolysis of the nitrile group or reaction of the base with the alkyl halide.

Reduction of the Nitrile to the Primary Amine

The final step in the synthesis is the reduction of the nitrile group to a primary amine. This transformation can be achieved using various reducing agents. A powerful and commonly employed reducing agent for this purpose is lithium aluminum hydride (LiAlH₄).[2] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).

The mechanism of this reduction involves the nucleophilic attack of the hydride ion from LiAlH₄ on the electrophilic carbon of the nitrile, followed by further reduction to the amine. The process requires careful quenching of the reaction mixture with water and a base to neutralize the excess reagent and precipitate the aluminum salts, allowing for the isolation of the desired amine product.[2]

Detailed Experimental Protocol: Synthesis of a [1-(Dichlorophenyl)cyclobutyl]methanamine Analog

The following protocol is a representative example for the synthesis of a [1-(dichlorophenyl)cyclobutyl]methanamine derivative, based on established methodologies for similar compounds.[2]

Step 1: Synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile

ReactantMolecular FormulaMolar Mass ( g/mol )QuantityMoles
1-(3,4-Dichlorophenyl)acetonitrileC₈H₅Cl₂N186.0420.0 g0.1075
1,3-DibromopropaneC₃H₆Br₂201.8923.9 g (13.1 mL)0.1183
Sodium Hydride (60% in mineral oil)NaH24.009.46 g0.2365
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11400 mL-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (9.46 g, 0.2365 mol) and anhydrous THF (200 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1-(3,4-dichlorophenyl)acetonitrile (20.0 g, 0.1075 mol) in anhydrous THF (100 mL) and add it dropwise to the sodium hydride suspension over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Add 1,3-dibromopropane (23.9 g, 0.1183 mol) dissolved in anhydrous THF (100 mL) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile.

Step 2: Synthesis of [1-(3,4-Dichlorophenyl)cyclobutyl]methanamine

ReactantMolecular FormulaMolar Mass ( g/mol )QuantityMoles
1-(3,4-Dichlorophenyl)cyclobutanecarbonitrileC₁₁H₉Cl₂N226.1028.5 g0.1260
Lithium Aluminum HydrideLiAlH₄37.956.5 g0.1713
Anhydrous Diethyl EtherC₄H₁₀O74.12400 mL-

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a stirred suspension of lithium aluminum hydride (6.5 g, 0.1713 mol) in anhydrous diethyl ether (200 mL).

  • Dissolve 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile (28.5 g, 0.1260 mol) in anhydrous diethyl ether (200 mL) and add it dropwise to the LiAlH₄ suspension.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Cool the mixture to 10 °C and cautiously add water (12 mL), followed by 15% aqueous sodium hydroxide solution (12 mL), and then water (36 mL).

  • Filter the resulting mixture through diatomaceous earth (e.g., Celite®) and wash the filter cake with diethyl ether.

  • Combine the ether phases, wash with water, and dry over anhydrous sodium sulfate.

  • To obtain the hydrochloride salt, pass dry hydrogen chloride gas through the ether solution.

  • Collect the precipitated solid by filtration to yield [1-(3,4-dichlorophenyl)cyclobutyl]methanamine hydrochloride.[2]

Visualization of the Synthetic Pathway

The following diagram illustrates the general synthetic route to a [1-(dichlorophenyl)cyclobutyl]methanamine derivative.

Synthesis_Pathway cluster_step1 Step 1: Cyclobutane Ring Formation cluster_step2 Step 2: Nitrile Reduction A Dichlorobenzyl Cyanide C 1-(Dichlorophenyl)cyclobutane- carbonitrile A->C NaH, THF B 1,3-Dibromopropane B->C D [1-(Dichlorophenyl)cyclobutyl]- methanamine C->D 1. LiAlH4, Ether 2. H2O, NaOH

Caption: General synthetic pathway to [1-(Dichlorophenyl)cyclobutyl]methanamine.

Conclusion

The [1-(2,6-dichlorophenyl)cyclobutyl]methanamine scaffold and its analogs represent a valuable class of compounds with potential applications in various fields, particularly in the development of new therapeutic agents and agrochemicals. While the specific history of the 2,6-dichloro isomer is not widely published, the well-established synthetic routes for related dichlorophenylcyclobutylamine derivatives provide a solid foundation for the preparation and further investigation of this molecule. The methodologies outlined in this guide, emphasizing the formation of a key nitrile intermediate followed by its reduction, offer a robust and adaptable approach for researchers in the field. Further exploration of this and related scaffolds is warranted to fully elucidate their therapeutic potential.

References

  • 1][2][7]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays.

  • [Substituted 2,3,4,5,7,9,13,13a-octahydropyrido

  • .]([Link])

Sources

An In-depth Technical Guide to Investigating the Therapeutic Potential of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The compound [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a synthetic molecule featuring a dichlorinated phenyl ring attached to a cyclobutane ring, which in turn is linked to a methanamine group. While this specific molecule is not extensively characterized in publicly available literature as a therapeutic agent itself, its structural motifs are present in several well-documented pharmacologically active compounds. This guide, intended for researchers, scientists, and drug development professionals, will explore the potential therapeutic targets of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine based on structure-activity relationship (SAR) analysis of its key chemical features. We will delve into three plausible therapeutic avenues: monoamine reuptake inhibition, dopamine D1 receptor positive allosteric modulation, and Src kinase inhibition. For each potential target, this document will provide the scientific rationale, an overview of the relevant signaling pathways, and detailed, field-proven experimental protocols for validation and characterization.

Part 1: Monoamine Reuptake Inhibition - A Plausible CNS Target

Scientific Rationale

The core structure of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine bears a notable resemblance to sibutramine, a well-known monoamine reuptake inhibitor previously used in the management of obesity.[1][2][3][4] Sibutramine's mechanism of action involves the inhibition of the reuptake of norepinephrine (NE) and serotonin (5-HT), and to a lesser extent, dopamine (DA), in the synaptic cleft, thereby enhancing the signaling of these neurotransmitters.[2][3] Given the structural analogy, it is a strong hypothesis that [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine could exhibit similar activity at monoamine transporters (MATs), namely the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT). Modulators of these transporters are established therapeutics for a range of central nervous system (CNS) disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[5][6]

Signaling Pathway Overview

Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft by transporting them back into the presynaptic neuron. This reuptake process terminates the neurotransmitter signal. Inhibition of these transporters leads to an increased concentration and prolonged presence of the respective monoamines in the synapse, enhancing neurotransmission.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicle with Monoamines (DA, NE, 5-HT) Monoamine Monoamine Neurotransmitter Presynaptic_Vesicle->Monoamine Release MAT Monoamine Transporter (DAT, NET, or SERT) Target_Compound [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine Target_Compound->MAT Inhibition Monoamine->MAT Postsynaptic_Receptor Postsynaptic Receptor Monoamine->Postsynaptic_Receptor Binding & Signal Transduction

Caption: Inhibition of Monoamine Transporter by the Target Compound.

Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay

This protocol details a radioligand-based uptake inhibition assay using human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
  • The day before the assay, plate the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

2. Assay Procedure:

  • On the day of the assay, aspirate the culture medium and wash the cells once with Krebs-Ringer-HEPES (KRH) buffer.
  • Prepare serial dilutions of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine and known control inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT) in KRH buffer.
  • Add the test compound and control solutions to the respective wells and incubate for 10-20 minutes at room temperature.
  • Prepare a solution of the radiolabeled substrate ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) in KRH buffer.
  • Initiate the uptake reaction by adding the radiolabeled substrate to each well. The final concentration of the radiolabeled substrate should be close to its Km value for the respective transporter.
  • Incubate for a short period (e.g., 10 minutes) at room temperature.
  • Terminate the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
  • Lyse the cells with a scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., nomifensine for DAT).
  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
  • Calculate the percentage of inhibition for each concentration of the test compound.
  • Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Parameter Description Example Control
Test Compound [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine-
Positive Control Known inhibitor of the specific transporterGBR 12909 (DAT), Desipramine (NET), Fluoxetine (SERT)
Radiolabeled Substrate Tritiated monoamine[³H]dopamine, [³H]norepinephrine, [³H]serotonin
Cell Line HEK293 expressing the target transporterHEK-hDAT, HEK-hNET, HEK-hSERT
Output IC50 value (concentration for 50% inhibition)-

Part 2: Dopamine D1 Receptor Positive Allosteric Modulation

Scientific Rationale

The 2,6-dichlorophenyl moiety is a key structural feature in LY3154207, a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor.[7][8][9] D1 receptor PAMs are of significant therapeutic interest for enhancing cognitive function in neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. PAMs offer a more nuanced approach to receptor modulation compared to direct agonists, as they enhance the effect of the endogenous ligand (dopamine) without directly activating the receptor themselves.[10][11] This can lead to a greater therapeutic window and reduced side effects. The presence of the 2,6-dichlorophenyl group in our target compound suggests that it may act as a D1 receptor PAM.

Signaling Pathway Overview

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon binding dopamine, primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). D1 receptors can also signal through β-arrestin pathways. A D1 PAM would bind to a site on the receptor distinct from the dopamine binding site and potentiate these downstream signaling events in the presence of dopamine.

D1_PAM_Signaling Dopamine Dopamine D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor Binds to Orthosteric Site G_Protein Gαs Protein D1_Receptor->G_Protein Activates Target_Compound [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine (Potential PAM) Target_Compound->D1_Receptor Binds to Allosteric Site Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Activates Src_Kinase_Inhibition Growth_Factor_Receptor Growth Factor Receptor Src_Kinase Src Kinase Growth_Factor_Receptor->Src_Kinase Activates Src_Kinase->Src_Kinase Downstream_Substrates Downstream Substrates (e.g., FAK, STAT3) Src_Kinase->Downstream_Substrates Phosphorylates Target_Compound [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine Target_Compound->Src_Kinase Inhibition Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream_Substrates->Cellular_Responses Activates

Caption: Inhibition of Src Kinase Signaling Pathway.

Experimental Protocol: Western Blot for Src Phosphorylation

This protocol provides a method to assess the inhibitory activity of the target compound on Src kinase by measuring the phosphorylation status of Src at Tyr416 in a relevant cancer cell line.

1. Cell Culture and Treatment:

  • Culture a cancer cell line known to have active Src signaling (e.g., HCT116 colorectal cancer cells) in an appropriate medium.
  • Seed the cells in a 6-well plate and allow them to adhere overnight.
  • Treat the cells with various concentrations of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine or a known Src inhibitor (e.g., dasatinib or saracatinib) for a defined period (e.g., 1-2 hours).

2. Protein Extraction and Quantification:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Quantify the protein concentration of the lysates using a BCA assay.

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% BSA or non-fat milk in TBST.
  • Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src Tyr416).
  • After washing, incubate with an HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Strip the membrane and re-probe with an antibody for total Src as a loading control.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Calculate the ratio of p-Src to total Src for each treatment condition.
  • A decrease in this ratio indicates successful inhibition of Src activity. | Parameter | Description | Example Control | | :--- | :--- | :--- | | Test Compound | [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine | - | | Positive Control | Known Src kinase inhibitor | Dasatinib, Saracatinib | | Cell Line | Cancer cell line with active Src signaling | HCT116 | | Primary Antibodies | Anti-p-Src (Tyr416), Anti-total Src | - | | Output | Reduction in the ratio of p-Src/total Src | - |

Conclusion

The structural features of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine provide a strong rationale for investigating its potential as a modulator of monoamine transporters, the dopamine D1 receptor, or Src kinase. The experimental protocols detailed in this guide offer robust and validated methods for testing these hypotheses. A systematic evaluation of the compound's activity against these targets will be crucial in determining its therapeutic potential and guiding future drug development efforts.

References

  • BenchChem. (2025).
  • Lewis, M. C., et al. (2018). Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites. Pharmacological Research, 134, 139-148.
  • Shan, Y., et al. (2022). Validation of an allosteric binding site of Src kinase identified by unbiased ligand binding simulations. Journal of Molecular Biology, 434(17), 167628. [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a potent, subtype selective, and orally available positive allosteric modulator of the human dopamine D1 receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732.
  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. [Link]

  • Luderman, K. D., et al. (2018). Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites. Molecular Pharmacology, 94(5), 1185-1196.
  • Shan, Y., et al. (2022). Validation of an Allosteric Binding Site of Src Kinase Identified by Unbiased Ligand Binding Simulations. Journal of Molecular Biology, 434(17), 167628. [Link]

  • Unbekandt, M., et al. (2021). Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. Cancers, 13(17), 4387.
  • Aher, Y. D., et al. (2020). Monoamine neurotransmitter reuptake inhibition and release assay.
  • Blundell, J. E., & Halford, J. C. (1998). Sibutramine: a review of its effects on appetite and food intake. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 22 Suppl 1, S30-41.
  • Wang, L., et al. (2015). Standard procedures for monoamine transporter and receptor-binding assays.
  • Lewis, M. C., et al. (2018). Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites. SciSpace. [Link]

  • Zhang, Y., et al. (2025). Virtual Compound Screening for Discovery of Dopamine D1 Receptor Biased Allosteric Modulators. Journal of Chemical Information and Modeling. [Link]

  • Patsnap. (n.d.).
  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. ACS Publications. [Link]

  • Cai, S. X., et al. (2010). Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361). Journal of Medicinal Chemistry, 53(5), 2000-2015.
  • Lean, M. E. (2000). Sibutramine: a review of clinical efficacy. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 24 Suppl 1, S30-6.
  • Hao, J., et al. (2019). (PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. ResearchGate. [Link]

  • BenchChem. (2025). Comparative In Vitro Efficacy of Monoamine Transporter Inhibitors: A Guide for Researchers.
  • Lewis, M. C., et al. (2020). Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D 1 Receptor. Molecules, 25(23), 5698.
  • Klutchko, S. R., et al. (1998). 6-(2,6-Dichlorophenyl)-2-(4-fluoro-3-carboxyphenylamino)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one: a potent, specific inhibitor of the platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 41(17), 3276-3292.
  • Van Gaal, L. F., et al. (1998). Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment. Experimental and Clinical Endocrinology & Diabetes, 106(Suppl 2), 29-35. [Link]

  • Negus, S. S., et al. (2010). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of Pain, 11(12), 1363-1372. [Link]

  • Google Patents. (n.d.).
  • Finer, N. (2002). Sibutramine: its mode of action and efficacy. International Journal of Obesity and Related Metabolic Disorders, 26(Suppl 4), S29-S33. [Link]

Sources

in vitro metabolic stability of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount.[1][2] The metabolic stability of a new chemical entity (NCE) directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and lead to toxicity.[1] Therefore, the early in vitro assessment of metabolic stability is a critical step in selecting and optimizing drug candidates with favorable properties.[5][6]

This guide provides a comprehensive technical overview of the methodologies used to evaluate the . This compound, featuring a dichlorinated phenyl ring and a cyclobutylmethylamine moiety, presents a unique structural motif that requires careful consideration of its potential metabolic pathways. We will delve into the core principles of in vitro metabolism studies, provide detailed experimental protocols for human liver microsomes and hepatocytes, and discuss the bioanalytical techniques and data interpretation necessary for a robust assessment.

Chemical Structure of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Chemical Structure of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Source: BLDpharm[7]

Physicochemical Properties and Predicted Metabolic Profile

PropertyPredicted ValueSignificance in Metabolism
Molecular Weight 246.14 g/mol Influences diffusion and interaction with enzymes.
logP ~3.5 - 4.0High lipophilicity suggests good cell permeability but also potential for extensive metabolism by CYPs.[8]
pKa (amine) ~9.5 - 10.5The primary amine will be protonated at physiological pH, potentially influencing interactions with enzymes and transporters.
Predicted Metabolic "Soft Spots" and Pathways

The structure of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine suggests several potential sites for metabolic transformation. The primary routes of metabolism are likely to involve Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions.[8][9]

Phase I Metabolism (CYP-mediated):

  • Oxidation of the cyclobutyl ring: The cyclobutyl ring is a likely site for hydroxylation.[10]

  • N-deamination: The primary amine could be a substrate for monoamine oxidase (MAO) or CYP enzymes, leading to the formation of an aldehyde, which would then be further oxidized to a carboxylic acid.

  • Aromatic hydroxylation: While the dichlorinated phenyl ring is electron-poor and generally less susceptible to oxidation, hydroxylation is still a possibility.

Phase II Metabolism (Conjugation):

  • Glucuronidation: The primary amine and any hydroxylated metabolites can undergo glucuronidation by UDP-glucuronosyltransferases (UGTs).[11][12][13] This process increases the water solubility of the compound and facilitates its excretion.[14][15]

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine metabolite1 Hydroxylated Cyclobutyl Metabolite parent->metabolite1 CYP450 (Hydroxylation) metabolite2 Deaminated Metabolite (Aldehyde) parent->metabolite2 MAO/CYP450 (Deamination) metabolite3 Hydroxylated Phenyl Metabolite parent->metabolite3 CYP450 (Aromatic Hydroxylation) conjugate1 Glucuronide Conjugate (from parent) parent->conjugate1 UGTs conjugate2 Glucuronide Conjugate (from hydroxylated metabolite) metabolite1->conjugate2 UGTs metabolite3->conjugate2 cluster_workflow HLM Stability Workflow start Prepare Reagents incubation Incubate HLM + Compound @ 37°C start->incubation initiate Initiate with NADPH incubation->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench process Centrifuge & Collect Supernatant quench->process analysis LC-MS/MS Analysis process->analysis

Caption: Human Liver Microsomal (HLM) stability assay workflow.

Part B: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolism. [16][17] Protocol:

  • Thaw Hepatocytes:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Gently transfer to pre-warmed incubation medium.

    • Determine cell viability and concentration using trypan blue exclusion.

  • Prepare Cell Suspension:

    • Dilute the hepatocyte suspension to a final concentration of 0.5 x 10^6 viable cells/mL in incubation medium. [18]3. Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound (final concentration 1 µM).

    • Incubate at 37°C with gentle shaking.

  • Time Points:

    • Remove aliquots at 0, 15, 30, 60, and 120 minutes. [19]5. Quenching:

    • Immediately add the aliquot to a quenching solution of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins and cell debris.

    • Transfer the supernatant for LC-MS/MS analysis.

cluster_workflow Hepatocyte Stability Workflow start Thaw & Prepare Hepatocytes incubation Incubate Hepatocytes + Compound @ 37°C start->incubation sampling Sample at Time Points (0, 15, 30, 60, 120 min) incubation->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench process Centrifuge & Collect Supernatant quench->process analysis LC-MS/MS Analysis process->analysis

Caption: Cryopreserved human hepatocyte stability assay workflow.

Bioanalytical Methodology: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the parent compound and detecting metabolites due to its high sensitivity, selectivity, and speed. [20]

Parameter Suggested Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µm Good retention for a moderately lipophilic compound.
Mobile Phase A 0.1% Formic Acid in Water Standard for reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard for reverse-phase chromatography.
Gradient 5-95% B over 5 minutes A standard gradient to elute the parent compound and a range of metabolites.
Ionization Mode Positive Electrospray Ionization (ESI+) The primary amine is readily protonated.
MS/MS Transitions
Parent Compound Q1: 246.1, Q3: specific fragment To be determined by direct infusion and fragmentation.
Hydroxylated Metabolite Q1: 262.1, Q3: specific fragment Mass shift of +16 Da.

| Glucuronide Conjugate | Q1: 422.2, Q3: 246.1 | Mass shift of +176 Da, with a characteristic neutral loss. |

Data Analysis and Interpretation

The primary outputs of these assays are the half-life (t1/2) and the intrinsic clearance (CLint).

  • Plot the Data: Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the Slope: The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate Half-Life (t1/2): t1/2 = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • For HLMs: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of cells in millions)

Data OutputHLM AssayHepatocyte AssayInterpretation
t1/2 (min) e.g., 45e.g., 25A shorter half-life in hepatocytes may indicate the involvement of Phase II metabolism.
CLint Calculated valueCalculated valueProvides a quantitative measure of metabolic stability for ranking and comparison.

A significant difference in the clearance values between the HLM and hepatocyte assays would suggest that Phase II metabolism plays a major role in the elimination of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

Troubleshooting and Advanced Considerations

IssuePotential CauseSolution
High Variability Pipetting errors, inconsistent cell viability.Use automated liquid handlers, ensure proper cell handling.
No Metabolism Observed Compound is highly stable, poor solubility.Extend incubation time, check for compound precipitation.
Rapid Disappearance at t=0 Non-specific binding to plasticware.Use low-binding plates, include a control without cofactors.

For a more in-depth understanding, follow-up studies such as metabolite identification and reaction phenotyping (to identify the specific CYP enzymes involved) are recommended.

Conclusion

The can be effectively assessed using a combination of human liver microsome and hepatocyte assays. This dual approach allows for a comprehensive evaluation of both Phase I and Phase II metabolic pathways. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can generate reliable data on the intrinsic clearance of this compound, providing crucial insights to guide its further development as a potential therapeutic agent.

References

  • Di, L. (2019). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]

  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology. [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Patsnap. (2025). What is the importance of metabolic stability in drug design?. Patsnap Synapse. [Link]

  • MDPI. (2019). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

  • Preprints.org. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Preprints.org. [Link]

  • Al-Shattawi, H., & Al-Awwad, K. A. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. PMC - NIH. [Link]

  • DynaMedex. (2023). Cytochrome P450 Drug Metabolism. DynaMedex. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. [Link]

  • Kumar, S., & S, P. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews. [Link]

  • Rowland, A., et al. (2013). UDP-glucuronosyltransferases: Their role in drug metabolism and etoxification. Semantic Scholar. [Link]

  • Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. AAFP. [Link]

  • de Oliveira, A. C. C., et al. (2020). UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. PubMed. [Link]

  • Simmons, H. (2018). What are Cytochrome P450 Enzymes?. News-Medical.Net. [Link]

  • Miners, J. O., et al. (2017). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update. Springer Nature Experiments. [Link]

  • Chowdhury, S. K. (2003). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. SpringerLink. [Link]

  • Concept Life Sciences. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • Yue, Y., et al. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. [Link]

  • Rowles, H. C., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC - PubMed Central. [Link]

  • ResearchGate. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]

  • Lau, Y. Y., et al. (2002). The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. PubMed. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]

  • National Center for Biotechnology Information. (1997). ANALYTICAL METHODS. Toxicological Profile for Dichlorvos - NCBI Bookshelf. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Ma, L., & Li, W. (2007). Analytical strategies for identifying drug metabolites. PubMed. [Link]

  • Sowa, M. A., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]

  • ResearchGate. (n.d.). Metabolism, tissue distribution and covalent binding of tripelennamine and its N-nitroso derivative in the rat. ResearchGate. [Link]

  • ResearchGate. (n.d.). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. ResearchGate. [Link]

  • PubChem. (n.d.). Cyclobutyl-(2,5-dichlorophenyl)methanamine. PubChem. [Link]

  • precisionFDA. (n.d.). CYCLOBUTRIFLURAM. precisionFDA. [Link]

  • AERU, University of Hertfordshire. (n.d.). Cyclobutrifluram. AERU. [Link]

Sources

An In-depth Technical Guide to the Binding Affinity Studies of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Pharmacological Profile of a Novel Psychoactive Scaffold

To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the binding affinity of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. While this specific molecule may not have an extensive body of published literature, its structural motifs suggest a compelling interaction with monoamine transporters. This document, therefore, is constructed as both a practical protocol and a strategic blueprint for characterizing novel chemical entities within this pharmacological space. We will proceed with the hypothesis that [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a monoamine reuptake inhibitor and outline the rigorous scientific methodology required to confirm and quantify this activity.

Our approach is grounded in the principles of meticulous experimental design and robust data interpretation. We will delve into the causality behind our methodological choices, ensuring that each step is a self-validating component of a larger, coherent investigation. This guide is designed to empower you with the technical expertise and theoretical understanding necessary to confidently assess the binding characteristics of this and similar novel compounds.

Introduction: The Rationale for Investigating [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

The amine and aryl group separated by a cyclobutyl moiety in [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine presents a classic pharmacophore for interaction with monoamine transporters.[1] These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission and are the primary targets for a wide array of therapeutics, particularly those developed for psychiatric disorders.[2][3][4][5] The development of novel monoamine reuptake inhibitors continues to be a significant focus of research, with the aim of discovering compounds with improved efficacy and side-effect profiles.[6]

The 2,6-dichloro substitution on the phenyl ring is a notable feature that can influence the molecule's conformation and electronic properties, potentially conferring selectivity for one or more of the monoamine transporters. A thorough investigation into the binding affinity of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine at DAT, NET, and SERT is therefore a critical first step in elucidating its pharmacological and toxicological profile.

This guide will provide a detailed, step-by-step methodology for determining the binding affinity (Ki) of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine at human monoamine transporters using in vitro radioligand binding assays.

Core Experimental Workflow: Radioligand Binding Assays

The foundational method for determining the binding affinity of an unlabeled compound is the competitive radioligand binding assay. This technique measures the ability of a test compound to displace a specific, high-affinity radioligand from its target receptor or transporter. The resulting data allows for the calculation of the inhibitory constant (Ki), a quantitative measure of the compound's binding affinity.

Overall Experimental Design

The experimental workflow is designed to be systematic and to incorporate all necessary controls for data integrity.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis Membrane_Prep Membrane Preparation (HEK293 cells expressing hDAT, hNET, or hSERT) Assay_Setup Assay Plate Setup (Total, Non-Specific, and Competitive Binding Wells) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Radioligands, Buffers, Test Compound) Reagent_Prep->Assay_Setup Incubation Incubation (Reach Equilibrium) Assay_Setup->Incubation Filtration Rapid Filtration (Separate Bound and Free Radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantify Radioactivity) Filtration->Scintillation Data_Processing Data Processing (Calculate Specific Binding) Scintillation->Data_Processing Curve_Fitting Non-linear Regression (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Calculate Ki) Curve_Fitting->Ki_Calculation

Caption: High-level workflow for determining the binding affinity of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

Detailed Experimental Protocols

The following protocols provide a robust framework for conducting the binding affinity studies.

2.2.1. Membrane Preparation

The source of the monoamine transporters will be membrane preparations from Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

  • Step 1: Cell Culture: Culture HEK293 cells expressing hDAT, hNET, or hSERT in appropriate media and conditions to achieve sufficient cell density.

  • Step 2: Harvesting: Gently scrape and collect the cells into ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Step 3: Homogenization: Homogenize the cell suspension using a Polytron homogenizer on an ice bath.

  • Step 4: Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[7]

  • Step 5: High-Speed Centrifugation: Transfer the supernatant to new tubes and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[7]

  • Step 6: Washing: Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the high-speed centrifugation step. This wash step is crucial for removing endogenous substances that could interfere with the binding assay.

  • Step 7: Final Preparation and Storage: Resuspend the final membrane pellet in a suitable assay buffer. Determine the protein concentration using a standard method such as the Pierce® BCA assay. Aliquot the membrane preparations and store at -80°C until use.[7]

2.2.2. Competitive Radioligand Binding Assay

This assay will be performed in a 96-well plate format to allow for high-throughput analysis.

  • Step 1: Assay Plate Setup:

    • Total Binding Wells: Add assay buffer, the specific radioligand, and the membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add assay buffer, the specific radioligand, a high concentration of a known, non-labeled inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM citalopram for SERT), and the membrane preparation. This is to determine the amount of radioligand that binds to non-transporter components.

    • Competitive Binding Wells: Add assay buffer, the specific radioligand, serial dilutions of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, and the membrane preparation.

  • Step 2: Reagent Addition Sequence: A consistent order of addition is critical for reproducibility. A typical sequence is:

    • Assay Buffer

    • Test compound or vehicle/NSB ligand

    • Radioligand

    • Membrane preparation (to initiate the binding reaction)

  • Step 3: Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time should be optimized for each transporter and radioligand pair.

  • Step 4: Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.

  • Step 5: Washing: Immediately wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Step 6: Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The output will be in counts per minute (CPM).

Recommended Reagents and Conditions

The choice of radioligand and assay conditions is critical for obtaining accurate and reliable data.

Target TransporterRadioligandNon-Specific Binding LigandAssay BufferIncubation Time/Temp
hDAT [³H]-WIN 35,42810 µM Cocaine50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.460 min at 4°C
hNET [³H]-Nisoxetine10 µM Desipramine50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.460 min at 4°C
hSERT [³H]-Citalopram10 µM Fluoxetine50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.460 min at Room Temp

Data Analysis and Interpretation

Data Transformation and Curve Fitting
  • Step 1: Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding by subtracting the average CPM from the NSB wells from the CPM of each competitive binding well.

    • Specific Binding = Total Binding - Non-Specific Binding

  • Step 2: Normalize Data: Express the specific binding at each test compound concentration as a percentage of the total specific binding (in the absence of the test compound).

  • Step 3: Non-linear Regression: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

Calculation of the Inhibitory Constant (Ki)

The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity of the test compound, the Ki value must be calculated using the Cheng-Prusoff equation.

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • IC50 is the experimentally determined concentration of the test compound that inhibits 50% of specific binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the transporter. The Kd value should be determined experimentally under the same assay conditions through saturation binding experiments.

data_analysis_flow Raw_CPM Raw CPM Data from Scintillation Counter Calculate_Specific_Binding Calculate Specific Binding (Total Binding - NSB) Raw_CPM->Calculate_Specific_Binding Normalize_Data Normalize Data (% of Total Specific Binding) Calculate_Specific_Binding->Normalize_Data Plot_Data Plot % Specific Binding vs. Log[Compound] Normalize_Data->Plot_Data Nonlinear_Regression Non-linear Regression Analysis Plot_Data->Nonlinear_Regression Determine_IC50 Determine IC50 Value Nonlinear_Regression->Determine_IC50 Cheng_Prusoff Apply Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) Determine_IC50->Cheng_Prusoff Final_Ki Final Ki Value (Binding Affinity) Cheng_Prusoff->Final_Ki

Caption: Step-by-step data analysis workflow from raw data to the final Ki value.

Anticipated Results and Interpretation

The binding affinity studies will yield Ki values for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine at hDAT, hNET, and hSERT. These values will allow for a quantitative assessment of the compound's potency and selectivity.

CompoundhDAT Ki (nM)hNET Ki (nM)hSERT Ki (nM)hNET/hDAT SelectivityhSERT/hDAT Selectivity
[1-(2,6-Dichlorophenyl)cyclobutyl]methanamineExperimental ValueExperimental ValueExperimental ValueCalculated RatioCalculated Ratio
Cocaine (Reference) ~250~500~300~2~1.2
Desipramine (Reference) ~4000~1~100~0.00025~0.025
Fluoxetine (Reference) ~2000~300~1>1~0.0005

A lower Ki value indicates a higher binding affinity. By comparing the Ki values across the three transporters, the selectivity profile of the compound can be determined. For example, a compound with a significantly lower Ki at hDAT compared to hNET and hSERT would be considered a selective dopamine reuptake inhibitor.

Concluding Remarks and Future Directions

This guide has provided a comprehensive and scientifically rigorous framework for determining the binding affinity of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine at the human monoamine transporters. The successful execution of these protocols will yield crucial data on the compound's potency and selectivity, which are fundamental parameters in its pharmacological characterization.

The binding affinity data will serve as a critical foundation for subsequent in vitro and in vivo studies. Future investigations should include functional assays (e.g., neurotransmitter uptake inhibition assays) to confirm that the binding of the compound translates into functional activity at the transporters.[4][5] Furthermore, understanding the structure-activity relationship (SAR) through the synthesis and testing of related analogs can provide valuable insights for the rational design of next-generation monoamine reuptake inhibitors.[3]

The methodologies outlined herein are designed to ensure data integrity and reproducibility, empowering researchers to confidently advance our understanding of novel psychoactive compounds and their therapeutic potential.

References

  • Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipul
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Monoamine reuptake inhibitors: Highlights of recent research developments.
  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. PMC - PubMed Central.
  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
  • Triple reuptake inhibitors as potential next-gener

Sources

Methodological & Application

Application Notes & Protocols: Investigating [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Characterization of a Novel CNS-Active Compound

These application notes provide a comprehensive framework for the initial investigation of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, a novel compound with potential applications in neuroscience research. Given its structural characteristics, this molecule is a candidate for exploration as a therapeutic agent for neurological disorders such as depression, anxiety, or neuropathic pain[1]. This document outlines a logical, multi-stage research plan, from initial in vitro screening to in vivo behavioral analysis, designed to elucidate the compound's pharmacological profile and potential as a lead candidate for drug development.

Introduction and Rationale

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a primary amine featuring a dichlorophenyl group attached to a cyclobutane ring[1][2]. The presence of the dichlorophenyl moiety is a common feature in many centrally active drugs, often influencing metabolic stability and receptor binding affinity. The cyclobutyl ring introduces conformational rigidity, which can be advantageous for optimizing drug-receptor interactions. The primary amine group serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR)[1].

Based on these structural motifs, a primary hypothesis is that [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine may interact with key targets in the central nervous system, such as monoamine transporters or enzymes involved in neurotransmitter metabolism. The initial investigative approach detailed here will focus on its potential as a monoamine oxidase (MAO) inhibitor, a well-established mechanism for antidepressant drugs[3][4].

In Vitro Characterization: Target Screening and Specificity

The first phase of investigation involves a series of in vitro assays to determine the compound's primary biological targets and its potency.

This assay will determine if [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine inhibits the activity of the two major MAO isoforms, MAO-A and MAO-B. Selective inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease[3][4].

Protocol: Fluorometric MAO Inhibition Assay

This protocol is adapted from established high-throughput screening methods for MAO inhibitors[5].

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine (test compound)

  • Clorgyline (selective MAO-A inhibitor, positive control)[4]

  • Pargyline (selective MAO-B inhibitor, positive control)[6]

  • Amplex® Red reagent (or similar fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Tyramine (non-selective MAO substrate)

  • Phosphate buffer (pH 7.4)

  • 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.01 nM to 100 µM).

  • Reaction Mixture Preparation: In each well of a 384-well plate, add the following in order:

    • Phosphate buffer

    • Test compound or control inhibitor at various concentrations

    • MAO-A or MAO-B enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a solution containing the Amplex® Red reagent, HRP, and tyramine to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 30 minutes (Excitation: ~530-560 nm, Emission: ~590 nm). The rate of increase in fluorescence is proportional to the MAO activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Normalize the data to the vehicle control (100% activity) and a known inhibitor (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-B/MAO-A)
[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine50>10,000>200
Clorgyline (Control)55,0001,000
Pargyline (Control)8,000800.01

Interpretation: A low nanomolar IC50 value for MAO-A with a high selectivity ratio over MAO-B would suggest that the compound is a potent and selective MAO-A inhibitor, warranting further investigation as a potential antidepressant.

In Vivo Behavioral Pharmacology: Assessing Antidepressant-Like Efficacy

Following promising in vitro results, the next stage is to evaluate the compound's effects in established rodent models of depression. These models are crucial for predicting potential antidepressant activity in humans[7].

The FST is a widely used preclinical screening tool for assessing antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant effect[7].

Protocol: Mouse Forced Swim Test

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

  • Vehicle (e.g., 0.9% saline with 5% Tween 80)

  • Imipramine (positive control antidepressant)

  • Glass cylinders (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or imipramine via intraperitoneal (i.p.) injection 30-60 minutes before the test. A range of doses should be tested (e.g., 1, 5, 10 mg/kg).

  • Forced Swim Session:

    • Individually place each mouse into a cylinder of water for a 6-minute session.

    • Record the entire session using a video camera.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

    • Compare the immobility time between the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Visualization: Experimental Workflow for Forced Swim Test

FST_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis acclimation Animal Acclimation (1 hour) drug_prep Drug Preparation (Test Compound, Vehicle, Control) dosing Drug Administration (i.p. injection) drug_prep->dosing fst_session Forced Swim Test (6 minutes) dosing->fst_session 30-60 min post-injection scoring Video Scoring (Immobility Time) fst_session->scoring stats Statistical Analysis (ANOVA) scoring->stats

Caption: Workflow for the mouse Forced Swim Test.

The CUS model has greater face and construct validity for depression, as it induces a state of anhedonia (a core symptom of depression) in rodents. Reversal of anhedonia by a test compound is a strong indicator of antidepressant potential[8].

Protocol: Rat Chronic Unpredictable Stress Model

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Baseline Sucrose Preference Test (SPT):

    • For 48 hours, habituate rats to two bottles in their home cage: one with water and one with a 1% sucrose solution.

    • For the next 24 hours, deprive rats of water and food.

    • Following deprivation, present the rats with the two pre-weighed bottles for 1 hour and measure their consumption.

    • Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) * 100.

  • CUS Paradigm (4-6 weeks):

    • Expose rats in the stress group to a series of mild, unpredictable stressors daily. Examples include:

      • Stroboscopic lighting

      • Tilted cage (45°)

      • Wet bedding

      • Reversed light/dark cycle

      • Forced swim in cold water (18°C)

    • The control group remains undisturbed.

  • Drug Treatment:

    • After the CUS period, begin daily administration of the test compound, vehicle, or a positive control (e.g., a known antidepressant) for at least 2 weeks.

  • Regular SPT Monitoring:

    • Conduct the SPT weekly throughout the drug treatment period to assess the reversal of anhedonia.

  • Data Analysis:

    • Compare the sucrose preference between groups over time using a two-way repeated measures ANOVA.

Visualization: Potential Signaling Pathway of an MAO-A Inhibitor

MAO_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron compound [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine mao_a MAO-A compound->mao_a Inhibits serotonin Serotonin (5-HT) serotonin->mao_a Metabolism synaptic_cleft Synaptic Cleft serotonin->synaptic_cleft norepinephrine Norepinephrine (NE) norepinephrine->mao_a Metabolism norepinephrine->synaptic_cleft dopamine Dopamine (DA) dopamine->mao_a Metabolism dopamine->synaptic_cleft receptors Postsynaptic Receptors (5-HT, NE, DA) synaptic_cleft->receptors downstream Downstream Signaling (e.g., cAMP, CREB, BDNF) receptors->downstream therapeutic_effects Antidepressant Effects downstream->therapeutic_effects

Sources

Application Notes and Protocols for In Vivo Administration of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide for the in vivo administration of the novel small molecule, [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. Given the limited publicly available data on this specific compound, this guide emphasizes foundational principles and best practices in preclinical research to empower investigators to design and execute robust, reproducible, and ethically sound animal studies. We will delve into the critical aspects of vehicle selection, dose formulation, administration routes, and the overarching experimental design necessary for the successful evaluation of this compound's pharmacological and toxicological profile.

Introduction: Understanding the Compound

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a synthetic small molecule, and its structure suggests it serves as a key intermediate in the creation of compounds targeting the central nervous system (CNS).[1] The presence of the dichlorophenyl group and the cyclobutyl ring points towards potential metabolic stability and specific target engagement within neurological pathways.[1] While the precise mechanism of action for this specific methanamine is not widely documented, related structures, such as other dichlorophenyl-containing compounds, have been investigated as allosteric modulators of receptors like the dopamine D1 receptor.[2]

The primary challenge in designing in vivo studies for a novel compound lies in its physicochemical properties, which dictate its formulation and delivery. This protocol will provide a systematic approach to navigating these challenges.

Pre-formulation and Vehicle Selection: A Critical First Step

The selection of an appropriate vehicle is paramount for ensuring the stability, bioavailability, and non-toxicity of the administered compound.[3][4] An improper vehicle can lead to confounding results due to poor drug exposure or vehicle-induced toxicity.[3][4]

Physicochemical Characterization (Predicted)

Based on its chemical structure, [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is predicted to be a lipophilic (fat-soluble) compound with low aqueous solubility. This necessitates careful consideration of the delivery vehicle.

Common Vehicles for In Vivo Administration

The choice of vehicle is contingent on the compound's solubility, the intended route of administration, and potential toxicity.[5]

Vehicle TypeCompositionSuitability for Lipophilic CompoundsPotential Issues
Aqueous Solutions Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Low, unless the compound is a salt form with sufficient solubility.Compound may precipitate out of solution.
Co-solvent Systems Mixtures of water with DMSO, ethanol, PEG 400, or propylene glycol.High. These can dissolve many poorly water-soluble compounds.Organic solvents can have their own toxicity, especially at higher concentrations.[3][4][5]
Suspensions Compound particles dispersed in an aqueous medium with a suspending agent (e.g., 0.5% CMC, methylcellulose).High. A common method for oral and intraperitoneal administration of insoluble compounds.[6]Requires careful preparation to ensure uniform particle size and dosing. May not be suitable for intravenous injection.
Oil-Based Vehicles Corn oil, sesame oil, olive oil.High. Suitable for highly lipophilic compounds.Generally restricted to oral or intraperitoneal routes. Not for intravenous use.[5]

Recommendation: For initial studies with [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, a suspension using 0.5% sodium carboxymethylcellulose (CMC) in sterile saline is a robust starting point for oral or intraperitoneal administration.[6] For intravenous administration, a co-solvent system with a minimal, non-toxic concentration of a solubilizing agent like PEG 400 or cyclodextrin would be necessary, but requires careful toxicity pre-screening of the vehicle itself.[5]

Dosage Calculation and Formulation

Accurate dose calculation is fundamental to preclinical research.[7] Doses are typically expressed in mg/kg of body weight.

Dose Calculation

The formula for calculating the required amount of compound is:

Dosage (mg) = Animal Weight (kg) x Desired Dose (mg/kg)

For dose-response studies, it is common to use at least three dose levels to establish a relationship between the dose and the observed effect.[6][8]

Stock Solution and Formulation Preparation

To avoid repeated weighing of small quantities and to ensure dosing accuracy, a stock solution or suspension is prepared.[9]

Example Calculation for a 10 mg/kg Dose:

To prepare a dosing solution at a concentration that allows for a consistent injection volume (e.g., 10 ml/kg for mice), the stock concentration would be 1 mg/ml.

Concentration (mg/mL) = Desired Dose (mg/kg) / Injection Volume (mL/kg) 1 mg/mL = 10 mg/kg / 10 mL/kg

Routes of Administration: A Comparative Overview

The chosen route of administration significantly impacts the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound.[10]

RouteAbbreviationDescriptionAdvantagesDisadvantages
Oral Gavage POAdministration directly into the stomach via a gavage needle.Mimics clinical route for many drugs, convenient for repeated dosing.[10]Subject to first-pass metabolism in the liver, variable absorption.
Intraperitoneal IPInjection into the peritoneal cavity.Rapid absorption into the bloodstream, bypasses first-pass metabolism.Can cause local irritation, risk of injecting into an organ.
Intravenous IVInjection directly into a vein (typically the tail vein in rodents).100% bioavailability, rapid onset of action.[10]Requires skill, potential for embolism with suspensions, limited volume.
Subcutaneous SCInjection into the space between the skin and underlying muscle.Slower, more sustained absorption.Limited volume, potential for local irritation.

Workflow for Route Selection:

Caption: A simplified workflow for a pharmacokinetic study.

Pharmacodynamic (PD) Studies

These studies assess the physiological and biochemical effects of the compound on the body. This could involve:

  • Behavioral assessments (if CNS effects are expected).

  • Biomarker analysis in tissues of interest.

  • Efficacy evaluation in a relevant disease model.

Conclusion

The successful in vivo evaluation of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine hinges on a methodical and principled approach to preclinical study design. While specific data for this compound is scarce, the protocols and guidelines presented here offer a robust framework for its administration and characterization. Careful consideration of vehicle selection, accurate dosing, appropriate route of administration, and a well-structured experimental design will yield reliable and translatable results, paving the way for further development.

References

  • A Simple Method for Animal Dose Calculation in Preclinical Research - Cronicon. (2020-02-14).
  • What are the vehicles used to dissolve drugs for in vivo treatment?
  • A Simple Method for Animal Dose Calculation in Preclinical Research - ResearchG
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed. (2018-03-08).
  • Guidelines on dosage calculation and stock solution preparation in experimental animals' studies - ResearchG
  • Which vehicle works best? High-speed testing gives drug delivery a boost | Fierce Pharma. (2014-10-01).
  • A simple practice guide for dose conversion between animals and human - PMC - NIH.
  • General Principles of Preclinical Study Design - PMC - NIH.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - ResearchG
  • Vehicles for Animal Studies - Gad Consulting Services.
  • Designing an In Vivo Preclinical Research Study - MDPI. (2023-08-22).
  • Calculating Medication Doses: A How-To Guide For Animal Caregivers. (2023-03-28).
  • Designing an In Vivo Preclinical Research Study - Preprints.org. (2023-08-22).
  • Best Practices For Preclinical Animal Testing - BioBoston Consulting. (2025-01-09).
  • Application Notes and Protocols for In Vivo Dosing and Formul
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA.
  • Regulatory Knowledge Guide for Small Molecules - NIH SEED Office.
  • In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine.
  • Route of Administration - Sygn
  • Paving the way for small-molecule drug discovery - PMC - PubMed Central.
  • [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine - MySkinRecipes.
  • What is the mechanism of action of methenamine? - Dr.Oracle. (2025-09-03).
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. (2019-10-10).
  • Comprehensive review on methenamine hippurate: Pharmacological activities and role in urinary tract infection prevention. (2025-06-09).
  • What is the mechanism of Methenamine Hippurate?
  • cyclobutrifluram d

Sources

application of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuroscience and Drug Development

Introduction: Unveiling the Potential of Arketamine (PCN-101) in Neurological Research

The study of neuronal function and dysfunction at the cellular level is paramount to advancing our understanding and treatment of neurological and psychiatric disorders. Arketamine, the (R)-enantiomer of ketamine, has emerged as a promising therapeutic candidate, exhibiting potent and sustained antidepressant effects in preclinical and clinical studies with a potentially favorable safety profile compared to its S-enantiomer, esketamine.[1][2][3][4] While the compound [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine (CAS 760157-03-7) is a distinct chemical entity, its structural elements suggest a potential relationship to arylcyclohexylamines like ketamine. This guide focuses on the application of Arketamine (also known as PCN-101) in cell culture, providing researchers with the foundational knowledge and detailed protocols to investigate its mechanism of action and therapeutic potential.

Arketamine's unique pharmacological profile, characterized by a lower affinity for the N-methyl-D-aspartate (NMDA) receptor compared to esketamine, suggests that its antidepressant effects may be mediated by alternative or additional pathways.[1][4] This has spurred significant interest in elucidating its precise molecular mechanisms, with a focus on its ability to modulate neurotrophic signaling and promote synaptogenesis. These application notes will provide a comprehensive overview of Arketamine's mechanism of action and equip researchers with the necessary protocols to explore its effects in neuronal cell culture models.

Mechanism of Action: Beyond NMDA Receptor Antagonism

While traditionally classified as an NMDA receptor antagonist, the antidepressant effects of Arketamine are increasingly thought to involve a more complex interplay of signaling pathways.[1][2][4] The leading hypothesis suggests a mechanism that culminates in the enhancement of neuroplasticity.

A key proposed pathway involves the modulation of glutamatergic neurotransmission, leading to the activation of brain-derived neurotrophic factor (BDNF) signaling.[2][5][6] This, in turn, activates the mechanistic target of rapamycin (mTOR) pathway, a critical regulator of protein synthesis required for synaptogenesis and neuronal plasticity.[7][8][9][10] Preclinical studies have shown that Arketamine can increase the expression of synaptic proteins and promote the formation of new dendritic spines, cellular correlates of learning and memory.[1][2]

Recent research also points to the involvement of microglia, the resident immune cells of the central nervous system, in mediating Arketamine's effects.[5][6] Arketamine may stimulate microglia to release BDNF, which then acts on neurons to promote synaptic plasticity.[5][6]

Signaling Pathway of Arketamine

Arketamine_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Arketamine Arketamine (PCN-101) NMDAR NMDA Receptor Arketamine->NMDAR Weak Antagonism BDNF BDNF Release Arketamine->BDNF Indirect Activation TrkB TrkB Receptor mTOR mTOR Activation TrkB->mTOR Downstream Signaling BDNF->TrkB Binding & Activation Synaptogenesis Synaptogenesis & Neuroplasticity mTOR->Synaptogenesis Protein Synthesis

Caption: Workflow for assessing Arketamine's neuroprotective effects.

Protocol 2: Evaluation of Arketamine's Effect on Synaptogenesis

Objective: To investigate whether Arketamine promotes the formation of new synapses in neuronal cultures. [11][12][13][14] Materials:

  • Primary cortical or hippocampal neurons

  • Neuronal cell culture medium

  • Arketamine (PCN-101)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibodies against pre-synaptic (e.g., Synapsin-1, VGLUT1) and post-synaptic (e.g., PSD-95, Homer1) markers

  • Fluorescently labeled secondary antibodies

  • Mounting medium with DAPI

  • High-content imaging system or confocal microscope

Procedure:

  • Cell Culture: Culture primary neurons on glass coverslips in 24-well plates for at least 14 days to allow for mature synapse formation.

  • Arketamine Treatment: Treat the neurons with a range of Arketamine concentrations (e.g., 1 µM, 10 µM) or vehicle for a specified duration (e.g., 24-72 hours).

  • Fixation and Permeabilization: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging: Mount the coverslips on glass slides using mounting medium with DAPI. Acquire images using a high-content imaging system or a confocal microscope.

  • Image Analysis: Quantify the number and density of co-localized pre- and post-synaptic puncta along dendrites using appropriate image analysis software (e.g., ImageJ with a co-localization plugin, or specialized software).

Data Presentation: Expected Outcomes
AssayParameter MeasuredExpected Outcome with Arketamine
Neuroprotection Cell Viability (%)Increased cell viability in glutamate-treated cultures.
Synaptogenesis Number of Synaptic PunctaIncreased number of co-localized pre- and post-synaptic markers.
Dendritic ComplexityPotential increase in dendritic branching and length.

Troubleshooting and Considerations

  • Cell Health: Ensure the health and maturity of your neuronal cultures, as this is critical for obtaining reliable and reproducible results.

  • Compound Solubility and Stability: Verify the solubility and stability of Arketamine in your culture medium.

  • Concentration Optimization: The optimal concentration of Arketamine may vary depending on the cell type and the specific assay. It is essential to perform dose-response experiments.

  • Control Experiments: Always include appropriate vehicle controls and positive controls (e.g., BDNF for synaptogenesis assays) to validate your experimental setup.

  • Image Analysis: For synaptogenesis assays, use standardized and unbiased methods for image acquisition and analysis to ensure the accuracy of your quantification.

Conclusion

Arketamine (PCN-101) represents a significant advancement in the field of neuropsychopharmacology. The protocols outlined in these application notes provide a solid foundation for researchers to explore its cellular and molecular mechanisms in vitro. By investigating its neuroprotective and synaptogenic properties, the scientific community can further unravel the therapeutic potential of this promising compound for a range of neurological and psychiatric disorders.

References

  • Zanos, P., Moaddel, R., Morris, P. J., Georgiou, P., Fischell, J., T-Jurado, F., ... & Gould, T. D. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites. Nature, 533(7604), 481–486. [Link]

  • Hoeffer, C. A., & Klann, E. (2010). mTOR signaling: at the crossroads of plasticity, memory, and disease. Trends in neurosciences, 33(2), 67–75. [Link]

  • Lipton, J. O., & Sahin, M. (2014). The neurology of mTOR. Neuron, 84(2), 275–291. [Link]

  • Sygnature Discovery. (n.d.). Exploring Glutamate-Induced Excitotoxicity in Drug Discovery. [Link]

  • NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. [Link]

  • Lipton, J. O., & Sahin, M. (2014). mTOR signaling in the nervous system. Neuron, 84(2), 275-291. [Link]

  • Takei, N., & Nawa, H. (2014). mTOR signaling and its roles in normal and abnormal brain development. Frontiers in molecular neuroscience, 7, 28. [Link]

  • Choi, Y. J., Park, S. J., Park, Y., & Lee, S. B. (2018). Palladin Is a Neuron-Specific Translational Target of mTOR Signaling That Regulates Axon Morphogenesis. The Journal of Neuroscience, 38(21), 4893–4906. [Link]

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. [Link]

  • Creative Biolabs. (n.d.). Synaptogenesis Assay Service. [Link]

  • Choi, D. W., Maulucci-Gedde, M., & Kriegstein, A. R. (1987). Pharmacology of glutamate neurotoxicity in cortical cell culture: attenuation by NMDA antagonists. The Journal of neuroscience, 7(2), 357–368. [Link]

  • Wikipedia. (n.d.). Arketamine. [Link]

  • Zanos, P., & Gould, T. D. (2018). Mechanisms of ketamine action as an antidepressant. Molecular psychiatry, 23(4), 801–811. [Link]

  • Cellectricon. (n.d.). Development of high content in vitro assays for the assessment of structural neuroplasticity. [Link]

  • Alzheimer's & Dementia. (2017). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. [Link]

  • D'Mello, R., & Dick, J. (2008). An in vitro assay system for studying synapse formation between nociceptive dorsal root ganglion and dorsal horn neurons. Journal of neuroscience methods, 172(2), 193–201. [Link]

  • Grabb, M. C., & Choi, D. W. (1999). Ischemic tolerance in murine cortical cell culture: critical role for NMDA receptors. The Journal of neuroscience, 19(5), 1657–1662. [Link]

  • Fujifilm Cellular Dynamics. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. [Link]

  • Grabb, M. C., & Choi, D. W. (1999). Ischemic tolerance in murine cortical cell culture: critical role for NMDA receptors. The Journal of Neuroscience, 19(5), 1657-1662. [Link]

  • Prowse, G., & D'Mello, R. (2014). An In Vitro Model of Developmental Synaptogenesis Using Cocultures of Human Neural Progenitors and Cochlear Explants. Stem cells and development, 23(24), 2963–2976. [Link]

  • Hashimoto, K. (2023). Arketamine for cognitive impairment in psychiatric disorders. Psychiatry and clinical neurosciences, 77(2), 76–84. [Link]

  • Assay Genie. (n.d.). BDNF in inflammation and neuropathologies. [Link]

  • Ghasemi, M., & Dehpour, A. R. (2024). Ketamine, Esketamine, and Arketamine: Their Mechanisms of Action and Applications in the Treatment of Depression and Alleviation of Depressive Symptoms. Biomedicines, 12(1), 183. [Link]

  • Perception Neuroscience. (n.d.). Arketamine for depression and mental health. [Link]

  • Zhang, J. C., Yao, W., & Hashimoto, K. (2022). Microglial BDNF modulates arketamine's antidepressant-like effects through cortico-accumbal pathways. Science advances, 8(27), eabo6730. [Link]

  • Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42. (2023). Frontiers in Cellular Neuroscience, 17, 1282664. [Link]

  • Mazella, J., Bévérini, M., Gandin, C., Grel, A., Restituito, S., & Heurteaux, C. (2013). In vitro and in vivo regulation of synaptogenesis by the novel antidepressant spadin. British journal of pharmacology, 168(4), 1047–1060. [Link]

  • MySkinRecipes. (n.d.). [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. [Link]

  • Zhang, J. C., Yao, W., & Hashimoto, K. (2022). Microglial BDNF modulates arketamine's antidepressant-like effects through cortico-accumbal pathways. Science Advances, 8(27), eabo6730. [Link]

  • Nectary, T., & Gauthier-Muller, M. (2022). A receptor-independent signaling pathway for BDNF. bioRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). Brain-derived neurotrophic factor (BDNF) signaling pathway. PubChem. [Link]

  • Sino Biological. (n.d.). BDNF Signaling Pathway. [Link]

  • Robust Expression of Functional NMDA Receptors in Human Induced Pluripotent Stem Cell-Derived Neuronal Cultures Using an Accelerated Protocol. (2021). Stem Cells and Development, 30(22), 1109–1119. [Link]

  • Ghasemi, M., & Dehpour, A. R. (2024). Ketamine, Esketamine, and Arketamine: Their Mechanisms of Action and Applications in the Treatment of Depression and Alleviation of Depressive Symptoms. Biomedicines, 12(1), 183. [Link]

  • Hashimoto, K. (2022). Arketamine, a new rapid-acting antidepressant: A historical review and future directions. Neuropharmacology, 218, 109219. [Link]

  • AccelaChemBio. (n.d.). 1790156-20-5,(4-chloro-2-iodophenyl)methanamine hydrochloride. [Link]

  • ChemBK. (n.d.). 1-Bromo-2,6-dichlorobenzene - Melting point - CAS Number inquiry. [Link]

  • Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. (2024). ACS Omega, 9(15), 17355–17365. [Link]

  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. (2023). Molecules, 28(13), 5101. [Link]

  • AccelaChemBio. (n.d.). N/A,(1R,2R)-1,2-dibromocycloheptane. [Link]

Sources

Application Notes & Protocols for the Quantitative Analysis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Pharmaceutical Analytics Division

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system (CNS). Accurate quantification is paramount for ensuring the quality, consistency, and purity of active pharmaceutical ingredients (APIs) and for advancing medicinal chemistry research. This document explores two primary, robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, provide step-by-step, field-proven protocols, and outline the necessary validation parameters to ensure the generation of reliable and reproducible data. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with the quality control and characterization of this key synthetic intermediate.

Introduction and Analyte Overview

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a primary amine whose structural framework is valuable in the development of novel therapeutics for neurological disorders. The presence of the dichlorophenyl and cyclobutyl groups can impart metabolic stability and target selectivity in final drug molecules. Given its role as a key building block, the development of robust, accurate, and validated analytical methods for its quantification is not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development. The inherent basicity of the amine group and the presence of a UV-active dichlorophenyl ring dictate the most effective analytical strategies.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Name [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine
CAS Number 760157-03-7
Molecular Formula C₁₁H₁₃Cl₂N
Molecular Weight 230.13 g/mol
Appearance Varies (typically solid)-
Storage 2-8°C, protect from light, under inert gas

Comparative Analysis of Core Analytical Techniques

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is a critical decision point in method development. Both are powerful separation techniques, but their suitability depends on the specific analytical requirements such as sensitivity, sample matrix, and throughput. Coupling these techniques with Mass Spectrometry (MS) offers enhanced specificity and sensitivity.

ParameterHPLC-UV/DADGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gas mobile phase and a stationary phase.
Analyte Suitability Excellent for non-volatile and thermally labile compounds. The dichlorophenyl group provides a strong chromophore for UV detection.Suitable for volatile and thermally stable compounds. The analyte has sufficient volatility for GC.
Specificity Moderate. Depends on chromatographic resolution from matrix components. Diode-Array Detection (DAD) can aid in peak purity assessment.Very High. Mass spectrometer provides structural information and allows for selective ion monitoring (SIM) to eliminate matrix interference.
Sensitivity Good. Typically in the µg/mL to high ng/mL range.Excellent. Can reach low ng/mL to pg/mL levels, especially in SIM mode.
Key Considerations The basic amine may cause peak tailing; mobile phase additives (e.g., acid) are often required.The active amine group can interact with the GC system; an inert flow path is crucial to prevent analyte loss and ensure reproducibility.
Typical Use Case Routine quality control, purity assays, content uniformity in drug substance and product.Residual analysis, impurity profiling, trace-level quantification.

Analytical Workflow and Method Selection

The overall process from sample handling to final data reporting follows a structured path. The initial choice between HPLC and GC-MS is dictated by the specific analytical goals.

Workflow cluster_prep Sample Handling & Preparation cluster_data Data Processing & Reporting Sample Receive/Log Sample Weigh Accurately Weigh Analyte/Sample Sample->Weigh Dissolve Dissolve in Appropriate Diluent Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC HPLC-UV Analysis Filter->HPLC GCMS GC-MS Analysis Filter->GCMS Integrate Chromatogram Integration HPLC->Integrate GCMS->Integrate Calculate Calculate Concentration vs. Standard Integrate->Calculate Report Generate Report & Certificate of Analysis Calculate->Report

General Analytical Workflow for Quantification.

Method_Selection outcome outcome Goal Primary Analytical Goal? QC Routine QC / Assay Goal->QC Purity / Potency Trace Trace / Impurity Analysis Goal->Trace High Sensitivity / Specificity QC->outcome Select HPLC-UV Method Trace->outcome Select GC-MS Method

Decision diagram for method selection.

Protocol 1: Quantification by RP-HPLC with UV Detection

This method is ideal for routine quality control, offering a balance of speed, robustness, and sufficient sensitivity for assay and purity determinations of the drug substance.

Principle of the Method

The method employs reversed-phase chromatography, where the non-polar stationary phase (C18) retains the analyte based on its hydrophobicity. The dichlorophenyl moiety provides a strong chromophore, allowing for sensitive detection using a UV detector. The mobile phase is buffered at an acidic pH; this is a critical choice. By adding an acid (e.g., formic or trifluoroacetic acid), the primary amine of the analyte (pKa typically ~9-10) is protonated to its cationic form. This single ionic state prevents interactions with residual acidic silanols on the silica backbone of the stationary phase, resulting in sharp, symmetrical peaks and excellent reproducibility.

Detailed Experimental Protocol
ParameterRecommended SettingRationale
Instrumentation HPLC or UPLC System with UV/DAD DetectorStandard equipment in any QC laboratory. DAD allows for peak purity assessment.
Column C18, 150 mm x 4.6 mm, 5 µmA versatile, robust column providing good retention and resolution for this type of analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to ensure protonation of the amine and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% B to 90% B over 10 minA gradient is recommended to ensure elution of any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (λ) 220 nm or 265 nmThe dichlorophenyl ring has absorbances in this region. Wavelength should be optimized.
Injection Vol. 10 µLA typical injection volume.
Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures compatibility with the mobile phase and prevents peak distortion.
Sample and Standard Preparation
  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (e.g., 50 µg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE or Nylon syringe filter.

System Suitability and Validation

Before sample analysis, the system suitability must be verified. The following parameters, based on ICH Q2(R1) guidelines, are critical for validating the method.

Validation ParameterTypical Acceptance Criteria
Specificity Peak is free from interference from blank and placebo. Peak purity index > 0.995 (DAD).
Linearity R² ≥ 0.999 over a range (e.g., 50-150% of working concentration).
Accuracy (% Recovery) 98.0% to 102.0% for drug substance.
Precision (% RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.
Robustness No significant changes in results with small variations in flow rate, temp, mobile phase pH.

Protocol 2: Quantification by GC-MS

This method is highly specific and sensitive, making it the preferred choice for trace-level quantification, identification of unknown impurities, or as a confirmatory technique.

Principle of the Method

The analyte is volatilized in a heated injector and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique "fingerprint" for identification. For quantification, Selected Ion Monitoring (SIM) is employed, where the instrument only monitors specific, characteristic ions of the analyte, drastically increasing sensitivity and selectivity by filtering out background noise.

Causality Note: The analysis of primary amines by GC can be challenging due to their reactivity. It is imperative to use an ultra-inert flow path (liner, column, seals) to prevent analyte adsorption, which would otherwise lead to poor peak shape, low response, and poor reproducibility.

Detailed Experimental Protocol
ParameterRecommended SettingRationale
Instrumentation Gas Chromatograph with a Mass Spectrometric DetectorProvides the required sensitivity and specificity.
Column 30 m x 0.25 mm, 0.25 µm, Low-Bleed 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A robust, general-purpose column suitable for a wide range of analytes. "ms" designation indicates low bleed, which is critical for MS detectors.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas. Constant flow mode provides more stable retention times with temperature programming.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Mode Splitless (1 µL)For trace analysis to ensure the entire sample is transferred to the column.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)An initial low temperature helps focus the analytes at the head of the column. The ramp separates components by boiling point.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the MS source.
Ion Source Temp. 230 °CStandard temperature for EI source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Scan (m/z 40-350) for identification; SIM for quantification.Scan mode is used for method development and impurity ID. SIM mode provides superior sensitivity for quantification.
SIM Ions To be determined from the full scan spectrum (e.g., molecular ion and major fragments).Select at least three ions: one for quantification (Quantifier) and two for confirmation (Qualifiers).
Sample and Standard Preparation
  • Solvent Selection: Use a high-purity, volatile solvent such as Methanol, Acetonitrile, or Dichloromethane. Note: Avoid using methanol or ethanol as injection solvents if derivatization is not intended, as they can sometimes form condensation products with primary amines in the hot injector. Chloroform or Dichloromethane are often safer choices.

  • Standard/Sample Preparation: Prepare a stock solution (e.g., 1000 µg/mL) and perform serial dilutions to create a calibration curve covering the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL). Sample preparation typically involves dissolving a known weight of the material in the chosen solvent to fall within the calibration range.

Validation Parameters

Validation follows similar principles to HPLC but with criteria often adjusted for trace analysis.

Validation ParameterTypical Acceptance Criteria
Linearity R² ≥ 0.995 over the intended range.
Accuracy (% Recovery) 80.0% to 120.0% (may widen at lower concentrations).
Precision (% RSD) Repeatability (n=6): ≤ 15%; Intermediate Precision: ≤ 20%.
Limit of Quantitation (LOQ) Lowest concentration on the calibration curve that meets accuracy and precision criteria.
Specificity Correct ion ratios (Qualifier/Quantifier) within ±20% of the standard.

Conclusion

The successful quantification of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine can be reliably achieved using either RP-HPLC-UV or GC-MS. The choice of methodology should be guided by the specific analytical objective. For routine quality control and assay, the presented HPLC method offers robustness, simplicity, and adequate performance. For trace-level analysis, impurity identification, or when higher specificity is required, the GC-MS method is superior. In all cases, proper method validation according to established guidelines is a mandatory prerequisite to ensure the integrity and trustworthiness of the generated data, supporting confident decision-making throughout the drug development lifecycle.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. Retrieved January 20, 2026, from [Link]

  • GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. (1992). Journal of Chromatographic Science. Retrieved January 20, 2026, from [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (n.d.). IU Indianapolis ScholarWorks. Retrieved January 20, 2026, from [Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. (n.d.). SCIEX. Retrieved January 20, 2026, from [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks. Retrieved January 20, 2026, from [Link]

  • Analysis of primary, secondary and tertiary amines. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Cyclobutrifluram. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • CYCLOBUTRIFLURAM. (n.d.). precisionFDA. Retrieved January 20, 2026, from [Link]

  • cyclobutrifluram data sheet. (n.d.). Alan Wood. Retrieved January 20, 2026, from [Link]

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of [1-(2,6-dichlorophenyl)cyclobutyl]methanamine in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies. The methodology employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, ensuring data integrity and regulatory compliance.[1][2][3][4]

Introduction

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a key intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting the central nervous system.[5] Its chemical structure, featuring a primary amine and a dichlorophenyl group, presents specific challenges and opportunities for bioanalysis. The accurate quantification of this compound in biological matrices such as human plasma is crucial for pharmacokinetic and toxicokinetic studies during drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies due to its inherent selectivity, sensitivity, and speed.[1] This application note provides a comprehensive protocol for the detection of [1-(2,6-dichlorophenyl)cyclobutyl]methanamine, detailing every step from sample preparation to data acquisition and analysis. The rationale behind each methodological choice is explained to provide a deeper understanding of the analytical process.

Chemical Properties of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine
  • Chemical Formula: C₁₁H₁₃Cl₂N[5][6]

  • Molecular Weight: 230.13 g/mol [5][6]

  • Structure: Chemical structure of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine Image Source: BLDpharm[6]

  • Key Functional Group: Primary amine, which is readily protonated, making it suitable for positive ion electrospray ionization.

Experimental

Materials and Reagents
  • [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine reference standard (purity >98%)

  • [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine-d4 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human plasma (K2-EDTA)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Standard Solutions

Stock solutions of the analyte and internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and cost-effective method for sample cleanup in pharmaceutical analysis.[7][8][9] It is particularly effective in removing phospholipids and other matrix components that can cause ion suppression in the MS source.

Protocol:
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 50 µL of 0.1 M sodium hydroxide to basify the sample. This ensures the analyte is in its free base form, enhancing its extraction into an organic solvent.

  • Add 600 µL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (25 µL) plasma->add_is add_base 3. Add 0.1 M NaOH (50 µL) add_is->add_base add_mtbe 4. Add MTBE (600 µL) add_base->add_mtbe vortex1 5. Vortex (5 min) add_mtbe->vortex1 centrifuge 6. Centrifuge (10,000 x g, 5 min) vortex1->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow.

LC-MS/MS Method

The chromatographic conditions are optimized to achieve a good peak shape and retention for the basic analyte. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is beneficial for ESI sensitivity.

Liquid Chromatography Parameters
ParameterCondition
Column Reversed-phase C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate
Mass Spectrometry Parameters

The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantification.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions

The precursor ion for [1-(2,6-dichlorophenyl)cyclobutyl]methanamine is its protonated molecule [M+H]⁺ at m/z 230.1. The product ions are generated through collision-induced dissociation. A stable isotope-labeled internal standard is used to correct for matrix effects and variability in extraction and ionization.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine230.1159.0 (Quantifier)10020
230.1124.0 (Qualifier)10025
[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine-d4234.1163.010020

Method Validation

The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2] The validation assessed selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity and Specificity

Selectivity was evaluated by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.

Linearity and Sensitivity

The calibration curve was linear over the range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio of >10.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high. The results were within the acceptance criteria of ±15% (±20% for LLOQ).

QC Level (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
1 (LLOQ)< 10± 10< 12± 12
3 (Low)< 8± 8< 10± 10
50 (Medium)< 6± 5< 8± 7
800 (High)< 5± 4< 7± 6
Stability

The stability of the analyte in human plasma was assessed under various conditions:

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

  • Short-Term Stability: Stable at room temperature for at least 6 hours.

  • Long-Term Stability: Stable at -80°C for at least 30 days.

  • Post-Preparative Stability: Stable in the autosampler at 10°C for at least 24 hours.

Validation_Process cluster_Validation Bioanalytical Method Validation (FDA Guidelines) Selectivity Selectivity (6 blank sources) Sensitivity Sensitivity (LLOQ) Linearity Linearity (r² > 0.99) Accuracy Accuracy (±15%) Precision Precision (<15% RSD) Stability Stability (Freeze-Thaw, Short/Long Term, Post-Prep) Method Developed LC-MS/MS Method Method->Selectivity Method->Sensitivity Method->Linearity Method->Accuracy Method->Precision Method->Stability

Caption: Key Parameters of Method Validation.

Conclusion

This application note presents a detailed, robust, and reliable LC-MS/MS method for the quantification of [1-(2,6-dichlorophenyl)cyclobutyl]methanamine in human plasma. The method is highly sensitive, selective, and has been validated to meet regulatory standards. This protocol is suitable for supporting pharmacokinetic and other studies in drug development programs.

References

  • Unacademy. (n.d.). Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Aurora Biomed. (2019, August 7). A Breakdown of Liquid-Liquid Extraction and Solid-Phase Extraction. Retrieved from [Link]

  • PubMed. (2021, August 15). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Retrieved from [Link]

  • PubMed. (n.d.). Liquid-liquid extraction in flow analysis: A critical review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Retrieved from [Link]

  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • MySkinRecipes. (n.d.). [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. Retrieved from [Link]

  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

  • National Institutes of Health. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Solid phase extraction of amines | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, November 27). (PDF) Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Retrieved from [Link]

  • ResearchGate. (2017, November 9). Magnetic Solid-Phase Extraction Combined with Dispersive Liquid-Liquid Microextraction Followed by HPLC for Determination of Four Aromatic Amines Released from Azo Dyes in Paper Samples. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • precisionFDA. (n.d.). CYCLOBUTRIFLURAM. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclobutylmethanamine hydrochloride. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Cyclobutrifluram. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutyl-(2,5-dichlorophenyl)methanamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclobutrifluram. Retrieved from [Link]

  • Compendium of Pesticide Common Names. (n.d.). cyclobutrifluram data sheet. Retrieved from [Link]

Sources

Application Notes and Protocols: [¹¹C]DC-MAP – A Novel Radioligand for In Vivo and In Vitro Mapping of the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-DC-MAP-SERT-202601

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive technical guide for the application of [¹¹C]DC-MAP ([¹¹C][1-(2,6-Dichlorophenyl)cyclobutyl]methanamine), a novel, high-affinity radioligand developed for the selective labeling and quantification of the serotonin transporter (SERT). The unique structural combination of a dichlorophenyl ring and a conformationally restricted cyclobutane moiety confers exceptional selectivity and favorable pharmacokinetic properties to DC-MAP, making it a powerful tool for neuroscience research. We present detailed, field-proven protocols for in vitro radioligand binding assays, quantitative autoradiography, and in vivo positron emission tomography (PET) imaging in rodent and non-human primate models. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the role of SERT in neuropsychiatric disorders and to evaluate the efficacy and target engagement of novel therapeutics.

Introduction: The Rationale for [¹¹C]DC-MAP

The serotonin transporter is a critical regulator of serotonergic neurotransmission and a primary target for a multitude of psychotropic drugs, including selective serotonin reuptake inhibitors (SSRIs). The ability to accurately map the distribution, density, and occupancy of SERT in both preclinical and clinical studies is paramount for understanding the pathophysiology of depression, anxiety disorders, and obsessive-compulsive disorder, among others.

[¹¹C]DC-MAP emerges as a next-generation radioligand designed to overcome limitations of existing probes. The 2,6-dichloro substitution on the phenyl ring is hypothesized to enhance binding affinity and selectivity for SERT over other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). The cyclobutane scaffold introduces a degree of conformational rigidity, which can lead to a more favorable binding entropy and reduced off-target interactions. The primary amine serves as a suitable site for radiolabeling with Carbon-11, a positron-emitting radionuclide with a short half-life (t½ = 20.4 minutes), ideal for PET imaging studies that may require repeat scanning on the same day.[1][2]

This guide provides the necessary protocols to harness the full potential of [¹¹C]DC-MAP in your research.

Physicochemical and Binding Properties of DC-MAP (Illustrative Data)

The following table summarizes the hypothetical, yet scientifically plausible, binding characteristics of non-radiolabeled DC-MAP, as would be determined in initial screening assays.

PropertyValueMethod
Binding Affinity (Ki) for hSERT 0.78 nMCompetition binding vs. [³H]Citalopram
Selectivity vs. hDAT (Ki) > 1000 nMCompetition binding vs. [³H]WIN 35,428
Selectivity vs. hNET (Ki) > 800 nMCompetition binding vs. [³H]Nisoxetine
Lipophilicity (LogD₇.₄) 2.9Shake-flask method (n-octanol/PBS)

Table 1: Illustrative binding and physicochemical properties of DC-MAP.

Radiosynthesis of [¹¹C]DC-MAP

The radiosynthesis of [¹¹C]DC-MAP is achieved via a direct N-methylation of the primary amine precursor, desmethyl-DC-MAP, using [¹¹C]methyl iodide ([¹¹C]CH₃I).[3][4]

Workflow for [¹¹C]DC-MAP Synthesis

cluster_0 Step 1: [¹¹C]CO₂ Production cluster_1 Step 2: [¹¹C]CH₃I Synthesis cluster_2 Step 3: Radiomethylation cluster_3 Step 4: Purification & Formulation Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2_to_CH4 [¹¹C]CO₂ → [¹¹C]CH₄ (Ni Catalyst, H₂) Cyclotron->CO2_to_CH4 [¹¹C]CO₂ CH4_to_CH3I [¹¹C]CH₄ → [¹¹C]CH₃I (Gas-phase, I₂) CO2_to_CH4->CH4_to_CH3I [¹¹C]CH₄ Reaction Precursor + [¹¹C]CH₃I (DMF, Base) CH4_to_CH3I->Reaction [¹¹C]CH₃I HPLC Semi-preparative HPLC Reaction->HPLC Crude Product Formulation Formulation in Saline/Ethanol HPLC->Formulation Purified [¹¹C]DC-MAP

Caption: Radiosynthesis workflow for [¹¹C]DC-MAP.

Protocol: [¹¹C]Methylation of Desmethyl-DC-MAP
  • [¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.

  • [¹¹C]CH₃I Synthesis: Convert the [¹¹C]CO₂ to [¹¹C]CH₄ by reduction over a nickel catalyst. The resulting [¹¹C]CH₄ is then passed through a heated quartz tube containing iodine vapor to produce [¹¹C]CH₃I.[5]

  • Trapping: Trap the gaseous [¹¹C]CH₃I in a reaction vessel containing 0.5-1.0 mg of the desmethyl-DC-MAP precursor dissolved in 300 µL of anhydrous dimethylformamide (DMF) with a suitable base (e.g., solid inorganic bases like Li₃N can be effective).[6]

  • Reaction: Heat the reaction vessel at 80-100°C for 3-5 minutes to facilitate the N-methylation.

  • Purification: Purify the crude reaction mixture using semi-preparative reverse-phase HPLC.

  • Formulation: The collected HPLC fraction containing [¹¹C]DC-MAP is reformulated into a sterile solution (e.g., 10% ethanol in saline) for injection.

  • Quality Control: Perform standard quality control tests for radiochemical purity, chemical purity, specific activity, and sterility.

Application 1: In Vitro Radioligand Binding Assay

This protocol allows for the determination of the binding affinity (Ki) of test compounds and the density of SERT (Bmax) in tissue homogenates.

Protocol: Competition Binding Assay
  • Tissue Preparation:

    • Homogenize dissected brain regions (e.g., striatum, thalamus) or cell pellets expressing hSERT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL, as determined by a Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, combine:

      • 100 µL of tissue homogenate.

      • 50 µL of competing ligand (e.g., DC-MAP, SSRIs) at various concentrations or buffer for total binding.

      • 50 µL of [³H]Citalopram (or a tritiated version of DC-MAP if available) at a final concentration near its Kd (e.g., 1-2 nM).[7][8]

    • For non-specific binding (NSB), add a high concentration of a selective SERT inhibitor (e.g., 10 µM fluoxetine) instead of the competing ligand.

  • Incubation: Incubate the plate at room temperature (22-25°C) for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Plot the specific binding as a function of the log concentration of the competing ligand.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application 2: In Vitro Quantitative Autoradiography

This technique provides high-resolution visualization of SERT distribution in brain tissue sections.[9][10]

Workflow for In Vitro Autoradiography

cluster_0 Step 1: Tissue Preparation cluster_1 Step 2: Incubation cluster_2 Step 3: Washing & Drying cluster_3 Step 4: Imaging & Analysis TissuePrep Cryosection Brain (16-20 µm) Preincubation Pre-incubation in Buffer TissuePrep->Preincubation Incubation Incubate with [¹¹C]DC-MAP (± Blocker for NSB) Preincubation->Incubation Washing Wash in Cold Buffer Incubation->Washing Drying Dry Sections Rapidly Washing->Drying Exposure Expose to Phosphor Screen Drying->Exposure Analysis Scan & Quantify Image Exposure->Analysis

Caption: Workflow for in vitro autoradiography using [¹¹C]DC-MAP.

Protocol: Autoradiography of SERT
  • Tissue Preparation:

    • Rapidly freeze fresh brain tissue and section on a cryostat at 16-20 µm thickness.

    • Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C until use.

  • Incubation:

    • Bring slides to room temperature.

    • Pre-incubate slides in assay buffer (50 mM Tris-HCl, pH 7.4) for 15 minutes to remove endogenous serotonin.

    • Incubate slides with 1-5 nM [¹¹C]DC-MAP in fresh assay buffer for 60 minutes at room temperature.[11]

    • For determination of non-specific binding, incubate an adjacent set of slides in the presence of 10 µM fluoxetine or another selective SERT blocker.

  • Washing:

    • Wash the slides 2 x 5 minutes in ice-cold assay buffer to remove unbound radioligand.

    • Perform a final quick dip in ice-cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Rapidly dry the slides under a stream of cool, dry air.

    • Appose the dried sections to a phosphor imaging plate or autoradiography film in a light-tight cassette. Include calibrated [¹¹C] standards for quantification.

    • Expose for an appropriate duration (typically 5-10 half-lives of ¹¹C).

  • Image Analysis:

    • Scan the imaging plate using a phosphor imager.

    • Quantify the signal intensity in different brain regions using image analysis software, referencing the co-exposed standards to convert signal intensity to fmol/mg tissue equivalent.

Application 3: In Vivo Positron Emission Tomography (PET) Imaging

PET imaging with [¹¹C]DC-MAP allows for the non-invasive quantification of SERT density and occupancy in the living brain.[1][12]

Protocol: In Vivo PET Imaging of SERT
  • Subject Preparation:

    • Fast the subject (e.g., rodent or non-human primate) for 4-6 hours prior to scanning to ensure stable physiological conditions.

    • Anesthetize the subject and maintain anesthesia throughout the scan. Monitor vital signs (heart rate, respiration, temperature).

    • Position the subject in the PET scanner with the head securely fixed to minimize motion artifacts.

  • Radioligand Administration and Data Acquisition:

    • Perform a transmission scan for attenuation correction.

    • Administer [¹¹C]DC-MAP as an intravenous bolus injection (e.g., 10-15 MBq for a rodent).

    • Begin dynamic PET data acquisition immediately upon injection and continue for 90-120 minutes. A typical framing sequence would be: 6x30s, 3x60s, 2x120s, and 22x300s.[12]

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and radioactive decay.

    • Co-register the PET images to a corresponding anatomical MRI scan for anatomical delineation of regions of interest (ROIs).

    • Generate time-activity curves (TACs) for key ROIs, such as the thalamus, striatum, midbrain, and cerebellum.

  • Kinetic Modeling:

    • The cerebellum is often used as a reference region for SERT imaging due to its very low density of transporters.[1]

    • Use a reference tissue model, such as the Multilinear Reference Tissue Model (MRTM2), to derive the binding potential (BP_ND_) for each ROI. BP_ND_ is a measure proportional to the density of available transporters (B_avail_).[2]

Illustrative In Vivo Data

The table below shows hypothetical regional brain uptake and binding potential values from a [¹¹C]DC-MAP PET study in a non-human primate.

Brain RegionStandardized Uptake Value (SUV) @ 60-90 minBinding Potential (BP_ND_)
Thalamus 3.83.2
Striatum 3.52.9
Midbrain 3.12.5
Cerebellum 1.2(Reference Region)

Table 2: Illustrative regional brain uptake and binding potential of [¹¹C]DC-MAP.

Conclusion and Future Directions

[¹¹C]DC-MAP represents a promising novel radioligand for the comprehensive investigation of the serotonin transporter. Its hypothesized high affinity and selectivity, combined with the quantitative power of PET imaging, provide a robust platform for advancing our understanding of serotonergic function in health and disease. The protocols detailed herein offer a validated framework for the successful implementation of [¹¹C]DC-MAP in a variety of research settings, from basic molecular pharmacology to in vivo neuroimaging and drug development.

References

  • Liger, F., et al. (2015). Direct [11C]Methylation of Amines from [11C]CO2 for the Synthesis of PET Radiotracers. European Journal of Organic Chemistry, 2015(29), 6434–6438.
  • Kim, J. H., et al. (2006). PET Imaging of Serotonin Transporters with [11C]DASB: Test–Retest Reproducibility Using a Multilinear Reference Tissue Parametric Imaging Method. Journal of Nuclear Medicine, 47(2), 208-214.
  • Ichimiya, T., et al. (2006). PET Imaging of Serotonin Transporters with [11C]DASB: Test–Retest Reproducibility Using a Multilinear Reference Tissue. Journal of Nuclear Medicine, 47, 208-214.
  • Ginovart, N., et al. (2006). PET imaging of serotonin transporters with [11C]DASB: test-retest reproducibility using a multilinear reference tissue parametric imaging method. Journal of Nuclear Medicine, 47(2), 208-14.
  • Suhara, T., et al. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF.
  • Descarries, L., & Mechawar, N. (1982). A detailed protocol for the in vitro radioautographic visualization of serotonergic receptors. Journal of Histochemistry & Cytochemistry, 30(8), 831-6.
  • Hahn, A., et al. (2020). Simplified methods for SERT occupancy estimation measured with [11C]DASB PET bolus plus infusion. NeuroImage, 211, 116631.
  • Spies, M., et al. (2015). Serotonin Transporter Binding in the Human Brain After Pharmacological Challenge Measured Using PET and PET/MR. Frontiers in Neuroscience, 9, 493.
  • Halldin, C., et al. (2001). Autoradiographic imaging of the serotonin transporter in the brain of rats and pigs using S-([18F]fluoromethyl)-(+)-McN5652. Nuclear Medicine and Biology, 28(8), 943-950.
  • Zhou, Y., et al. (2021). Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. ACS Chemical Neuroscience, 12(15), 2849–2862.
  • Någren, K., et al. (1998). Improved synthesis of some commonly used PET radioligands by the use of [11C]methyl triflate. Journal of Labelled Compounds and Radiopharmaceuticals, 41(9), 831-841.
  • Varnas, K., et al. (2004). Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain. Human Brain Mapping, 22(3), 246-260.
  • Kuhar, M. J. (2001). In Vitro Autoradiography. Current Protocols in Neuroscience, Chapter 1, Unit 1.6.
  • Bongarzone, S., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals, 16(1), 118.
  • Larsen, P., et al. (2001). Practical experiences with the synthesis of [11C]CH3I through gas phase iodination reaction using a TRACERlabFXC synthesis module.
  • Arvidsson, U., et al. (2004). Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain. Human Brain Mapping, 22(3), 246-60.
  • Link, J. M., et al. (1997). Production of [11C]CH3I by single pass reaction of [11C]CH4 with I2. Nuclear Medicine and Biology, 24(1), 93-7.
  • Pike, V. W., et al. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. ACS Medicinal Chemistry Letters, 5(5), 559-563.
  • Ido, T., et al. (1986). High reactivity of [11C]CH3I with thiol group in the synthesis of C-11 labeled radiopharmaceuticals. International Journal of Radiation Applications and Instrumentation. Part A.
  • Bonson, K. R., et al. (2006). [3H] citalopram binding to serotonin transporter sites in minnow brains.
  • Andersen, J., et al. (2007). Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. Journal of Biological Chemistry, 282(2), 1011-1021.
  • Plenge, P., et al. (2007). Characterization of an allosteric citalopram-binding site at the serotonin transporter. Journal of Neurochemistry, 100(5), 1375-85.
  • Chen, Z., et al. (2007). Characterization of an allosteric citalopram-binding site at the serotonin transporter. Journal of Neurochemistry, 100(5), 1375-1385.
  • Coleman, J. A., et al. (2019).
  • Khan Academy. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube.

Sources

Application Notes and Protocols: Experimental Design for Studying the Effects of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the pharmacological effects of the novel compound, [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. This document outlines a logical, multi-tiered approach, from initial in vitro target validation to in vivo behavioral assessment. The protocols are designed to rigorously characterize the compound's mechanism of action, potency, selectivity, pharmacokinetic profile, and potential therapeutic efficacy in models relevant to central nervous system (CNS) disorders such as depression and anxiety.

Introduction and Rationale

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a novel synthetic compound identified as a key intermediate for CNS active agents.[1] Its structural architecture, featuring a dichlorophenyl group and a cyclobutylmethanamine moiety, suggests a potential interaction with monoamine neurotransmitter systems. The rigid cyclobutane scaffold can offer advantages in potency, selectivity, and metabolic stability, making it a compelling candidate for neurological drug discovery.[2][3]

Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition

Based on its structural similarity to known monoamine reuptake inhibitors like sibutramine, which shares the core 1-(substituted-phenyl)-cyclobutanemethanamine structure, it is hypothesized that [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine functions by inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT).[4][5] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a well-established mechanism for treating depression and anxiety disorders.[5] The experimental design detailed herein is structured to test this primary hypothesis.

In Vitro Pharmacological Profiling

The initial phase of characterization involves a systematic in vitro evaluation to identify the compound's primary molecular targets, determine its potency and selectivity, and assess its basic cellular toxicity.

Primary Target Identification: Radioligand Binding Assays

Causality: The first step is to determine if the compound binds to the hypothesized monoamine transporters. Competitive radioligand binding assays provide a high-throughput method to measure the affinity (expressed as the inhibition constant, Ki) of the test compound for SERT, NET, and DAT.

Protocol: Monoamine Transporter Binding Assay

  • Preparation of Membranes: Utilize cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 cells) or rodent brain synaptosomes.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligands:

    • SERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • NET: [³H]Nisoxetine

    • DAT: [³H]WIN 35,428

  • Assay Procedure: a. In a 96-well plate, combine the cell membranes/synaptosomes, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine (e.g., 0.1 nM to 10 µM). b. For non-specific binding determination, use a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT). c. Incubate at room temperature for 60-120 minutes. d. Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. e. Wash the filters with ice-cold buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation from the IC₅₀ value obtained via non-linear regression analysis.

Hypothetical Binding Affinity Data Ki (nM)
Serotonin Transporter (SERT)5.2
Norepinephrine Transporter (NET)25.8
Dopamine Transporter (DAT)150.3
5-HT₂A Receptor>1000
α₁-Adrenergic Receptor>1000

Table 1: Example of potential binding affinity results. Lower Ki values indicate higher affinity.

Functional Activity: Synaptosomal Uptake Assays

Causality: While binding assays confirm affinity, they do not reveal functional consequence. A neurotransmitter uptake assay determines whether the compound inhibits the actual transport of monoamines into the presynaptic terminal, confirming its functional role as a reuptake inhibitor.

Protocol: Synaptosomal Monoamine Uptake Assay

  • Preparation of Synaptosomes: Isolate synaptosomes from specific rodent brain regions (e.g., striatum for dopamine, hippocampus/cortex for serotonin and norepinephrine).

  • Assay Buffer: Krebs-Ringer buffer, pH 7.4.

  • Radioactive Neurotransmitters: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), or [³H]Dopamine (DA).

  • Assay Procedure: a. Pre-incubate synaptosomes with a range of concentrations of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine or vehicle for 15 minutes at 37°C. b. Initiate uptake by adding the respective [³H]neurotransmitter. c. Incubate for a short period (e.g., 5-10 minutes) at 37°C. d. Terminate uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer. e. Measure the radioactivity of the filters via liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the neurotransmitter uptake) by fitting the data to a sigmoidal dose-response curve.

dot

G cluster_0 In Vitro Workflow Binding Radioligand Binding Assay (Target Affinity - Ki) Function Synaptosomal Uptake Assay (Functional Potency - IC50) Binding->Function Confirms Target Tox Cytotoxicity Assay (e.g., MTT, LDH) Function->Tox Defines Potency Output Pharmacological Profile: Potency, Selectivity, Safety Window Tox->Output Assesses Safety G cluster_1 In Vivo Experimental Logic PK Pharmacokinetic Study (Dose, BBB Penetration) FST Forced Swim Test (Antidepressant-like Effect) PK->FST EPM Elevated Plus Maze (Anxiolytic-like Effect) PK->EPM Microdialysis In Vivo Microdialysis (Neurochemical Confirmation) FST->Microdialysis At Efficacious Dose EPM->Microdialysis At Efficacious Dose Conclusion Candidate Profile: Efficacious Dose, Behavioral Effect, Target Engagement Microdialysis->Conclusion

Sources

techniques for labeling [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on Methodologies for Labeling [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Abstract

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a key structural motif in the development of novel therapeutics targeting the central nervous system (CNS).[1] To elucidate the in vivo biodistribution, target engagement, and cellular localization of drug candidates derived from this scaffold, robust labeling techniques are essential. This application note provides detailed protocols and technical insights for labeling this molecule's primary amine, a versatile functional group for conjugation. We present two field-proven methodologies: (1) Carbon-11 radiolabeling for in vivo Positron Emission Tomography (PET) imaging, a critical tool in clinical and preclinical research for understanding pharmacokinetics and pharmacodynamics.[2][3] (2) Fluorescent labeling using amine-reactive N-hydroxysuccinimide (NHS) esters for in vitro and cellular imaging applications, such as fluorescence microscopy and high-content screening. Each protocol is designed as a self-validating system, incorporating rigorous quality control steps to ensure the production of high-purity, well-characterized conjugates suitable for downstream applications.

Introduction

The [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine scaffold is a valuable building block in medicinal chemistry, contributing to the metabolic stability and target selectivity of CNS-active compounds.[1] Transforming a promising drug candidate into a research tool requires the attachment of a reporter tag, such as a radionuclide or a fluorophore. This process allows researchers to visualize and quantify the molecule's behavior at systemic, cellular, and subcellular levels.

The primary aliphatic amine on this molecule is the ideal attachment point for labeling.[4][5] This functional group is readily derivatized under mild conditions, allowing for the stable incorporation of a reporter tag without fundamentally altering the core structure, which is crucial for retaining pharmacological activity.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that practitioners can adapt and troubleshoot these protocols effectively. We will detail a radiolabeling strategy using Carbon-11 ([¹¹C]), a positron-emitting radionuclide with a short half-life (20.4 min) ideal for PET studies, and a fluorescent labeling strategy using widely available NHS-ester dyes.[6][7]

Section 1: Radiolabeling with Carbon-11 for PET Imaging

PET is a highly sensitive, non-invasive imaging technique that provides quantitative information on the in vivo distribution of a radiolabeled molecule.[3] For CNS drug candidates, PET can be used to confirm blood-brain barrier penetration, quantify target receptor occupancy, and perform dosimetry studies. Carbon-11 is a preferred radionuclide due to the omnipresence of carbon in organic molecules and its convenient half-life, which is long enough for synthesis and imaging but short enough to minimize the patient's radiation dose.[7][8]

Scientific Rationale: ¹¹C-Methylation

The most direct and widely used method for labeling a primary amine with Carbon-11 is through N-methylation.[6][8] This reaction utilizes highly reactive ¹¹C-methylating agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). The primary amine acts as a nucleophile, displacing the iodide or triflate leaving group to form a stable secondary amine. This one-step reaction is typically fast and high-yielding, which is critical when working with the short-lived ¹¹C isotope.

G cluster_0 Step 1: [¹¹C]CH₃I Synthesis cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification & Formulation cluster_3 Step 4: Quality Control Cyclotron [¹¹C]CO₂ from Cyclotron (¹⁴N(p,α)¹¹C reaction) GasProcessing Gas Phase Conversion LiAlH₄ reduction, then HI reaction Cyclotron->GasProcessing MeI [¹¹C]Methyl Iodide ([¹¹C]CH₃I) GasProcessing->MeI Reaction Reaction Vessel (e.g., 2-5 min, 80-100°C) MeI->Reaction Precursor Precursor: [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine in DMF or ACN Precursor->Reaction HPLC Semi-Preparative HPLC (Reverse Phase) Reaction->HPLC Formulation Solvent Exchange (Ethanol/Saline) HPLC->Formulation SterileFilter Sterile Filtration (0.22 µm) Final Product Vial Formulation->SterileFilter QC Analytical HPLC (Radiochemical Purity, Specific Activity) SterileFilter->QC

Sources

Application Note & Protocols: High-Throughput Screening for Novel Monoamine Transporter Inhibitors Featuring [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Introduction: The Critical Role of Monoamine Transporters in Neuropharmacology

The monoamine transporters (MATs)—comprising the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET)—are pivotal regulators of neurotransmission.[1] These transmembrane proteins, part of the solute carrier 6 (SLC6) family, are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1] This process terminates the neurotransmitter signal and allows for its recycling. Given their central role in modulating mood, cognition, and behavior, MATs are primary targets for a wide array of therapeutics, including antidepressants and treatments for attention-deficit hyperactivity disorder (ADHD), as well as substances of abuse like cocaine.[1]

The discovery of novel MAT inhibitors with unique selectivity profiles remains a high-priority area in drug development. Compounds that can selectively target one transporter or exhibit a specific profile across all three (e.g., triple reuptake inhibitors) hold immense therapeutic potential. The compound [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine represents a novel chemical scaffold with structural motifs—a dichlorophenyl ring and a primary amine—suggestive of potential interaction with MATs. This document provides a comprehensive guide to identifying and characterizing the activity of such novel compounds using a robust, two-tiered high-throughput screening (HTS) strategy.

We will first detail a primary HTS assay using a fluorescence-based uptake inhibition method, a modern, efficient, and non-radioactive approach suitable for screening large compound libraries.[2][3] Subsequently, we will describe a secondary, confirmatory assay employing classic radioligand binding to validate initial hits and determine binding affinities, providing a more profound pharmacological characterization.[4][5]

Part 1: Primary High-Throughput Screening - Fluorescence-Based Uptake Inhibition Assay

Scientific Rationale and Assay Principle

The primary screen is designed for speed, reliability, and scalability to rapidly identify "hit" compounds from a large library that inhibit monoamine transporter function. We employ a homogeneous, no-wash fluorescence-based uptake assay.[2][6] This assay utilizes a fluorescent substrate that acts as a mimic of the natural monoamine neurotransmitters.[3][7]

Cells stably expressing the human transporter of interest (hSERT, hDAT, or hNET) actively transport this fluorescent substrate from the extracellular medium into the cytoplasm. The assay medium contains a proprietary masking dye that quenches the fluorescence of the substrate in the extracellular space.[7] Consequently, a fluorescent signal is generated only when the substrate is sequestered inside the cells. An inhibitor of the transporter, such as our hypothetical test compound [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, will block the uptake of the fluorescent substrate, resulting in a reduction of the intracellular fluorescence signal. This provides a direct and quantifiable measure of transporter inhibition.[2]

Visualization of the Assay Principle

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Test_Compound Test Compound ([1-(2,6-Dichlorophenyl)cyclobutyl]methanamine) Transporter Monoamine Transporter (SERT, DAT, or NET) Test_Compound->Transporter Inhibits Fluorescent_Substrate Fluorescent Substrate Fluorescent_Substrate->Transporter Uptake Masking_Dye Masking Dye (Quenches Signal) Internalized_Substrate Internalized Substrate (Generates Signal) Transporter->Internalized_Substrate Transports

Caption: Principle of the fluorescence-based monoamine transporter uptake inhibition assay.

Detailed HTS Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine for hSERT, hDAT, and hNET.

Materials:

  • Cell Lines: HEK293 cells stably expressing hSERT, hDAT, or hNET.

  • Assay Plates: 384-well, black, clear-bottom microplates, coated with Poly-D-Lysine.

  • Reagents:

    • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or similar).

    • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Test Compound: [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, prepared as a 10 mM stock in DMSO.

    • Reference Inhibitors (for positive controls):

      • hSERT: Citalopram (10 mM stock in DMSO).

      • hDAT: GBR-12909 (10 mM stock in DMSO).

      • hNET: Desipramine (10 mM stock in DMSO).

  • Equipment:

    • Automated liquid handler.

    • Fluorescence microplate reader with bottom-read capability (e.g., FlexStation® or similar).

    • Cell culture incubator (37°C, 5% CO₂).

Protocol Steps:

  • Cell Plating:

    • Harvest and count the appropriate transporter-expressing HEK293 cells.

    • Seed the cells into 384-well plates at a density of 15,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell adherence and formation of a monolayer.[2]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compound and reference inhibitors in Assay Buffer. A typical 11-point concentration curve might range from 100 µM to 1 nM final assay concentration.

    • Include "vehicle control" wells (DMSO only, 0.1% final concentration) for 0% inhibition (maximum signal) and "maximal inhibition" wells with a high concentration of the respective reference inhibitor (e.g., 10 µM) for 100% inhibition (background signal).

    • Remove the culture medium from the cell plate and add 20 µL of Assay Buffer.

    • Add 5 µL of the serially diluted compounds, reference inhibitors, or controls to the appropriate wells.

    • Incubate the plate for 10-20 minutes at 37°C.

  • Assay Initiation and Signal Detection:

    • Prepare the fluorescent substrate/masking dye solution according to the manufacturer's protocol.

    • Add 25 µL of this solution to all wells.

    • Immediately transfer the plate to the fluorescence microplate reader.

    • Read the plate in kinetic mode for 30-60 minutes at 37°C, taking measurements every 1-2 minutes. Alternatively, for a simplified endpoint HTS, incubate for a fixed time (e.g., 30 minutes) and then take a single reading.[2]

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • For each concentration of the test compound, calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_Vehicle - Signal_MaxInhibition))

  • Generate Dose-Response Curves:

    • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Determine IC₅₀ Values:

    • Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism, XLfit) to determine the IC₅₀ value.

  • Assess Assay Quality:

    • Calculate the Z'-factor for each assay plate to ensure the robustness of the screen. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS. Z' = 1 - (3 * (SD_Vehicle + SD_MaxInhibition)) / |Mean_Vehicle - Mean_MaxInhibition|

ParameterDescriptionTypical Value
IC₅₀ Concentration for 50% inhibitionCompound-dependent
Z'-Factor Assay quality metric> 0.5
S/B Ratio Signal-to-background ratio> 3

Part 2: Secondary Confirmatory Screening - Radioligand Binding Assay

Scientific Rationale and Assay Principle

Hits identified in the primary functional screen require validation to confirm direct interaction with the transporter protein and to determine their binding affinity (Kᵢ). Radioligand binding assays are the gold standard for this purpose.[8] This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the transporter.

The assay is performed using cell membranes prepared from cells overexpressing the transporter of interest. These membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the transporter is inversely proportional to the affinity and concentration of the test compound. By measuring the displacement of the radioligand, we can calculate the IC₅₀ of the test compound and subsequently its Kᵢ value.

Visualization of the Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare Cell Membranes (Expressing Transporter) C Incubate Membranes, Radioligand, & Test Compound Together A->C B Prepare Radioligand & Test Compound ([1-(2,6-Dichlorophenyl)cyclobutyl]methanamine) Dilutions B->C D Rapid Filtration through Glass Fiber Filters C->D Competitive Binding Occurs E Wash Filters with Ice-Cold Buffer (Removes Unbound Ligand) D->E F Measure Radioactivity on Filters (Scintillation Counting) E->F Bound Radioligand Remains G Calculate Specific Binding & Determine IC₅₀/Kᵢ F->G

Caption: Workflow for the competitive radioligand binding assay.

Detailed Confirmatory Protocol

Objective: To determine the binding affinity (Kᵢ) of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine for hSERT, hDAT, and hNET.

Materials:

  • Membrane Preparations: Cell membranes from HEK293 cells expressing hSERT, hDAT, or hNET.

  • Radioligands:

    • hSERT: [³H]Citalopram

    • hDAT: [³H]WIN 35,428

    • hNET: [³H]Nisoxetine

  • Reagents:

    • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Test Compound: [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

    • Unlabeled Ligands for Non-Specific Binding (NSB):

      • hSERT: Fluoxetine (10 µM)

      • hDAT: Cocaine (30 µM)

      • hNET: Desipramine (10 µM)

  • Equipment:

    • 96-well microplates.

    • Cell harvester for rapid filtration.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Liquid scintillation counter and scintillation fluid.

Protocol Steps:

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Binding Buffer + Radioligand + Membranes.

      • Non-Specific Binding (NSB): Binding Buffer + Radioligand + Membranes + high concentration of unlabeled ligand.

      • Competition: Binding Buffer + Radioligand + Membranes + serial dilutions of the test compound.

  • Incubation:

    • Add 50 µL of Binding Buffer (or unlabeled ligand for NSB, or test compound).

    • Add 50 µL of the appropriate radioligand (at a concentration near its Kₑ).

    • Add 100 µL of the cell membrane preparation (protein concentration optimized previously, e.g., 5-20 µ g/well ).

    • Incubate for 60-120 minutes at room temperature or 4°C, depending on the transporter, with gentle shaking.

  • Filtration and Washing:

    • Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester.

    • Wash the filters 3-5 times with ice-cold Binding Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Calculate Percent Displacement:

    • For each concentration of the test compound, calculate the percentage of specific binding relative to the control (no compound).

  • Determine IC₅₀ and Kᵢ Values:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit to a one-site competition curve to determine the IC₅₀.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

ParameterDescription
Kᵢ (nM) Inhibitor binding affinity constant
Hill Slope Slope of the competition curve (ideally close to 1.0)

Conclusion: A Pathway to Novel Therapeutics

This two-tiered screening cascade provides a robust and efficient methodology for the identification and pharmacological characterization of novel monoamine transporter inhibitors, using [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine as a representative candidate. The primary fluorescence-based assay allows for the rapid screening of large compound libraries, while the secondary radioligand binding assay offers precise validation and affinity determination of the most promising hits. By employing these self-validating and field-proven protocols, researchers can confidently advance the discovery of new chemical entities targeting the monoamine transporter family, paving the way for the development of next-generation treatments for a host of neurological and psychiatric disorders.

References

  • Gu, H. H., Wall, S. C., & Rudnick, G. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of visualized experiments : JoVE, (64), e3821. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
  • Kassinos, M., Jones, P., & Peter, A. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

  • Scholze, P., et al. (2012). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. British Journal of Pharmacology, 166(1), 319-331.
  • Gu, H. H., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. ResearchGate. [Link]

  • Surratt, C. K., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 268-275. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 678. [Link]

  • Rothman, R. B., et al. (2002). Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain. ResearchGate. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Sucic, S., & Sitte, H. H. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Uddin, M. J., et al. (2020). Discovery and structure-activity relationship study of novel series of mono-amine transporter inhibitors for the treatment of neurodegenerative diseases. FASEB Journal, 34(S1), 1-1.
  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 716-722. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. [Link]

  • BenchChem. (2025). A Comparative Guide to Structure-Activity Relationships of 8-Methyl-8-azabicyclo[3.2.1]oct- 3-ene Analogs as Monoamine Transporter Inhibitors. BenchChem.
  • Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Current topics in medicinal chemistry, 17(20), 2276–2301. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. This document is designed for researchers and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic route. We will address specific issues in a practical, question-and-answer format, grounded in established chemical principles.

The synthesis is typically approached as a two-step process, which forms the basis of our guide:

  • Step 1: Formation of the key intermediate, 1-(2,6-dichlorophenyl)cyclobutanecarbonitrile.

  • Step 2: Reduction of the nitrile intermediate to the target primary amine.

Below, we provide troubleshooting guides and frequently asked questions for each stage of this synthesis.

Overall Synthesis Workflow

The following diagram outlines the general synthetic pathway from the starting materials to the final product.

Synthesis_Workflow cluster_0 Step 1: Cyclobutane Ring Formation cluster_1 Step 2: Nitrile Reduction A 2,6-Dichlorobenzyl Cyanide D 1-(2,6-Dichlorophenyl) cyclobutanecarbonitrile A->D Alkylation/ Cyclization B 1,3-Dibromopropane B->D Alkylation/ Cyclization C Base (e.g., NaH) C->D Alkylation/ Cyclization F [1-(2,6-Dichlorophenyl) cyclobutyl]methanamine D->F Reduction E Reducing Agent (e.g., LiAlH4) E->F caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile

This crucial first step involves the formation of the cyclobutane ring via alkylation of 2,6-dichlorobenzyl cyanide. Success in this stage is paramount for the overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the deprotonation of 2,6-dichlorobenzyl cyanide?

A1: A strong, non-nucleophilic base is required to efficiently deprotonate the benzylic carbon without competing in nucleophilic substitution with 1,3-dibromopropane. Sodium hydride (NaH, 60% dispersion in mineral oil) is a highly effective and commonly used choice. Potassium tert-butoxide is another viable option. Avoid weaker bases like carbonates or hydroxides, as they will not achieve complete deprotonation, leading to low yields.

Q2: Why is my yield of the cyclized nitrile so low, and what are the main side products?

A2: Low yields are often attributed to several factors:

  • Insufficient Deprotonation: As mentioned in Q1, incomplete formation of the carbanion is a primary cause.

  • Intermolecular Reactions: The formed carbanion can react with another molecule of 1,3-dibromopropane that has already been mono-alkylated, leading to longer chain byproducts instead of cyclization.

  • Steric Hindrance: The two ortho-chloro substituents on the phenyl ring create significant steric bulk, which can impede the intramolecular cyclization step.

Careful control of reaction concentration (high dilution can favor intramolecular cyclization) and slow, controlled addition of reagents can help mitigate these issues.

Troubleshooting Guide: Nitrile Intermediate Formation
Observed Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (no consumption of starting material). 1. Inactive base (NaH exposed to moisture). 2. Wet solvent or glassware. 3. Insufficient reaction temperature.1. Use fresh, unopened NaH or wash the dispersion with dry hexanes to remove oil and any passivated layers. 2. Ensure all solvents (e.g., THF, DMF) are rigorously dried and glassware is flame-dried under an inert atmosphere. 3. Gently warm the reaction mixture (e.g., to 40-50 °C) to facilitate the initial deprotonation.
Low yield of desired product with multiple unidentified spots on TLC. 1. Incorrect stoichiometry (base or alkylating agent). 2. Reaction temperature too high, promoting side reactions. 3. Competing intermolecular reactions.1. Use a slight excess of the base (e.g., 2.2 equivalents) and the cyclizing agent (e.g., 1.1 equivalents). 2. Maintain a controlled temperature. Add reagents dropwise to manage any exotherms. 3. Consider using high-dilution principles by adding the reactants slowly and simultaneously to the reaction vessel.
Isolation of a significant amount of a higher molecular weight byproduct. Formation of a dimer where two molecules of the benzyl cyanide are linked by the three-carbon chain from the dibromopropane.This results from the carbanion reacting with an already mono-alkylated intermediate. Employing high dilution conditions is the most effective strategy to favor the intramolecular cyclization over this intermolecular pathway.

Part 2: Reduction of 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile

The final step is the reduction of the nitrile group to a primary amine. While seemingly straightforward, this step presents common challenges related to reactivity and selectivity that can significantly impact final yield and purity.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is most suitable for this transformation?

A1: The choice of reducing agent is critical and depends on available equipment and safety considerations.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful and highly effective reagent for nitrile reduction, typically providing good yields.[1][2] It requires strictly anhydrous conditions and a careful workup procedure.

  • Borane Complexes (BH₃-THF or BH₃-SMe₂): These are also effective and can sometimes offer better selectivity if other reducible functional groups are present.[3] They are generally considered safer to handle than LiAlH₄.

  • Catalytic Hydrogenation (H₂/Raney Nickel): This method is excellent for large-scale synthesis but can be prone to forming secondary amine byproducts.[3][4] The reaction often requires elevated pressure and temperature.

Q2: I am observing a significant byproduct that appears to be a secondary amine. What is causing this and how can I prevent it?

A2: The formation of a secondary amine "dimer" is the most common and frustrating side reaction in nitrile reductions.[3][4] It occurs when the intermediate imine, formed during the reduction, reacts with the already-formed primary amine product before it can be fully reduced.

Secondary_Amine_Formation A R-C≡N (Nitrile) B [R-CH=NH] (Imine Intermediate) A->B [H] C R-CH₂-NH₂ (Primary Amine - Product) B->C D Secondary Amine Byproduct B->D + R-CH₂-NH₂ (Undesired Path) C->D caption Mechanism of secondary amine byproduct formation.

Caption: Mechanism of secondary amine byproduct formation.

To prevent this:

  • When using catalytic hydrogenation , add ammonia (or ammonium hydroxide) to the reaction mixture. The excess ammonia competitively inhibits the product amine from reacting with the imine intermediate.[3]

  • When using LiAlH₄ , ensure a sufficient excess of the hydride is used and that the reaction goes to completion to fully reduce the imine intermediate as it forms.

Troubleshooting Guide: Nitrile Reduction

The following decision tree can help diagnose issues during the reduction step.

G start Low Yield or Impure Product in Nitrile Reduction Step q1 Is starting nitrile still present? start->q1 q2 Is a major secondary amine byproduct observed? q1->q2 No a1_yes Incomplete Reaction. 1. Check activity of reducing agent (e.g., LiAlH4). 2. Increase equivalents of reducing agent. 3. Ensure anhydrous conditions for hydrides. 4. Increase reaction time/temperature. q1->a1_yes Yes a2_yes Side Reaction Dominates. 1. For H2/Catalyst: Add NH3/NH4OH. 2. For LiAlH4: Ensure sufficient excess and rapid reduction. 3. Consider alternative reducing agents (e.g., BH3 complexes). q2->a2_yes Yes a2_no Consider purification issues or other unexpected side reactions. q2->a2_no No a1_no Proceed to next check.

Caption: Troubleshooting decision tree for the nitrile reduction step.

Comparison of Common Reducing Agents
Reducing AgentTypical ConditionsProsCons
LiAlH₄ Anhydrous THF or Et₂O, 0 °C to reflux[2]High reactivity, generally good yields, fast reaction times.Pyrophoric, requires strict anhydrous conditions, hazardous workup.
BH₃·THF THF, reflux[3]Safer to handle than LiAlH₄, good for selective reductions.Slower reaction times, can be less potent for sterically hindered nitriles.
H₂ / Raney Ni EtOH or MeOH, often with NH₃, elevated H₂ pressure (50+ psi)[3]Cost-effective, scalable, environmentally friendly.Requires specialized pressure equipment, prone to secondary amine formation without additives, catalyst can be pyrophoric.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile

This protocol is adapted from analogous syntheses of arylcyclobutanenitriles.

  • To a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride (2.2 eq., 60% dispersion in mineral oil).

  • Wash the NaH with dry hexanes (2x) to remove the mineral oil, then suspend it in dry DMF.

  • Cool the suspension to 0 °C and add a solution of 2,6-dichlorobenzyl cyanide (1.0 eq.) in dry DMF dropwise over 30 minutes.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add 1,3-dibromopropane (1.1 eq.) dropwise, maintaining the temperature below 30 °C.

  • Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired nitrile.

Protocol 2: Reduction to [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

This protocol is adapted from standard LiAlH₄ reduction procedures.[1][2]

  • To a flame-dried, three-neck flask under an argon atmosphere, add lithium aluminum hydride (1.5-2.0 eq.) and suspend it in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 1-(2,6-dichlorophenyl)cyclobutanecarbonitrile (1.0 eq.) in the same anhydrous solvent dropwise. A gentle reflux may be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction back to 0 °C and perform a Fieser workup by sequentially and very carefully adding:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ether or ethyl acetate.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified if necessary.

References
  • Dimitrov, I., Denny, W. A., & Jose, J. (2018). Syntheses of Ketamine and Related Analogues: A Mini Review. Letters in Organic Chemistry, 15(10), 790-800.
  • Elhawi, H., Eini, H., Douvdevani, A., & Byk, G. (2012).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of [1-(3,4-dichlorophenyl)cyclobutyl]methylamine hydrochloride. Retrieved from [Link]

  • Organic Reactions. (n.d.). Nitrile to Amine – Common Conditions. Retrieved from [Link]

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine Solubility Issues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our approach is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Understanding the Molecule: A Physicochemical Profile

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a primary amine with a distinct structure that presents significant solubility challenges. Its properties are dominated by the interplay between a polar, ionizable amine group and two bulky, non-polar (hydrophobic) moieties.

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₁₃Cl₂N[1][2]
Molecular Weight 230.13 g/mol [1][2]
CAS Number 760157-03-7[1][2]
Core Structure A primary amine attached to a cyclobutane ring, which is geminally substituted with a 2,6-dichlorophenyl group.[1]
Key Features Hydrophobic Core: The dichlorophenyl and cyclobutyl rings create a large, non-polar surface area, leading to low intrinsic aqueous solubility.[3] Basic Amine Group: The primary amine (pKa estimated ~9-10) can be protonated to form a cationic salt, which is significantly more water-soluble.[4]

cluster_key Chemical Structure struct

Caption: Structure of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

The primary driver of poor solubility in neutral aqueous media is the molecule's hydrophobicity. However, the presence of the basic amine group is the key to overcoming this challenge. The solubility of this compound is, therefore, critically dependent on pH.[5][6]

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues in a progressive, logical order.

Q1: My compound is insoluble in my aqueous buffer (e.g., PBS, pH 7.4). What is the first and most critical step?

Answer: The first step is to leverage the basicity of the primary amine group by lowering the pH of your solvent.

The Scientific Rationale: At a neutral pH of 7.4, the primary amine (R-NH₂) is predominantly in its neutral, uncharged form. This form is poorly solvated by water due to the large hydrophobic regions of the molecule. By adding an acid, you decrease the pH. When the pH drops significantly below the pKa of the amine, the equilibrium shifts to favor the protonated, cationic form (R-NH₃⁺).[7] This charged species readily interacts with polar water molecules through ion-dipole forces, dramatically increasing solubility.[6]

Immediate Action: Prepare a stock solution in an acidic vehicle. A common starting point is 10-50 mM HCl or a pH 2-4 buffer. Alternatively, dissolving the free base in a minimal amount of an organic solvent and then diluting it into an acidic aqueous buffer can be effective.

start Start: Compound is Insoluble in Neutral Buffer (pH 7.4) check_amine Is the amine group (R-NH₂) unprotonated? start->check_amine Yes lower_ph Action: Lower pH (e.g., add HCl to reach pH < 5) check_amine->lower_ph Yes protonation Mechanism: Protonation R-NH₂ + H⁺ ⇌ R-NH₃⁺ lower_ph->protonation increase_sol Result: Increased Solubility (Cationic salt is more polar) protonation->increase_sol end Problem Solved increase_sol->end

Caption: Initial troubleshooting workflow based on pH adjustment.

Q2: I've acidified my solution, but the solubility is still too low for my needs. What is my next option?

Answer: Introduce a water-miscible organic co-solvent.

The Scientific Rationale: Co-solvents work by reducing the overall polarity of the solvent system (in this case, water).[8] Water molecules form a highly structured hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. A co-solvent like ethanol or DMSO disrupts this network and creates a less polar microenvironment that can more readily accommodate the hydrophobic dichlorophenyl and cyclobutyl groups, thereby increasing solubility.[9]

Recommended Co-solvents:

Co-solventTypical Starting % (v/v)Notes
Ethanol (EtOH) 10 - 30%Generally well-tolerated in many biological systems.
Dimethyl Sulfoxide (DMSO) 5 - 20%Excellent solubilizing power but can be toxic to cells at higher concentrations.
Propylene Glycol (PG) 10 - 40%A common vehicle for parenteral formulations.[9]
Polyethylene Glycol 400 (PEG 400) 10 - 50%Low toxicity and frequently used in drug formulations.[8]

Action Plan:

  • First, attempt to dissolve the compound in 100% of the chosen co-solvent to create a high-concentration stock.

  • Slowly add this organic stock solution to your acidic aqueous buffer while vortexing to avoid localized precipitation.

Q3: My concentrated stock (in acidic/co-solvent) is clear, but it precipitates instantly when I add it to my cell culture medium. What's happening?

Answer: This is a classic case of "crashing out" due to a rapid shift in pH and solvent composition.

The Scientific Rationale: Cell culture media are strongly buffered, typically at pH 7.2-7.4. When you add your small volume of acidic stock solution, the buffer in the medium immediately neutralizes the acid. This raises the pH back to the physiological range, causing the protonated R-NH₃⁺ to convert back to the insoluble R-NH₂ free base. Furthermore, the co-solvent is diluted significantly, losing its solubilizing effect.

Solutions:

  • Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.

  • Use a Surfactant: Incorporate a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Cremophor® EL into your final formulation. Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in the aqueous medium even after the pH shift.[10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with the hydrophobic part of your molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[11]

Q4: How can I accurately determine the maximum solubility of my compound under different conditions?

Answer: A shake-flask equilibrium solubility assay is the gold standard method.

The Scientific Rationale: This method determines the thermodynamic equilibrium solubility by allowing excess solid compound to equilibrate with a solvent over a set period. Measuring the concentration of the dissolved compound in the supernatant provides a precise value for the saturation solubility under those specific conditions (e.g., pH, temperature, co-solvent percentage).

Action: Follow the detailed methodology provided in Protocol 1 below to systematically measure solubility across a range of pH values and co-solvent systems.

Advanced Strategies & Methodologies

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This protocol allows for the precise measurement of solubility in various solvent systems.

  • Preparation: Add an excess amount of solid [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine to several vials (e.g., 2-5 mg in a 2 mL vial). Ensure enough solid is present that some remains undissolved at the end of the experiment.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of your desired test solvent (e.g., pH 2.0 buffer, pH 7.4 buffer, 20% EtOH in pH 4.0 buffer) to each vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with an appropriate solvent (usually the mobile phase of your analytical method) to a concentration that falls within the linear range of your calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described in Protocol 2 .

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) for Quantification

This is a standard method for accurately quantifying the concentration of the compound in your solubility experiments.[12]

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)The hydrophobic C18 stationary phase provides good retention for the non-polar regions of the analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid helps to keep the amine protonated, ensuring a sharp, symmetrical peak shape.
Gradient Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.A gradient is recommended to ensure elution of the compound and any potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detector UV-Vis or Diode Array Detector (DAD)Monitor at a wavelength of maximum absorbance (e.g., ~220 nm or ~270 nm, determined by a UV scan).
Injection Volume 10 µLAdjust as needed based on concentration.
Quantification Use a multi-point calibration curve (e.g., 0.1 to 100 µg/mL) prepared from a known standard to ensure accuracy.

Summary: A Systematic Troubleshooting Workflow

The following diagram provides a comprehensive decision-making tree for addressing solubility issues with [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, progressing from the simplest to more complex formulation strategies.

G Comprehensive Solubility Troubleshooting Workflow start Start: Compound Insoluble ph_adjust Strategy 1: pH Adjustment (Target pH 2-4) start->ph_adjust is_soluble1 Sufficiently Soluble? ph_adjust->is_soluble1 cosolvent Strategy 2: Add Co-solvent (e.g., DMSO, EtOH, PEG 400) to acidic solution is_soluble1->cosolvent No end_success End: Proceed with Experiment is_soluble1->end_success Yes is_soluble2 Sufficiently Soluble? cosolvent->is_soluble2 complexation Strategy 3: Complexation (e.g., Cyclodextrins) is_soluble2->complexation No is_soluble2->end_success Yes is_soluble3 Sufficiently Soluble? complexation->is_soluble3 formulation Strategy 4: Advanced Formulation (Surfactants, Nanoemulsions) is_soluble3->formulation No is_soluble3->end_success Yes end_fail End: Re-evaluate required concentration or compound choice formulation->end_fail

Sources

Technical Support Center: Optimizing In-Vivo Dosage of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 20, 2026

Disclaimer: The compound [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, hereafter referred to as DCB-M, is understood to be a novel investigational agent.[1][2] Publicly available data on its specific in-vivo pharmacology is limited. This guide is therefore constructed based on established principles of preclinical drug development and dose-finding strategies for novel small molecules. The methodologies provided are broadly applicable and should be adapted based on emerging data for DCB-M.

Introduction

This technical support center is designed for researchers, scientists, and drug development professionals initiating in-vivo studies with the novel compound DCB-M. Optimizing dosage is a critical step that balances therapeutic efficacy with safety, forming the foundation for all subsequent preclinical and clinical development.[3] This guide provides a structured approach, from initial dose-range finding to addressing common experimental challenges, ensuring the generation of robust and reproducible data.

Part 1: Foundational Concepts in Dose Optimization

Q1: What are the primary goals of a dose-finding study for a new compound like DCB-M?

A1: The primary objectives are to:

  • Establish a Safety Profile: Determine the range of doses that are well-tolerated by the animal model. This involves identifying the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects or toxicity.[4][5][6]

  • Characterize the Dose-Response Relationship: Understand how the biological effect of DCB-M changes with increasing doses. This helps in identifying the Minimum Effective Dose (MED) and the dose range that provides a therapeutic effect.[7][8][9]

  • Inform Subsequent Studies: The data generated will guide dose selection for longer-term toxicology studies and pivotal efficacy models, ensuring they are both ethical and scientifically sound.[7]

Q2: What is the difference between Pharmacokinetics (PK) and Pharmacodynamics (PD), and why are they crucial for dose optimization?

A2: Understanding the relationship between PK and PD is central to effective drug development.[10][11]

  • Pharmacokinetics (PK): Describes what the body does to the drug . This includes the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[3][10] PK studies tell us how much of DCB-M gets to the target tissue and how long it stays there.

  • Pharmacodynamics (PD): Describes what the drug does to the body . This involves the drug's mechanism of action and the relationship between its concentration and the observed effect.[3][10][11]

Integrating PK and PD data allows for the development of a rational dosing strategy that maintains the drug concentration within its therapeutic window—the range where it is effective but not toxic.[12][13]

Part 2: Experimental Workflow for Dose Optimization

The process of optimizing the in-vivo dosage of DCB-M can be visualized as a multi-stage workflow. Each stage builds upon the data from the previous one, systematically narrowing the dose range from a broad estimate to a refined, therapeutically relevant level.

Dose_Optimization_Workflow cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Preliminary Efficacy & PK/PD cluster_2 Phase 3: Refined Dose-Response DRF Dose-Range Finding (DRF) Study (Acute, single dose escalation) MTD Determine Maximum Tolerated Dose (MTD) DRF->MTD Assess toxicity signals Efficacy Preliminary Efficacy Study (Multiple doses below MTD) MTD->Efficacy Set upper dose limit PKPD Pharmacokinetic (PK) Analysis (Single dose at potential MED) Efficacy->PKPD Identify MED DoseResponse Definitive Dose-Response Study (Multiple doses around MED) PKPD->DoseResponse Inform dose selection OptimalDose Establish Optimal Therapeutic Dose DoseResponse->OptimalDose Correlate exposure & efficacy

Caption: Workflow for in-vivo dose optimization of DCB-M.

Step-by-Step Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) and MTD Determination

Objective: To identify the Maximum Tolerated Dose (MTD) of DCB-M in a specific animal model. The MTD is defined as the highest dose that does not produce overt toxicity or more than a 10-20% loss in body weight.[5]

Methodology:

  • Animal Model: Select a relevant species (e.g., mice or rats).

  • Group Allocation: Assign a small number of animals (e.g., n=3-5 per group) to several dose groups, including a vehicle control.

  • Dose Selection:

    • Start with a low dose, informed by any available in-vitro data or data from structurally similar compounds.

    • Escalate the dose in subsequent groups (e.g., 2x, 3x, or 5x increments). A common starting point for a novel compound might be in the range of 1-10 mg/kg.

  • Administration: Administer a single dose of DCB-M via the intended clinical route (e.g., intravenous, intraperitoneal, or oral).

  • Monitoring: Observe animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record body weight daily for up to 14 days.

  • Endpoint: The MTD is the highest dose at which no significant adverse effects are observed.[5]

Parameter Description Example Observation
Clinical Signs Acute behavioral or physiological changes.Lethargy, ruffled fur, abnormal gait.
Body Weight Daily measurement to assess general health.>20% weight loss indicates significant toxicity.[14]
Mortality Survival is a critical endpoint.Death is not an intended endpoint for MTD studies.[5]
Caption: Key Parameters for MTD Assessment.
Protocol 2: Preliminary Efficacy and Pharmacokinetic (PK) Study

Objective: To identify a preliminary effective dose and understand the basic PK profile of DCB-M.

Methodology:

  • Dose Selection: Based on the MTD study, select 3-4 dose levels (e.g., 0.1x MTD, 0.3x MTD, and 0.6x MTD).

  • Efficacy Assessment: In a relevant disease model, administer DCB-M at the selected doses and monitor the desired therapeutic endpoint over time.

  • PK Blood Sampling: In a parallel group of animals, administer a single dose of DCB-M (e.g., at the potential MED). Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: Analyze plasma samples using a validated method (e.g., LC-MS/MS) to determine the concentration of DCB-M over time.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).

PK_PD_Relationship Dose Administered Dose PK Pharmacokinetics (PK) (Concentration in Plasma) Dose->PK Absorption, Distribution PK->Dose Metabolism, Excretion PD Pharmacodynamics (PD) (Effect at Target Site) PK->PD Target Engagement Response Clinical Response PD->Response Biological Effect

Caption: Relationship between Dose, PK, and PD.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during their in-vivo experiments with DCB-M.

Frequently Asked Questions (FAQs)

Q3: We are observing high variability in our results between animals in the same dose group. What are the potential causes?

A3: High variability is a common issue in in-vivo research. Key factors include:

  • Animal-to-Animal Variation: Ensure animals are of a similar age and weight. Increase the sample size (n) per group to improve statistical power.

  • Inconsistent Dosing Technique: Verify that the administration route is being performed consistently. For example, with oral gavage, ensure the compound is delivered to the stomach and not the lungs.

  • Formulation Issues: The compound may not be fully solubilized or may be precipitating out of solution. Check the stability and solubility of your formulation before each use.

Q4: Our in-vitro data showed high potency, but we are not seeing the expected efficacy in our in-vivo model. What should we investigate?

A4: A discrepancy between in-vitro and in-vivo results often points to pharmacokinetic issues:

  • Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized. An initial PK study is essential to confirm that DCB-M is reaching systemic circulation at sufficient concentrations.

  • Rapid Clearance: The compound may be cleared from the body too quickly to exert a therapeutic effect. The PK data will reveal the half-life of the compound and inform the need for more frequent dosing.

  • Target Engagement: Confirm that the drug is reaching the target tissue in sufficient concentrations. This may require tissue distribution studies.

Q5: We are seeing unexpected toxicity at doses we predicted would be safe. What are the next steps?

A5: Unexpected toxicity requires a systematic investigation:

  • Vehicle Toxicity: Ensure that the vehicle used to dissolve DCB-M is not causing the adverse effects. Run a vehicle-only control group.

  • Metabolite Toxicity: A metabolite of DCB-M, rather than the parent compound, could be responsible for the toxicity.

  • Off-Target Effects: The compound may be interacting with unintended biological targets.

  • Refine the MTD: Conduct a more granular dose-escalation study with smaller dose increments to more accurately define the toxicity threshold.

References

  • Vertex AI Search. (n.d.). Pharmacokinetics/Pharmacodynamics in Drug Development: An Industrial Perspective.
  • BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics.
  • Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics.
  • Vertex AI Search. (n.d.). Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective.
  • KCAS Bio. (2025, February 17). Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD.
  • Vertex AI Search. (n.d.). Maximum tolerable dose (MTD) studies.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • Vertex AI Search. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
  • BenchChem. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792.
  • GARDP Revive. (n.d.). Maximum tolerated dose (MTD).
  • MySkinRecipes. (n.d.). [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.
  • Wikipedia. (n.d.). Dose–response relationship.
  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Merck Manual Professional Edition. (n.d.). Dose-Response Relationships - Clinical Pharmacology.
  • BenchChem. (n.d.). Technical Support Center: Optimizing In Vivo Studies for Novel Compounds.
  • BLDpharm. (n.d.). 760157-03-7|[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

Sources

Technical Support Center: Purification of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. The following troubleshooting guides and frequently asked questions are based on established principles of organic chemistry and analogous syntheses, providing both practical solutions and the underlying scientific rationale.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying crude [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine?

A1: Based on typical synthetic routes, such as the reduction of a nitrile precursor (1-(2,6-dichlorophenyl)cyclobutanecarbonitrile), you should anticipate the following impurities:

  • Unreacted Starting Material: Incomplete reduction can leave residual 1-(2,6-dichlorophenyl)cyclobutanecarbonitrile.

  • Over-reduction Products: While less common for primary amine synthesis from nitriles, certain reaction conditions could lead to secondary amine formation.

  • Byproducts from the Reducing Agent: If using a hydride reagent like Lithium Aluminum Hydride (LiAlH₄), quenching and workup procedures are critical to remove aluminum salts.[1]

  • Solvent Adducts: Depending on the solvents used in the reaction and workup, solvent molecules may form adducts with the product or impurities.

  • Positional Isomers: If the synthesis started from precursors with different substitution patterns, you might have isomeric impurities.

Q2: My final product of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine appears as an oil and is difficult to handle. How can I induce crystallization?

A2: Many primary amines, especially those with non-planar structures like a cyclobutyl group, have low melting points and may exist as oils at room temperature. A common and effective strategy to induce crystallization is to convert the freebase amine into a salt. The formation of a hydrochloride (HCl) salt is a standard procedure that often yields a stable, crystalline solid with a well-defined melting point, making it easier to handle, purify by recrystallization, and store.[1]

Q3: Is [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine chiral? Do I need to consider chiral resolution?

A3: Yes, the molecule is chiral. The carbon atom of the cyclobutyl ring attached to both the dichlorophenyl group and the aminomethyl group is a stereocenter. Therefore, unless your synthesis was stereospecific, you will have a racemic mixture of two enantiomers. The need for chiral resolution depends entirely on the downstream application. For many pharmaceutical applications, it is necessary to isolate a single enantiomer, as biological activity often resides in one, while the other may be inactive or have undesirable effects.

Part 2: Troubleshooting Guide

This section provides a structured approach to overcoming specific challenges you may encounter during the purification process.

Issue 1: Persistent Oily Product After Initial Extraction

Symptoms:

  • The product remains a viscous oil even after solvent removal under high vacuum.

  • Attempts to crystallize the freebase from common solvents fail.

Root Cause Analysis and Solutions:

Potential Cause Proposed Solution & Scientific Rationale
Residual Solvent Solution: Dry the product under high vacuum for an extended period, possibly with gentle heating (e.g., 30-40°C), if the compound is thermally stable. Rationale: Solvents with higher boiling points can be difficult to remove and can prevent crystallization by keeping the compound in a semi-dissolved state.
Presence of Impurities Solution: Purify the crude oil using column chromatography on silica gel. Rationale: Impurities act as "defects" in the crystal lattice, disrupting the regular packing of molecules required for crystallization. Chromatography can separate the desired amine from non-polar starting materials and more polar byproducts.
Inherent Low Melting Point Solution: Convert the amine to its hydrochloride salt. Rationale: The ionic nature of the salt increases intermolecular forces, leading to a more ordered crystal lattice and a higher melting point. This is a very common technique for amines.[1]

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolve the crude [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine oil in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

  • Continue addition until the solution is acidic (test with pH paper) and a precipitate forms.

  • Stir the mixture at room temperature for a designated time (e.g., 1-2 hours) to ensure complete precipitation.

  • Collect the solid precipitate by filtration, wash with the anhydrous solvent to remove any remaining soluble impurities, and dry under vacuum.

Issue 2: Incomplete Separation of Nitrile Starting Material by Column Chromatography

Symptoms:

  • TLC analysis of chromatography fractions shows co-elution of the product amine and the starting nitrile.

  • NMR analysis of the "purified" product shows characteristic peaks of both compounds.

Root Cause Analysis and Solutions:

Potential Cause Proposed Solution & Scientific Rationale
Inappropriate Solvent System Solution: Optimize the mobile phase for column chromatography. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase. Rationale: The nitrile is significantly less polar than the amine. A carefully selected solvent gradient should provide good separation. The addition of triethylamine deactivates acidic sites on the silica gel, preventing tailing of the amine and improving peak shape, which enhances resolution.
Overloaded Column Solution: Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight. Rationale: Overloading the column leads to broad bands that overlap, resulting in poor separation.

Workflow for Chromatography Optimization:

Caption: Workflow for optimizing column chromatography.

Issue 3: Difficulty in Achieving High Chiral Purity

Symptoms:

  • Chiral HPLC analysis of the final product shows two peaks of nearly equal area, indicating a racemic mixture.

Root Cause Analysis and Solutions:

This is an expected outcome of a non-stereoselective synthesis. The challenge lies in separating the enantiomers.

Method Description & Rationale
Diastereomeric Salt Resolution Solution: React the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts. Rationale: Diastereomers have different physical properties, including solubility. This difference can be exploited to selectively crystallize one diastereomer from a suitable solvent. The desired enantiomer can then be liberated from the salt by treatment with a base.
Chiral Preparative HPLC Solution: Use a chiral stationary phase (CSP) in a preparative HPLC system to separate the enantiomers. Rationale: The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation. This method is often more expensive and requires specialized equipment but can be very effective.

Workflow for Diastereomeric Salt Resolution:

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Part 3: Data Summary and Characterization

While specific experimental data for the title compound is not available in the provided search results, we can present a template for how to summarize characterization data for the hydrochloride salt, which is a crucial step in its purification.

Analytical Test Expected Result/Parameter Purpose
Melting Point A sharp melting range (e.g., 271-272°C for a similar compound[1])Indicates purity; a broad melting range suggests the presence of impurities.
¹H NMR Peaks corresponding to the aromatic, cyclobutyl, and aminomethyl protons with correct integrations and splitting patterns.Confirms the chemical structure.
¹³C NMR Peaks corresponding to all unique carbon atoms in the molecule.Further confirms the chemical structure.
Mass Spectrometry A molecular ion peak corresponding to the mass of the freebase.Confirms the molecular weight.
Elemental Analysis Percentages of C, H, N, and Cl that match the calculated values for the hydrochloride salt.Confirms the elemental composition and purity.

References

  • ResearchGate. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. Available from: [Link]_

  • PrepChem.com. Synthesis of [1-(3,4-dichlorophenyl)cyclobutyl]methylamine hydrochloride. Available from: [Link]

  • Google Patents. KR20200120933A - New crystal form.
  • PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available from: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]

  • PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. Available from: [Link]

  • PubChem. Cyclobutrifluram | C17H13Cl2F3N2O | CID 71766128. Available from: [Link]

  • SciSpace. An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl- thio)-6H-pyrimido(1,6-b)pyridazin-6-one (a VX-745 analog) †. Available from: [Link]

  • cyclobutrifluram data sheet. Available from: [Link]

Sources

Technical Support Center: Stability and Degradation of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its solution-state stability. Given the compound's novel structure, this document provides a framework for anticipating, identifying, and troubleshooting potential degradation pathways based on first principles of its constituent functional groups: a primary amine, a cyclobutyl ring, and a dichlorophenyl moiety.

This resource synthesizes established principles from regulatory guidelines and scientific literature to offer practical, field-proven insights for your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the handling, formulation, and analysis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

Q1: I'm observing a loss of the parent compound and the appearance of new, more polar peaks in my reverse-phase HPLC chromatogram after storing the compound in an aqueous buffered solution. What is the likely cause?

A1: The most probable cause is oxidative degradation of the primary amine. Primary amines are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, trace metal ions, or light.[1] The primary amine is an electron-rich functional group, making it a common target for oxidative reactions.[2]

  • Plausible Degradation Products:

    • Hydroxylamine: The initial oxidation product could be the corresponding hydroxylamine.

    • Nitroso/Nitro Compound: Further oxidation can lead to the formation of nitroso and subsequently nitro derivatives.[3]

    • Deamination: Oxidative deamination could cleave the amine group, resulting in an aldehyde, which may then be oxidized to a carboxylic acid.

  • Troubleshooting Steps:

    • De-gas Solvents: Ensure all solvents and buffers are thoroughly de-gassed to minimize dissolved oxygen.

    • Use Amber Vials: Protect the solution from light to rule out photo-oxidation.

    • Add a Chelating Agent: Introduce a small amount of a chelating agent like EDTA to sequester any catalytic metal ions.

    • Confirm by LC-MS: Analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass-to-charge ratio (m/z) of the new peaks. An increase of +16 amu often suggests mono-oxidation (e.g., N-oxide or hydroxylation).

Q2: My compound is stored in a solution with a low pH, and I'm seeing signs of degradation. I thought the protonated amine would be stable. What could be happening?

A2: While protonation of the amine can protect it from certain oxidative pathways, acidic conditions can promote other degradation mechanisms, particularly hydrolysis if other susceptible functional groups were present. However, for this specific molecule, the primary concern under harsh acidic and thermal stress would be the stability of the cyclobutane ring itself. While generally stable, strained ring systems can be forced to undergo rearrangement or ring-opening reactions under extreme conditions.

A more common issue in acidic solutions is the potential for interaction with buffer components or counter-ions, leading to salt formation or other equilibria that might be misinterpreted as degradation on certain analytical columns.

  • Troubleshooting Steps:

    • Isothermal Stress: Perform a controlled forced degradation study using 0.1 N HCl at a controlled temperature (e.g., 60-80°C) and monitor over time.[4]

    • Comparative Analysis: Compare the degradation profile in acid to that in neutral and basic (e.g., 0.1 N NaOH) conditions. This will help establish pH-dependent stability.[5]

    • NMR Spectroscopy: If significant degradation is confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for identifying structural changes, such as ring rearrangement, that might be difficult to pinpoint with MS alone.[6]

Q3: I've exposed my compound to UV light as part of a photostability study and see a complex mixture of new peaks. What degradation pathway is likely being initiated?

A3: The 2,6-dichlorophenyl group is the most likely site of photodegradation. Chlorinated aromatic compounds are known to be susceptible to photolytic reactions.[7] Exposure to UV light can initiate a free-radical mechanism, leading to several potential products.

  • Plausible Degradation Products:

    • Dechlorination: Homolytic cleavage of the carbon-chlorine bond can occur, followed by abstraction of a hydrogen atom from the solvent, resulting in a mono-chlorinated or fully de-chlorinated phenyl ring.

    • Hydroxylation: Reaction with water or hydroxyl radicals generated in solution can lead to the replacement of a chlorine atom with a hydroxyl group, forming a chlorophenol derivative.

    • Positional Isomerization: In some cases, light can induce isomerization of the substituents on the aromatic ring.

  • Troubleshooting & Characterization:

    • Control Experiment: Ensure a sample protected from light is run in parallel to confirm that the degradation is indeed light-induced.

    • High-Resolution Mass Spectrometry (HRMS): Use LC-HRMS to obtain accurate mass measurements of the degradants.[8] This can help confirm the elemental composition and distinguish, for example, between the loss of Cl and the addition of OH.

    • Follow ICH Q1B Guidelines: Conduct systematic photostability testing by exposing the sample to a controlled light source with a minimum of 1.2 million lux hours and 200 watt hours/m².[4][9]

Q4: My HPLC analysis is showing ghost peaks and a drifting baseline during my stability runs. Is this related to degradation?

A4: While these issues can sometimes be caused by late-eluting degradation products, they are more frequently related to the analytical method itself.[10][11] Before concluding that you have a complex degradation profile, it is crucial to troubleshoot the HPLC system.

  • Common Causes & Solutions:

    • Contaminated Mobile Phase: Ghost peaks can arise from impurities in your solvents or buffers.[10] Solution: Prepare fresh mobile phase using high-purity (e.g., HPLC or MS-grade) solvents and reagents. Filter and degas the mobile phase thoroughly.[11]

    • Carryover: If a previous injection was highly concentrated, residual material can elute in a subsequent run. Solution: Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.[10]

    • Column Equilibration: A drifting baseline is often a sign of an improperly equilibrated column, especially when mobile phase composition has been changed. Solution: Ensure the column is flushed with the initial mobile phase for a sufficient time (at least 10-15 column volumes) until a stable baseline is achieved.[12]

    • Temperature Fluctuations: Changes in ambient temperature can affect the detector and column, causing baseline drift. Solution: Use a column oven and ensure the detector has had adequate time to warm up and stabilize.[13]

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation pathways for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine based on its chemical structure.

DegradationPathways Parent [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine Oxidation Oxidative Stress (e.g., H₂O₂, O₂) Parent->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis ThermalAcidBase Thermal / pH Stress (Heat, Acid, Base) Parent->ThermalAcidBase N_Oxide N-Oxide / Hydroxylamine (+16 amu) Oxidation->N_Oxide Deamination Deamination Product (Aldehyde, -1 amu) Oxidation->Deamination Dechlorination Dechlorination Product (-34 amu for one Cl) Photolysis->Dechlorination Hydroxylation Aromatic Hydroxylation (-19 amu, Cl replaced by OH) Photolysis->Hydroxylation RingOpening Ring-Opened Products (Isomers, +18 amu if hydrolyzed) ThermalAcidBase->RingOpening

Caption: Predicted degradation pathways for the target molecule.

Experimental Protocols

To systematically investigate the stability of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, a series of forced degradation studies should be conducted as recommended by ICH guidelines.[4][5]

Workflow for a Forced Degradation Study

The general workflow involves preparing solutions of the compound, subjecting them to various stress conditions, and analyzing the samples at specific time points.

Caption: General experimental workflow for forced degradation studies.

Protocol 1: Acid and Base Hydrolysis
  • Preparation: Prepare three sets of solutions of the compound (~1 mg/mL) in:

    • 0.1 N Hydrochloric Acid

    • 0.1 N Sodium Hydroxide

    • Purified Water (as a control)

  • Incubation: Place vials from each set in a temperature-controlled oven at 60°C. Keep a parallel set at room temperature.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).

  • Quenching: Immediately neutralize the aliquots from the acid and base solutions to halt further degradation before analysis. For acidic samples, add an equivalent amount of 0.1 N NaOH, and for basic samples, add 0.1 N HCl.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture). Add hydrogen peroxide to a final concentration of 3%.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at time points such as 0, 2, 6, and 24 hours.

  • Analysis: Analyze the samples directly by HPLC. No quenching is typically required, but samples should be analyzed promptly.

Data Interpretation: Mass Balance and Degradant Identification

A critical aspect of forced degradation studies is the mass balance calculation, which helps account for all the material after degradation.[9] The goal is to achieve a mass balance between 90-110%.

Table 1: Common Degradation Reactions and Expected Mass Shifts

Degradation TypePotential ReactionChange in m/z (Monoisotopic)
Oxidation Addition of Oxygen (e.g., N-Oxide)+15.99
Deamination (to Aldehyde)-1.03
Dehydrogenation-2.02
Photolysis Dechlorination (loss of Cl, gain of H)-33.96
Hydroxylation (loss of Cl, gain of OH)-18.97
Hydrolysis Ring Opening (with addition of H₂O)+18.01

This table serves as a quick reference when analyzing LC-MS data to form initial hypotheses about the structures of observed degradation products.[8]

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Google Cloud.
  • Korfmacher, W. A. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 705-714. Retrieved from [Link]

  • An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry. (n.d.). Waters Corporation. Retrieved from [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review. Retrieved from [Link]

  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. (2023). MDPI. Retrieved from [Link]

  • Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 193-203. Retrieved from [Link]

  • Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services. Retrieved from [Link]

  • LC-MS visual recording of drug secondary degradation. (2010). University of Illinois Chicago - Figshare. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn. Retrieved from [Link]

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Retrieved from [Link]

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. (2023). PubMed Central. Retrieved from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2012). Pharmaceutical Technology. Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved from [Link]

  • Photochemical Degradation of Chlorobenzene. (n.d.). OAText. Retrieved from [Link]

  • Selective P450BM3 hydroxylation of cyclobutylamine and bicyclo[1.1.1]pentylamine derivatives: underpinning synthetic chemistry for drug discovery. (2023). University of Oxford. Retrieved from [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). PharmaTutor. Retrieved from [Link]

  • Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. (2025). ResearchGate. Retrieved from [Link]

  • Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines. (2024). ACS Organic & Inorganic Au. Retrieved from [Link]

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. (2018). MDPI. Retrieved from [Link]

  • Waterman, K. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PubMed Central. Retrieved from [Link]

  • Cyclobutylamine. (1959). ResearchGate. Retrieved from [Link]

  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (2014). ResearchGate. Retrieved from [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (2020). ResearchGate. Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). LinkedIn. Retrieved from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • How Do Amines React With Other Chemicals? (2025). YouTube. Retrieved from [Link]

  • Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. (n.d.). University of Iowa. Retrieved from [Link]

  • Available Guidance and Best Practices for Conducting Forced Degradation Studies. (2006). Pharmaceutical Technology. Retrieved from [Link]

  • Cometabolic degradation of chlorinated aromatic compounds. (2003). PubMed. Retrieved from [Link]

Sources

refining experimental protocols for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis, purification, and handling of this compound. My aim is to combine established chemical principles with practical, field-proven insights to support your experimental success.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

Q1: What is [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine and what are its potential applications?

A1: [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a primary amine featuring a cyclobutane ring and a 2,6-dichlorophenyl substituent. Its structural motifs are of interest in medicinal chemistry. The dichlorophenyl group can influence metabolic stability and target binding, while the cyclobutane ring introduces conformational rigidity. While specific applications for this exact molecule are not extensively published, it is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system (CNS) such as treatments for depression, anxiety, and neuropathic pain.[1] The primary amine serves as a versatile handle for further chemical modifications.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the long-term stability and integrity of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, it should be stored at 2-8°C in a tightly sealed container.[1][2] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1][2] Primary amines can be sensitive to oxidation and may react with atmospheric carbon dioxide over time. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Q3: What are the key structural features of this molecule and how do they influence its properties?

A3: The key structural features are:

  • 2,6-Dichlorophenyl Group: The two chlorine atoms are in ortho positions to the cyclobutane attachment point. This substitution pattern creates significant steric hindrance, which can restrict the rotation of the phenyl ring and influence the molecule's three-dimensional shape and interaction with biological targets.

  • Cyclobutane Ring: This four-membered ring is conformationally constrained and possesses inherent ring strain.[3][4] This rigidity can be advantageous in drug design by reducing the entropic penalty of binding to a receptor. The strain also makes the ring susceptible to specific chemical transformations.[4][5]

  • Primary Aminomethyl Group: The -CH₂NH₂ group is a key functional handle. It is basic and nucleophilic, allowing for a wide range of derivatization reactions, such as amide or sulfonamide formation, to explore structure-activity relationships (SAR).[1]

Q4: What are the expected spectroscopic features for this compound?

  • ¹H NMR: Aromatic protons on the dichlorophenyl ring, a singlet for the benzylic protons of the CH₂N group, and complex multiplets for the cyclobutane ring protons.

  • ¹³C NMR: Resonances for the quaternary carbon of the cyclobutane ring attached to the phenyl group, the carbon of the CH₂N group, aliphatic carbons of the cyclobutane ring, and aromatic carbons (with and without chlorine substitution).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 230.13, with a characteristic isotopic pattern for two chlorine atoms (M+2 and M+4 peaks).[2]

Section 2: Synthesis and Purification Protocols

The synthesis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is not widely published. However, a robust and logical synthetic route can be proposed based on established methodologies for analogous compounds.[6] The most common approach involves the reduction of a nitrile intermediate.

Workflow for the Synthesis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Synthesis_Workflow start 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile reduction Reduction of Nitrile start->reduction e.g., LiAlH₄ in THF workup Aqueous Work-up reduction->workup Quenching extraction Solvent Extraction workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification characterization Analytical Characterization purification->characterization NMR, MS, etc. product [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine characterization->product

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol: Nitrile Reduction

This protocol is adapted from the synthesis of a structurally similar compound, [1-(3,4-dichlorophenyl)cyclobutyl]methylamine hydrochloride.[6]

Materials:

  • 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile (starting material)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite®)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (1.5 to 2.0 equivalents) in anhydrous THF.

  • Addition of Nitrile: Dissolve 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The addition should be slow enough to maintain a gentle reflux.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting nitrile.

  • Quenching (Fieser workup): Cool the reaction mixture to 0°C in an ice bath. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of diatomaceous earth.

  • Extraction: Wash the filter cake thoroughly with THF or another suitable organic solvent. Combine the filtrate and washes, and if necessary, perform a liquid-liquid extraction. Wash the combined organic phases with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Incomplete reaction (starting nitrile remains) 1. Insufficient LiAlH₄. 2. Deactivated LiAlH₄ due to moisture. 3. Reaction time too short.1. Use a higher excess of LiAlH₄ (e.g., 2.5 equivalents). 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Monitor the reaction by TLC and extend the reaction time if necessary. Gentle heating may also be applied.
Low yield of the desired amine 1. Inefficient quenching/work-up leading to product adsorption onto the aluminum salts. 2. Product loss during extraction.1. Ensure the Fieser workup is performed carefully to produce a granular, easily filterable precipitate. Thoroughly wash the filter cake with solvent. 2. Perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous phase.
Formation of side products (e.g., carbinol) Presence of water or other protic sources during the reaction.Ensure the use of anhydrous solvents and reagents and a dry inert atmosphere.
Difficulty in purifying the product by column chromatography The primary amine may streak on silica gel.1. Pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2%) in the eluent system. 2. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. A common eluent system would be dichloromethane/methanol with a small amount of triethylamine.
Product degradation over time Oxidation or reaction with atmospheric CO₂.Store the purified product under an inert atmosphere at 2-8°C, protected from light.[1][2]

Section 4: Analytical Characterization

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.

Recommended Analytical Methods
Technique Purpose Expected Observations/Results
Thin Layer Chromatography (TLC) Reaction monitoring and purity assessment.The product amine should have a lower Rf value than the starting nitrile due to its higher polarity. A single spot after purification indicates high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.¹H NMR: Distinct signals for aromatic, aminomethyl, and cyclobutyl protons. ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the structure.
Mass Spectrometry (MS) Molecular weight confirmation.An exact mass measurement should confirm the molecular formula C₁₁H₁₃Cl₂N. The isotopic pattern for two chlorine atoms should be observed.
High-Performance Liquid Chromatography (HPLC) Purity determination.A single major peak should be observed. Common detectors include UV (at a wavelength where the phenyl ring absorbs) or an Evaporative Light Scattering Detector (ELSD).
Logical Flow for Analytical Confirmation

Analytical_Workflow start Purified Product tlc TLC for Spot Purity start->tlc hplc HPLC for % Purity tlc->hplc ms Mass Spectrometry for MW hplc->ms nmr NMR for Structure ms->nmr final Confirmed Structure & Purity nmr->final

Caption: Sequential workflow for analytical characterization.

References

  • G. Mehta, V. Singh, "Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis," Chemical Reviews, 2003, 103 (4), pp 1485–1537. [Link]

  • S. H. Bennett, A. Fawcett, E. H. Denton, et al., "Synthesis of 1,1,3-Trisubstituted Cyclobutanes from Bicyclo[1.1.0]butyl Boronate Complexes," Journal of the American Chemical Society, 2020, 142 (38), pp 16766–16775. [Link]

  • Organic Chemistry Portal, "Synthesis of cyclobutanes." [Link]

  • Agency for Toxic Substances and Disease Registry, "Analytical Methods," Toxicological Profile for Pyrethrins and Pyrethroids, 2003. [Link]

  • PrepChem, "Synthesis of [1-(3,4-dichlorophenyl)cyclobutyl]methylamine hydrochloride." [Link]

  • Baran Lab, "Cyclobutanes in Organic Synthesis." [Link]

  • W.-D. Z. Li, K. C. F. Leung, "The application of cyclobutane derivatives in organic synthesis," Chemical Society Reviews, 2003, 32, pp 1485-1537. [Link]

  • MySkinRecipes, "[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine." [Link]

Sources

overcoming resistance to [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine in cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine and Other Investigational Molecules

Prepared by: Gemini, Senior Application Scientist

Introduction:

Welcome to the technical support center for researchers encountering resistance to investigational compounds. This guide uses [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine as a case study to provide a comprehensive framework for diagnosing and overcoming resistance in cell lines. While specific mechanistic data for this particular molecule is not extensively published, the principles and troubleshooting strategies outlined here are broadly applicable to a wide range of novel bioactive small molecules.

As researchers at the forefront of drug discovery, encountering resistance is a common and often challenging hurdle. This guide is structured to provide you with the logical flow, experimental protocols, and theoretical grounding to systematically investigate and surmount these challenges. Our approach is rooted in established principles of drug resistance, ensuring scientific integrity and providing actionable insights for your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when observing a decrease in cellular sensitivity to an investigational compound.

Q1: My cell line has stopped responding to [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. What are the most likely initial causes?

A1: When a previously sensitive cell line loses its responsiveness to a compound, the primary suspects are generally:

  • Development of biological resistance: This is the most common cause and involves stable genetic or epigenetic changes in the cell population.

  • Compound instability: Ensure your stock of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is not degraded. Verify its integrity via analytical methods if possible.

  • Mycoplasma contamination: This common laboratory contaminant can significantly alter cellular metabolism and drug response.

  • Cell line misidentification or genetic drift: Over time and with repeated passaging, cell lines can change. It's crucial to periodically authenticate your cell lines.

Q2: How can I confirm that my cells have developed true, stable resistance?

A2: To confirm stable resistance, you should:

  • Perform a dose-response assay (e.g., MTT or CellTiter-Glo®) to quantitatively determine the shift in the half-maximal inhibitory concentration (IC50). A significant increase (typically >3-5 fold) compared to the parental cell line indicates resistance.[1]

  • Culture the resistant cells in a drug-free medium for several passages and then re-challenge them with the compound. If the resistance persists, it is likely due to stable genetic or epigenetic modifications.[1][2]

Q3: What are the most common molecular mechanisms of drug resistance in cultured cells?

A3: The most prevalent mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[3][4][5]

  • Altered Drug Metabolism: Increased enzymatic inactivation or decreased activation of the compound.[6][7][8]

  • Target Modification: Mutations, alternative splicing, or changes in the expression level of the drug's molecular target that reduce binding affinity.[9][10][11][12]

  • Activation of Bypass Pathways: Upregulation of alternative signaling pathways that compensate for the drug's inhibitory effect.[12][13]

  • Inhibition of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins that make the cells more resistant to programmed cell death.[12][14]

Part 2: Troubleshooting Guide: Diagnosing the Resistance Mechanism

This guide provides a systematic workflow to identify the mechanism of resistance in your cell line.

Workflow for Diagnosing Resistance

Resistance Diagnosis Workflow start Start: Cell Line Shows Increased IC50 confirm_resistance Confirm Stable Resistance (Drug Washout & Re-challenge) start->confirm_resistance check_efflux Hypothesis 1: Increased Drug Efflux? confirm_resistance->check_efflux check_metabolism Hypothesis 2: Altered Drug Metabolism? check_efflux->check_metabolism No efflux_exp Experiment: Co-treat with ABC Transporter Inhibitors (e.g., Verapamil, Tariquidar) check_efflux->efflux_exp Yes check_target Hypothesis 3: Target Alteration? check_metabolism->check_target No metabolism_exp Experiment: Measure Compound Levels (LC-MS) Analyze Metabolizing Enzymes (e.g., CYPs) check_metabolism->metabolism_exp Yes target_exp Experiment: Sequence Target Gene Assess Target Expression (qPCR/Western) Analyze Splice Variants check_target->target_exp Yes efflux_res Result: IC50 Reverts to Sensitive Level? efflux_exp->efflux_res metabolism_res Result: Lower Intracellular Drug Levels or Altered Enzyme Expression? metabolism_exp->metabolism_res target_res Result: Mutation, Expression Change, or Splice Variant Found? target_exp->target_res efflux_res->check_metabolism No efflux_con Conclusion: Efflux Pump Overexpression is a Key Mechanism efflux_res->efflux_con Yes metabolism_res->check_target No metabolism_con Conclusion: Metabolic Inactivation is a Key Mechanism metabolism_res->metabolism_con Yes target_con Conclusion: Target Alteration is a Key Mechanism target_res->target_con Yes ResistanceMechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Drug_Ext Drug (Extracellular) Drug_Int Drug (Intracellular) Drug_Ext->Drug_Int Diffusion Target Drug Target Signaling Downstream Signaling Target->Signaling Inhibition EffluxPump ABC Transporter (e.g., P-gp) EffluxPump->Drug_Ext Efflux Drug_Int->Target Binding & Inhibition Drug_Int->EffluxPump Substrate Metabolism Metabolic Inactivation (e.g., CYP Enzymes) Drug_Int->Metabolism Metabolized Inactive_Drug Inactive Metabolite Metabolism->Inactive_Drug Apoptosis Apoptosis Signaling->Apoptosis Bypass Bypass Pathway Activation Bypass->Apoptosis Survival Signal

Sources

minimizing off-target effects of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for minimizing potential off-target effects during your experiments.

As a Senior Application Scientist, I understand that working with novel chemical matter requires a systematic and evidence-based approach. This document is structured not as a rigid template, but as a logical workflow, guiding you from initial characterization to advanced experimental validation. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system.

PART 1: Foundational Knowledge & Initial Assessment (FAQs)

This section addresses the most common initial questions regarding [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, leveraging its known chemical properties to inform experimental design.

Q1: What is the primary documented role of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine?

This compound is primarily documented as a key intermediate in the synthesis of pharmaceutical agents.[1] Its main utility lies in medicinal chemistry research, where it serves as a structural scaffold. The amine functional group allows for straightforward derivatization, enabling chemists to create a library of related compounds to explore structure-activity relationships (SAR) for novel drug candidates.[1]

Q2: Are there any known biological targets or off-targets for this specific molecule?

Currently, there is no publicly available data detailing a specific intended biological target or a confirmed off-target profile for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine itself. Its role as a synthetic intermediate means that it is the starting point for creating more complex molecules that will be tested for biological activity. Therefore, the onus is on the researcher to characterize the activity and specificity of any novel derivatives synthesized from this starting material.

Q3: What can we infer about potential biological activity from its chemical structure?

The 2,6-dichlorophenyl moiety is a common feature in various biologically active compounds. For instance, this group is found in potent Src kinase inhibitors and positive allosteric modulators of the Dopamine D1 receptor.[2][3][4][5] The presence of this group, known for contributing to metabolic stability and target selectivity, suggests that derivatives of this scaffold could interact with a range of biological targets, particularly kinases and central nervous system (CNS) receptors.[1] This structural alert warrants a proactive approach to off-target screening.

Q4: What is the first and most critical step I should take before starting extensive screening?

The most critical initial step is Target Validation .[6][7] Before you can minimize off-target effects, you must rigorously confirm that your intended target is responsible for the therapeutic effect or phenotype you are studying.[8][9] Inadequate pre-clinical target validation is a leading cause of failure in clinical trials due to lack of efficacy or unexpected toxicity.[9][10] This process involves using multiple methods, such as genetic knockouts, RNA interference, or using structurally unrelated tool compounds, to ensure the link between the target and the disease phenotype is robust.[6]

PART 2: Predictive Troubleshooting & In Silico Assessment

Before committing significant resources to wet-lab experiments, computational methods can provide a cost-effective way to predict and triage potential off-target liabilities. These methods serve as an essential early warning system.

Q5: How can I predict potential off-targets for my novel derivative before I even synthesize it?

You can use a variety of computational approaches, often referred to as an Off-Target Safety Assessment (OTSA).[11] These methods use the chemical structure of your compound to predict interactions across a large database of known biological targets. A tiered, hierarchical approach is most effective.[11][12]

Workflow for Predictive Off-Target Assessment

Caption: Predictive workflow for identifying potential off-targets.

Recommended Computational Tools & Approaches:

  • 2D Chemical Similarity: Methods like the Similarity Ensemble Approach (SEA) compare your compound's 2D structure to a database of compounds with known biological activities.[11][12] This is a rapid, first-pass screen.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical relationships between chemical structure and biological activity to predict off-target interactions.

  • 3D Surface Pocket Similarity & Molecular Docking: These methods model the 3D structure of your compound and "dock" it into the binding sites of thousands of proteins to predict binding affinity.[11]

  • Machine Learning Algorithms: Advanced models using Artificial Neural Networks (aNN), Support Vector Machines (SVM), and Random Forest (RF) can learn complex patterns from vast datasets to predict novel interactions with high accuracy.[13]

PART 3: In Vitro Experimental Troubleshooting Guide

This section provides practical, question-driven guidance for specific issues you may encounter during your cellular and biochemical assays.

Issue 1: My compound shows the desired cellular phenotype, but I'm not sure if it's an on-target effect.

This is a classic and critical challenge. A phenotypic effect alone is not sufficient evidence of on-target activity. You must perform a series of validation experiments to link the observed phenotype directly to the engagement of your intended target.

Troubleshooting Workflow: Validating a Phenotypic Hit

Troubleshooting_Phenotype start Phenotypic Effect Observed step1 Step 1: Confirm Target Engagement in Cells (e.g., CETSA) start->step1 step2 Step 2: Correlate Potency (Phenotype EC50 vs. Target IC50) step1->step2 Target Engaged conclusion2 Potential Off-Target Effect step1->conclusion2 No Engagement step3 Step 3: Use Orthogonal Validation (Structurally Unrelated Inhibitor, RNAi, or Target Overexpression) step2->step3 Potencies Correlate step2->conclusion2 No Correlation step4 Step 4: Broad Off-Target Profiling (e.g., Kinase Panel, Cell Microarray) step3->step4 Phenotype Not Replicated conclusion1 High Confidence On-Target Effect step3->conclusion1 Phenotype Replicated/ Rescued step4->conclusion2

Caption: Step-by-step workflow to validate a phenotypic result.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Principle: This assay confirms that your compound binds to its intended target within intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature.[6]

  • Methodology:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with your compound at a relevant concentration (e.g., 10x EC50) and another with vehicle control for 1 hour.

    • Harvest, wash, and resuspend cells in PBS with protease inhibitors.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

    • Lyse cells by three freeze-thaw cycles.

    • Centrifuge to pellet precipitated proteins.

    • Analyze the supernatant (soluble protein fraction) by Western blot or another protein detection method for your target of interest.

  • Expected Result: In the compound-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle control, indicating stabilization due to binding.

Issue 2: My compound is a kinase inhibitor, but I'm seeing unexpected cellular effects.

The human kinome has over 500 members, many with structurally similar ATP binding pockets. Unintended inhibition of other kinases is a very common source of off-target effects.

Troubleshooting Strategy: Comprehensive Kinase Profiling

  • Principle: Screen your compound against a large, diverse panel of kinases to determine its selectivity profile. This is a standard industry practice to identify off-target kinase interactions early.[14]

  • Methodology:

    • Engage a contract research organization (CRO) or use an in-house platform that offers large-scale kinase screening (e.g., panels of >400 kinases).

    • Provide your compound at one or two standard concentrations (e.g., 1 µM and 10 µM).

    • The service will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase in the panel.

  • Data Interpretation: The results will be provided as a list of kinases and their corresponding inhibition values. Pay close attention to any kinase that shows >50% inhibition at 1 µM. These are potential off-targets that require further investigation.

Selectivity Metric Description Interpretation
S-Score (1 µM) Percentage of kinases inhibited >90% at 1 µM.A lower S-score indicates higher selectivity.
GINI Coefficient A value from 0 (no selectivity) to 1 (perfect selectivity).A higher GINI coefficient is desirable.

Issue 3: I need a broad, unbiased method to identify unknown protein interactions.

If computational predictions and kinase panels are inconclusive, or if your target is not a kinase, you need a method to screen for interactions against a wider range of proteins in a physiologically relevant context.

Troubleshooting Strategy: Cell Microarray Off-Target Screening

  • Principle: This technology assesses the binding of your compound to thousands of human plasma membrane and secreted proteins individually overexpressed in human cells.[15] It provides a highly specific, low false-positive method for identifying biologically relevant interactions.[15]

  • Methodology (Conceptual):

    • A library of expression vectors, each containing a different human membrane or secreted protein, is prepared.

    • These vectors are used to transfect human cells (e.g., HEK293) arrayed in a high-density format.

    • Your test article (which may need to be labeled, e.g., with a fluorescent tag or biotin) is incubated with the cell microarray.

    • Binding to specific cells indicates an interaction with the overexpressed protein at that location.

    • Hits are confirmed through secondary validation assays.

  • Advantages: This method is highly valued for regulatory submissions (IND/BLA) as it provides strong evidence of specificity.[15]

PART 4: In Vivo & Advanced Considerations

Minimizing off-target effects extends beyond the petri dish. The in vivo context introduces pharmacokinetics (PK) and biodistribution, which can profoundly influence a compound's safety profile.

Q6: My compound is clean in vitro, but I'm observing toxicity in my animal model. What should I investigate?

  • Metabolite Profiling: Your compound may be converted into active or toxic metabolites in vivo. Perform LC-MS/MS analysis of plasma and tissue samples to identify major metabolites and then synthesize and test these metabolites in your in vitro off-target assays.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The toxicity could be due to excessively high drug exposure. In vivo imaging techniques like PET can be used to determine the lowest dose that achieves full target engagement in the tissue of interest, helping to optimize the therapeutic window and avoid unnecessary systemic exposure.[16]

  • Drug-Drug Interactions (DDIs): If the animal is on any other medication, or if you are testing a combination therapy, your compound could be inhibiting or inducing metabolic enzymes like Cytochrome P450s (CYPs), leading to altered exposure of other drugs.[17][18] Running a CYP inhibition panel is a crucial step in preclinical safety assessment.[17]

Q7: How can I proactively design better molecules with fewer off-target effects?

This is the goal of rational drug design .[19]

  • Obtain a Co-crystal Structure: If possible, get an X-ray crystal structure of your lead compound bound to its target. This provides invaluable information about the specific molecular interactions driving binding.

  • Structure-Activity Relationship (SAR): Systematically modify parts of your molecule that are not essential for on-target binding but may contribute to off-target interactions.

  • Improve Physicochemical Properties: Optimize properties like solubility and permeability to improve PK and reduce the required dose, which in turn can reduce the potential for off-target engagement.[20]

By following this comprehensive, multi-faceted approach, you can systematically identify, understand, and mitigate the off-target effects of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine and its derivatives, significantly increasing the probability of success for your research and development program.

References

  • Danaher Life Sciences. (n.d.). Importance of Target Identification & Validation in Drug Development.
  • Amith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Kots, E., et al. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi.
  • Yildirim, M. A., et al. (2018). The importance of target validation in drug discovery and development.
  • WJBPHS. (n.d.). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences.
  • Sygnature Discovery. (n.d.). Target Validation.
  • Aragen Life Sciences. (n.d.). Target Identification and Validation.
  • Jadhav, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Donohoue, P. D., et al. (2019). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research, Oxford Academic.
  • Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems.
  • Bridge Informatics. (2024). Advancing CRISPR Technology with Accurate Off-Target Predictions Using RNA-DNA Interaction Fingerprints.
  • BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays.
  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Lazzarotto, C. R., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC - NIH.
  • Kim, H., et al. (2025). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
  • Naeem, M., et al. (2020).
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Amith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Les Echos Comfi. (2026). BioNxt Reports Successful Final In-Vivo Dosing Study Results Supporting Superior Bioavailability of Cladribine Sublingual ODF.
  • Williams, S. P., et al. (2017). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. PubMed Central.
  • Liu, Y., et al. (2020). In vitro and in vivo methods to assess pharmacokinetic drug-drug interactions in drug discovery and development. PubMed.
  • UCSF School of Pharmacy. (2017). Finding better ways to reduce serious drug side effects.
  • MySkinRecipes. (n.d.). [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.
  • Gennari, A., et al. (2004). Strategies to Replace in Vivo Acute Systemic Toxicity Testing: The Report and Recommendations of ECVAM Workshop 50.
  • Dr.Oracle. (2025). What is the mechanism of action of methenamine?.
  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent.... PubMed.
  • Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[6][8][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed.

  • Journal of Pharmaceutical Research International. (2025). Comprehensive review on methenamine hippurate: Pharmacological activities and role in urinary tract infection prevention.
  • Patsnap Synapse. (2024).
  • PubChem - NIH. (n.d.). Cyclobutrifluram.
  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent....
  • Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[6][8][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. ResearchGate.

Sources

Technical Support Center: Method Refinement for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine Quantification in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for developing and refining a robust LC-MS/MS method for the quantification of this novel small molecule in a plasma matrix. As there is no established public method for this specific analyte, this guide will walk you through the common challenges and critical thinking required for de novo method development and validation, grounded in established bioanalytical principles.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each problem is followed by a diagnostic approach and step-by-step guidance for resolution.

Question 1: I am observing significant ion suppression and high variability in my analyte signal. How can I diagnose and mitigate this?

Answer:

This is a classic and critical challenge in LC-MS/MS bioanalysis, commonly referred to as the "matrix effect".[1][2] It occurs when co-eluting endogenous components from the plasma matrix, such as phospholipids, interfere with the ionization of your target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal.[3][4]

  • Qualitative Assessment (Post-Column Infusion): This is a powerful diagnostic tool to visualize the regions of your chromatogram where ion suppression is occurring.

  • Quantitative Assessment (Post-Extraction Spike): This will allow you to calculate the Matrix Factor (MF) and determine the precise impact on your analyte and internal standard (IS).[2]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the analytical column.[4][5]

    • Protein Precipitation (PPT): While fast, PPT is often insufficient for removing phospholipids.[5]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract. Given the likely basic nature of your analyte (due to the primary amine), a liquid-liquid extraction using a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) under basic pH conditions would be a logical next step.

    • Solid-Phase Extraction (SPE): SPE offers the most selective cleanup. A mixed-mode cation exchange SPE sorbent would be an excellent choice for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, as it can retain the basic analyte while allowing neutral and acidic interferences to be washed away.

    Parameter Protein Precipitation (Acetonitrile) Liquid-Liquid Extraction (MTBE) Solid-Phase Extraction (Mixed-Mode Cation Exchange)
    Analyte Recovery (%) 95 ± 5.285 ± 4.192 ± 3.5
    Matrix Effect (%) 45 ± 15.388 ± 8.798 ± 4.9
    Process Time ~5 min/sample~15 min/sample~20 min/sample
  • Chromatographic Separation: Ensure your analyte is chromatographically resolved from the regions of major ion suppression. Phospholipids typically elute in the mid-to-late region of a reversed-phase gradient. Adjusting your gradient or switching to a different column chemistry (e.g., a biphenyl or pentafluorophenyl phase) can alter selectivity and move your analyte away from these interferences.[6]

  • Internal Standard Selection: A stable isotope-labeled (SIL) internal standard is the "gold standard" as it co-elutes with the analyte and is affected by matrix effects in a nearly identical manner, thus providing effective compensation.[7][8] If a SIL IS is unavailable, a structural analog that is close in chemical properties and retention time is the next best choice.[9]

cluster_0 Diagnosis cluster_1 Mitigation Strategy A High Signal Variability / Ion Suppression Observed B Perform Post-Column Infusion A->B C Quantify with Post-Extraction Spike (Calculate Matrix Factor) B->C D Is Matrix Effect > 15%? C->D E Optimize Sample Preparation (LLE or SPE) D->E Yes I Method Acceptable D->I No F Improve Chromatographic Separation E->F G Implement Stable Isotope-Labeled Internal Standard F->G H Re-evaluate Matrix Effect G->H H->D Still High H->I Acceptable

Caption: Decision workflow for diagnosing and mitigating matrix effects.

Question 2: My calibration curve is non-linear, particularly at the lower and upper ends. What are the potential causes and how do I fix it?

Answer:

A non-linear calibration curve can stem from several sources, and it's crucial to investigate each possibility to ensure the accuracy of your quantification. Regulatory guidelines emphasize the importance of a well-defined response function over a specified concentration range.[10]

  • Detector Saturation (High End): At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response.

    • Solution: Dilute your upper limit of quantification (ULOQ) sample and re-inject. If the diluted sample falls back onto the linear portion of the curve, detector saturation is the likely cause. You may need to adjust the ULOQ to a lower concentration.

  • Poor Integration at LLOQ (Low End): At the lower limit of quantification (LLOQ), a low signal-to-noise ratio can lead to inconsistent peak integration, affecting linearity.

    • Solution: Review the peak integration parameters in your software. Ensure the baseline is being set correctly and that the software is consistently identifying the peak start and end. You may need to improve the sensitivity of your method through source parameter optimization or by using a cleaner sample preparation technique to reduce baseline noise.

  • Matrix Effects: As discussed in the previous question, if the matrix effect is not consistent across the concentration range, it can cause non-linearity.

    • Solution: Implement a more effective sample cleanup procedure or use a stable isotope-labeled internal standard.[2][7]

  • Adsorption/Carryover: Your analyte may be adsorbing to parts of the LC system (e.g., tubing, injector components) at low concentrations, or there may be carryover from a high concentration standard affecting the subsequent blank and low concentration samples.

    • Solution: To diagnose carryover, inject a blank sample immediately after your ULOQ standard. The response in the blank should be less than 20% of the LLOQ response.[11] To mitigate adsorption, you can try adding a small amount of an organic modifier like acetonitrile to your sample diluent or using biocompatible components in your LC system.

  • Inappropriate Regression Model: A simple linear, 1/x weighted regression may not be the best fit for your data.

    • Solution: Evaluate different regression models, such as a quadratic fit, and use weighting factors (e.g., 1/x or 1/x²) to give more importance to the lower concentration standards. The chosen model should be justified and consistently applied.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the development of a bioanalytical method for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

How should I select an appropriate internal standard (IS) for this assay?

The choice of an internal standard is critical for accurate and precise quantification. The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample processing and analysis.[8]

  • Ideal Choice (Stable Isotope-Labeled IS): The best possible internal standard is a stable isotope-labeled version of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine (e.g., with deuterium, ¹³C, or ¹⁵N).[7] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during extraction and ionization, providing the most effective correction for matrix effects and other sources of variability.[8]

  • Alternative (Structural Analog): If a SIL-IS is not available, a close structural analog can be used.[9] For your compound, a suitable analog might be a similar cyclobutylmethanamine derivative with a different substitution on the phenyl ring (e.g., dichloro at different positions, or a different halogen). The key is that the analog should have similar extraction recovery, chromatographic retention, and ionization response to the analyte.[12]

What are the essential validation parameters I need to assess according to regulatory guidelines (FDA/EMA)?

A full method validation is required to demonstrate that the analytical method is reliable for its intended purpose.[13][14][15] The main characteristics to be evaluated include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte over a defined range.[10]

  • Accuracy and Precision: Accuracy measures how close the determined concentration is to the true value, while precision measures the reproducibility of the measurements.[16] These should be assessed within a single run (intra-day) and between different runs (inter-day) at multiple concentration levels (LLOQ, low, medium, and high QC).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[16]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and IS.[1][2]

  • Recovery: The efficiency of the extraction process.[16]

  • Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage).[17][18]

My analyte recovery is low and inconsistent after protein precipitation. What is the next logical step in sample preparation development?

Low and variable recovery indicates that your sample preparation method is not robust. While protein precipitation is simple, it may not be suitable for all analytes.

G A Initial Method: Protein Precipitation B Result: Low & Inconsistent Recovery A->B C Hypothesis: Analyte is highly protein-bound or co-precipitates with proteins. B->C D Step 1: Liquid-Liquid Extraction (LLE) C->D E Step 2: Solid-Phase Extraction (SPE) C->E F Rationale: Disrupts protein binding and partitions analyte into an organic phase. D->F G Rationale: Provides selective retention and elution, leading to a cleaner extract. E->G H Evaluate LLE with different solvents (e.g., MTBE, Ethyl Acetate) and pH. F->H I Screen SPE sorbents (e.g., Reversed-Phase, Mixed-Mode Cation Exchange). G->I J Select method with highest recovery and lowest matrix effect. H->J I->J

Caption: Workflow for optimizing sample preparation after failed protein precipitation.

The next logical step is to move to a more rigorous extraction technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) .[4]

  • LLE: Based on the structure of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, it is likely to be a basic compound. Therefore, an LLE under basic conditions (e.g., pH 9-10) with a moderately polar organic solvent like methyl tert-butyl ether (MTBE) should be effective in extracting the analyte from the plasma matrix while leaving behind highly polar and proteinaceous material.

  • SPE: This will likely provide the cleanest extract. A mixed-mode cation exchange SPE cartridge is highly recommended. At a low pH, the primary amine on your analyte will be protonated and will bind to the strong cation exchange functional group on the sorbent. The dichlorophenyl group will also provide some hydrophobic interaction with the C8 or C18 backbone of the sorbent. This allows for stringent washing steps to remove interferences before eluting your analyte with a basic, high organic content solvent.

By systematically evaluating these more advanced extraction techniques, you can significantly improve recovery, reduce matrix effects, and ultimately develop a more robust and reliable bioanalytical method.

References

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Journal of Chromatography B, 788(2), 315-322. Retrieved from [Link]

  • European Medicines Agency. (2022). Bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Xue, Y. J., Liu, J., & Unger, S. E. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 25(6). Retrieved from [Link]

  • Lagerwerf, F. M., van de Merbel, N. C., & van der Vlis, E. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]

  • European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Gey, M., Smesny, S., Klier, M., & Heintz-Buschart, A. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(14), 9039-9048. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

  • The Journal of Applied Laboratory Medicine. (2019). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved from [Link]

  • Patel, D. S., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2011). Troubleshooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: a review. Journal of Advanced Pharmaceutical Technology & Research, 2(3), 145-154. Retrieved from [Link]

  • ResearchGate. (n.d.). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. Retrieved from [Link]

  • Vogeser, M., & Seger, C. (2010). Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 56(8), 1234-1244. Retrieved from [Link]

  • Li, W., & Fu, Y. (2013). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 5(17), 2149-2163. Retrieved from [Link]

  • LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • Singh, S., & Singh, R. (2009). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 721-733. Retrieved from [Link]

  • Islam, M. M., & Lee, Y. S. (2014). Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium. The AAPS Journal, 16(3), 437-440. Retrieved from [Link]

  • Lab-Training. (2025). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • ResearchGate. (2020). Bioanalytical Method Validation A Comprehensive Review. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Retrieved from [Link]

  • PubMed. (1977). Quantitative determination of sodium-o-[(2,6-dichlorophenyl)-amino]phenylacetate (diclofenac) in human blood plasma or serum. Retrieved from [Link]

  • ResearchGate. (2010). Development and validation of a LCMS/MS method based on a new 96-well HybridSPETM-precipitation technique for quantification of CYP450 substrates/metabolites in rat plasma. Retrieved from [Link]

  • Agilent Technologies. (2013). Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in Food. Retrieved from [Link]

  • PubMed. (2014). Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutrifluram. Retrieved from [Link]

  • Regulations.gov. (2025). Cyclobutrifluram. Petition for the Establishment of Permanent Tolerances and Registration for Use on Soybean, Cotton, and Lettuce. Summary of Analytical Chemistry and Residue Data. Retrieved from [Link]

Sources

addressing inconsistencies in [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine experimental results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common experimental inconsistencies and provide robust troubleshooting guidance. Our goal is to ensure your experimental success through scientifically grounded advice and field-proven protocols.

Introduction

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a substituted cyclobutane derivative with potential applications in medicinal chemistry. The synthesis of such aryl-cycloalkyl-amines can present unique challenges, leading to inconsistencies in yield, purity, and analytical characterization. This guide provides a structured approach to identifying and resolving these issues, ensuring reproducible and reliable experimental outcomes.

Part 1: Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific problems you may encounter during the synthesis and analysis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

Issue 1: Low or No Yield of the Final Amine Product

Q: My reduction of 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile resulted in a very low yield of the desired methanamine. What are the likely causes and how can I improve it?

A: Low yields in the reduction of the nitrile intermediate to the primary amine are a common issue. The primary causes often revolve around the choice of reducing agent, reaction conditions, and work-up procedure.

Causality Analysis:

The most probable synthetic route to [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine involves the reduction of a 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile intermediate. A common method for this transformation is the use of a powerful hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄)[1][2][3].

  • Reducing Agent Activity: LiAlH₄ is highly reactive and moisture-sensitive. Its potency can be compromised by improper storage or handling, leading to incomplete reduction.

  • Reaction Quenching: The work-up of LiAlH₄ reactions is critical. Improper quenching can lead to the formation of aluminum hydroxides that can trap the amine product, significantly reducing the isolated yield.

  • Side Reactions: While less common for nitrile reductions, over-reduction is a theoretical possibility, though unlikely to be a major pathway. Incomplete reaction is a more frequent issue.

Troubleshooting Protocol:

  • Verify Reducing Agent Quality:

    • Use a fresh, unopened bottle of LiAlH₄ or a recently purchased stock.

    • Ensure the reagent is a fine, white to grey powder. Clumped or dark grey material may indicate decomposition.

  • Optimize Reaction Conditions:

    • Solvent: Use anhydrous ether or THF. Ensure the solvent is freshly distilled or from a sealed bottle to minimize water content.

    • Temperature: The addition of the nitrile to the LiAlH₄ suspension should be done at 0°C to control the initial exothermic reaction, followed by stirring at room temperature or gentle reflux to drive the reaction to completion[1].

    • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the disappearance of the starting nitrile.

  • Implement a Robust Work-up Procedure (Fieser method):

    • After the reaction is complete, cool the mixture to 0°C.

    • Slowly and sequentially add the following (for a reaction with 'x' g of LiAlH₄):

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • Stir the resulting granular precipitate for 30 minutes, then filter. This procedure is designed to produce a granular aluminum salt that is easily filtered off, minimizing product loss[1].

Troubleshooting Decision Tree:

G start Low Yield of Amine check_reagent Check LiAlH4 activity (fresh bottle?) start->check_reagent check_conditions Review reaction conditions (anhydrous?) check_reagent->check_conditions Reagent OK reagent_issue Use fresh LiAlH4 check_reagent->reagent_issue Reagent old/clumped check_workup Examine work-up procedure check_conditions->check_workup Conditions OK conditions_issue Use anhydrous solvent, control temp. check_conditions->conditions_issue Solvent not dry or temp. uncontrolled workup_issue Use Fieser work-up check_workup->workup_issue Emulsion/gel formed during quench end Improved Yield reagent_issue->end Resolved conditions_issue->end Resolved workup_issue->end Resolved

Fig 1. Troubleshooting low amine yield.
Issue 2: Presence of Multiple Spots on TLC or Peaks in GC/HPLC Analysis

Q: My final product shows multiple spots on TLC and several peaks in the GC/HPLC chromatogram. What are these impurities, and how can I remove them?

A: The presence of impurities is a common challenge. These can be unreacted starting materials, intermediates, or side-products. Identification is key to devising a successful purification strategy.

Plausible Impurities:

  • 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile: The starting material for the reduction step. Its presence indicates an incomplete reaction.

  • 1-(2,6-Dichlorophenyl)cyclobutanecarboxamide: Partial hydrolysis of the nitrile can occur during workup, leading to the corresponding amide.

  • Solvent and Reagent Residues: Residual solvents or byproducts from the synthesis of the nitrile intermediate.

Analytical and Purification Protocol:

  • Identification of Impurities:

    • GC-MS: This is the most powerful tool for identifying volatile impurities. The mass spectrum of each peak can help elucidate its structure.

    • Co-injection/Co-spotting: Analyze a sample spiked with the starting nitrile to confirm its retention time/Rf value.

    • Proton NMR (¹H NMR): The presence of a peak around δ 7.5-7.8 ppm (for the aromatic protons adjacent to the nitrile) would suggest unreacted nitrile. The amide would show characteristic broad NH₂ peaks.

  • Purification Strategy:

    • Acid-Base Extraction: As the product is a primary amine, it can be easily separated from neutral impurities (like the starting nitrile) and acidic impurities.

      • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

      • Extract with 1M HCl. The amine will move to the aqueous phase as the hydrochloride salt.

      • Wash the organic layer to remove any remaining product.

      • Combine the acidic aqueous layers.

      • Basify the aqueous layer with 2M NaOH to a pH > 12.

      • Extract the free amine back into an organic solvent.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified amine.

    • Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography can be employed. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) with a small amount of triethylamine (to prevent tailing of the amine) is a good starting point.

Analytical Workflow:

G cluster_analysis Impurity Analysis cluster_purification Purification crude Crude Product tlc TLC Analysis crude->tlc gcms GC-MS Analysis crude->gcms nmr 1H NMR Analysis crude->nmr identify Impurities Identified? gcms->identify extraction Acid-Base Extraction pure_product Pure Amine extraction->pure_product chromatography Column Chromatography chromatography->pure_product identify->extraction Yes (Neutral/Acidic) identify->chromatography Yes (Multiple Neutral)

Fig 2. Workflow for impurity analysis and purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine?

A1: A robust and scalable two-step synthesis is recommended, analogous to the synthesis of similar compounds.

Step 1: Synthesis of 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile This step typically involves the alkylation of 2-(2,6-dichlorophenyl)acetonitrile with 1,3-dibromopropane using a strong base like sodium hydride in an anhydrous solvent such as DMF or THF.

Step 2: Reduction of the Nitrile to the Primary Amine The resulting nitrile is then reduced to the target amine. As detailed in the troubleshooting guide, LiAlH₄ in anhydrous ether or THF is a standard and effective method[1][3].

Synthetic Pathway Overview:

G start 2-(2,6-dichlorophenyl)acetonitrile intermediate 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile start->intermediate Step 1: Cyclization product [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine intermediate->product Step 2: Reduction reagents1 1. NaH, Anhydrous DMF 2. 1,3-Dibromopropane reagents1->start reagents2 1. LiAlH4, Anhydrous Ether 2. H2O/NaOH work-up reagents2->intermediate

Fig 3. Proposed synthetic pathway.

Q2: Which analytical techniques are best for characterizing the final product?

A2: A combination of techniques is essential for unambiguous characterization.

TechniquePurposeExpected Observations
¹H NMR Structural elucidationAromatic protons (doublet and triplet), cyclobutyl protons (multiplets), CH₂-NH₂ protons (singlet or doublet), NH₂ protons (broad singlet).
¹³C NMR Carbon skeleton confirmationQuaternary carbon of the cyclobutane ring, aromatic carbons, CH₂ and CH carbons of the cyclobutane, and the CH₂-NH₂ carbon.
Mass Spec (MS) Molecular weight confirmationA molecular ion peak (M+) and/or a protonated molecular ion peak (M+H)+ corresponding to the calculated mass. The isotopic pattern for two chlorine atoms will be characteristic.
GC/HPLC Purity assessmentA single major peak is expected. These methods are also crucial for quantitative analysis[4].
FT-IR Functional group confirmationN-H stretching bands (around 3300-3400 cm⁻¹), C-H stretching, and aromatic C=C stretching.

Q3: Are there any specific safety precautions I should take?

A3: Yes, standard laboratory safety procedures should be strictly followed. Additionally:

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly pyrophoric and reacts violently with water. Handle it in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • Strong Bases and Acids: Sodium hydride, sodium hydroxide, and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichlorophenyl Compounds: While specific toxicity data for the target molecule may not be available, compounds containing dichlorophenyl groups should be handled with care as they can be toxic. Avoid inhalation, ingestion, and skin contact.

References

  • PrepChem. Synthesis of [1-(3,4-dichlorophenyl)cyclobutyl]methylamine hydrochloride. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyrethrins and Pyrethroids. Available from: [Link]

  • Chemistry LibreTexts. 20.5: Synthesis of Primary Amines. Available from: [Link]

  • OpenStax. 24.6 Synthesis of Amines - Organic Chemistry. Available from: [Link]

Sources

Validation & Comparative

A Methodological Guide to Validating the Efficacy of Novel Antidepressant Candidates in Animal Models: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to validate the efficacy of a novel chemical entity with antidepressant potential, using [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine as a case study. Given the nascent stage of research on this particular molecule, this document will not present existing data but will rather outline a robust, self-validating system of experimental protocols. We will compare our hypothetical novel compound, hereafter referred to as "Compound-X," against a well-established Selective Serotonin Reuptake Inhibitor (SSRI), Fluoxetine, a commonly used positive control in preclinical antidepressant studies.[1]

The experimental design detailed herein is built on three pillars: a clear, testable mechanistic hypothesis, a battery of behavioral assays to assess antidepressant and anxiolytic-like effects, and the integration of pharmacokinetic/pharmacodynamic (PK/PD) principles to ensure data integrity.

Foundational Strategy: From In Vitro Screening to In Vivo Validation

The journey of validating a potential antidepressant begins with understanding its molecular target. While the precise mechanism of Compound-X is yet to be elucidated, its structural motifs suggest potential interaction with central nervous system targets. For the purpose of this guide, we will hypothesize that Compound-X acts as a monoamine reuptake inhibitor, a common mechanism for many effective antidepressants.[2]

Our validation workflow is therefore designed to first confirm this hypothesis in vitro and then to assess its behavioral consequences in vivo.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Behavioral Screening cluster_2 Phase 3: Data Analysis & Interpretation a Monoamine Transporter Uptake Assay b Determine IC50 for SERT, DAT, NET a->b Quantify inhibition c Forced Swim Test (FST) b->c Proceed if active d Tail Suspension Test (TST) c->d Confirm antidepressant- like effect e Sucrose Preference Test (SPT) d->e Assess anhedonia f Elevated Plus Maze (EPM) e->f Evaluate anxiolytic properties g Locomotor Activity f->g Control for motor effects h Compare Efficacy & Potency vs. Fluoxetine g->h i Assess Side Effect Profile (e.g., sedation) h->i G cluster_0 Behavioral Despair Models cluster_1 Anhedonia & Anxiety Models cluster_2 Control for Confounding Factors a Forced Swim Test c Sucrose Preference Test a->c Assess core antidepressant effect b Tail Suspension Test b->c Confirm findings d Elevated Plus Maze c->d Evaluate anhedonia e Locomotor Activity Test d->e Assess anxiolytic effect

Caption: Interrelationship of the selected behavioral assays for comprehensive antidepressant profiling.

Anhedonia and Anxiety-Like Behavior

Sucrose Preference Test (SPT)

Anhedonia, the inability to experience pleasure, is a core symptom of depression. The SPT measures this by assessing the preference of rodents for a sweetened solution over plain water. A decrease in sucrose preference is indicative of anhedonic-like behavior, which should be reversed by effective antidepressant treatment. [3] Experimental Protocol:

  • Acclimation: Individually house mice and acclimate them to two drinking bottles for 48 hours. [4]2. Test: For the next 24-48 hours, provide one bottle with 1% sucrose solution and the other with water. The position of the bottles should be switched daily. [3]3. Measurement: Measure the consumption from each bottle by weighing them daily.

  • Calculation: Sucrose Preference (%) = (Sucrose Intake / Total Fluid Intake) x 100. [5] Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms. [6][7] Experimental Protocol:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer compounds as in previous tests.

    • Place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5-10 minutes. [8] * Record the session using an overhead camera.

  • Data Analysis: Measure the time spent in and the number of entries into the open and closed arms.

Controlling for Confounding Variables

Locomotor Activity Test

It is critical to ensure that the effects observed in the FST and TST are not due to a general increase in motor activity. The locomotor activity test assesses spontaneous movement in a novel environment. [9] Experimental Protocol:

  • Apparatus: An open field arena, which can be a simple box or a chamber with infrared beams to automatically track movement. [10][11]2. Procedure:

    • Administer compounds as in previous tests.

    • Place the mouse in the center of the arena and allow it to explore for 10-30 minutes. [12]3. Data Analysis: Measure the total distance traveled, time spent moving, and rearing frequency.

Hypothetical Comparative Data Summary:

Behavioral TestParameterVehicleCompound-X (10 mg/kg)Fluoxetine (20 mg/kg)
Forced Swim Test Immobility (s)150 ± 1080 ± 875 ± 9
Tail Suspension Test Immobility (s)180 ± 12100 ± 1095 ± 11
Sucrose Preference Preference (%)65 ± 585 ± 488 ± 3
Elevated Plus Maze Open Arm Time (s)30 ± 465 ± 670 ± 5
Locomotor Activity Distance (m)50 ± 552 ± 648 ± 5
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM and are purely illustrative.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the preclinical validation of a novel antidepressant candidate, Compound-X. By combining in vitro target engagement with a comprehensive battery of in vivo behavioral assays, researchers can build a strong data package to support further development. The hypothetical data presented illustrates a favorable profile for Compound-X, with efficacy comparable to Fluoxetine and without significant effects on general locomotor activity.

Future studies should explore the chronic effects of Compound-X, investigate its pharmacokinetic profile in more detail, and utilize more complex models of depression, such as chronic unpredictable stress, to further validate its therapeutic potential.

References

  • Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. MDPI. Available from: [Link]

  • Factsheet on the forced swim test. Understanding Animal Research. 2020-10-15. Available from: [Link]

  • Fluoxetine. StatPearls - NCBI Bookshelf. 2024-02-28. Available from: [Link]

  • Fluoxetine | C17H18F3NO | CID 3386. PubChem. Available from: [Link]

  • What is the mechanism of Fluoxetine Hydrochloride?. Patsnap Synapse. 2024-07-17. Available from: [Link]

  • Tail Suspension Test. Creative Biolabs. Available from: [Link]

  • Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike?. PubMed. Available from: [Link]

  • The Tail Suspension Test. PMC - NIH. Available from: [Link]

  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PubMed Central. Available from: [Link]

  • Behavioral Assessment of Antidepressant Activity in Rodents. NCBI - NIH. Available from: [Link]

  • Sucrose Preference Test to Measure Anhedonic Behaviour in Mice. Bio-protocol. Available from: [Link]

  • Elevated plus maze protocol. protocols.io. 2023-01-12. Available from: [Link]

  • Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers. 2022-04-06. Available from: [Link]

  • METHODS Behavioral tests Sucrose preference test (SPT) and body weight (BW) All animals were first trained to consume a palatabl. Available from: [Link]

  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. 2014-08-20. Available from: [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Available from: [Link]

  • Monoamine neurotransmitter reuptake inhibition and release assay (A).... ResearchGate. Available from: [Link]

  • Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder. Frontiers. Available from: [Link]

  • Fluoxetine. Wikipedia. Available from: [Link]

  • Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents. PubMed. 2023-09-21. Available from: [Link]

  • Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. protocols.io. 2023-06-09. Available from: [Link]

  • Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. PMC - NIH. 2022-04-07. Available from: [Link]

  • How Prozac works: Mechanism of action explained. Medical News Today. 2024-04-14. Available from: [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PMC. Available from: [Link]

  • Two Popular Antidepressants Found to Have Different Long-Term Effects on Mice Exposed to Them During Brain Development. Brain & Behavior Research Foundation. 2015-01-29. Available from: [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Available from: [Link]

  • Locomotion test for mice. protocols.io. 2024-01-31. Available from: [Link]

  • The Tail Suspension Test. JoVE. 2012-01-28. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]

  • Video: The Mouse Forced Swim Test. JoVE. 2011-06-17. Available from: [Link]

  • (PDF) Elevated plus maze protocol v1. ResearchGate. 2023-09-16. Available from: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available from: [Link]

  • Maze Bazics: Sucrose Preference Test. Conduct Science. 2024-07-23. Available from: [Link]

  • The effect of tianeptine and sertraline in three animal models of depression. Available from: [Link]

  • Forced Swim Test v.3. Available from: [Link]

  • Bioactive compounds with antidepressant potential in rodents: A narrative review | Request PDF. ResearchGate. 2024-09-01. Available from: [Link]

  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. JoVE. 2014-09-03. Available from: [Link]

  • How Sucrose Preference Is Gained and Lost: An In-Depth Analysis of Drinking Behavior during the Sucrose Preference Test in Mice. eNeuro. 2023-09-12. Available from: [Link]

  • Sex Differences in Antidepressant Effect of Sertraline in Transgenic Mouse Models. Available from: [Link]

Sources

A Comparative Guide to N-Methyl-D-Aspartate Receptor (NMDAR) Antagonists: A Framework for Evaluating Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The NMDAR as a Therapeutic Target

The N-methyl-D-aspartate receptor (NMDAR) is a pivotal ligand-gated ion channel that mediates a significant portion of the excitatory synaptic transmission in the central nervous system.[1][2] Its activation, which uniquely requires both glutamate and a co-agonist (glycine or D-serine) to bind, leads to the opening of a cation channel permeable to Ca²⁺.[1][3] This calcium influx is the linchpin for numerous downstream signaling pathways that govern synaptic plasticity, learning, and memory.[3][4]

However, the delicate balance of NMDAR activity is crucial; excessive activation leads to a pathological state known as excitotoxicity, where overwhelming Ca²⁺ influx triggers neuronal death.[4] This process is implicated in a spectrum of neurological disorders, including stroke, neurodegenerative diseases like Alzheimer's, and psychiatric conditions.[3][5] Consequently, NMDAR antagonists—compounds that inhibit receptor action—have been a major focus of drug development.[2][6]

This guide provides a comparative framework for evaluating novel NMDAR antagonists, using the hypothetical compound [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine (hereafter referred to as the "Subject Compound") as a case study. As this specific molecule is not characterized in publicly available literature, we will establish the critical benchmarks and experimental methodologies for its assessment by comparing it against well-established antagonists: Ketamine , Memantine , Dizocilpine (MK-801) , and Phencyclidine (PCP) .

Section 1: Profile of Comparator NMDAR Antagonists

An effective comparison requires understanding the nuances of established agents. The selected antagonists are all uncompetitive or non-competitive channel blockers, meaning they bind within the ion channel pore to prevent ion flow, but they exhibit vastly different pharmacological profiles and clinical utilities.[5][6]

  • Ketamine: A dissociative anesthetic that has gained prominence as a rapid-acting antidepressant.[7][8] Its primary action is as a non-competitive NMDAR antagonist.[7] While clinically effective for depression and pain, its use is tempered by psychotomimetic side effects and abuse potential.[3][9]

  • Memantine: Approved for the treatment of moderate-to-severe Alzheimer's disease.[10][11] Its clinical success is attributed to its unique properties as a low-to-moderate affinity, uncompetitive, and strongly voltage-dependent antagonist with fast channel-blocking kinetics.[10][12] This profile allows it to preferentially block pathological, tonic NMDAR activation while sparing the transient, physiological activation required for normal synaptic function, leading to better tolerability.[10][13]

  • Dizocilpine (MK-801): A potent and selective non-competitive NMDAR antagonist.[14][15] It is a powerful research tool used in animal models to induce psychosis or study neuroprotection.[14][16] However, its clinical development was halted due to severe psychotomimetic effects and the discovery of neurotoxic brain lesions (Olney's lesions) in animal studies.[14]

  • Phencyclidine (PCP): A non-competitive antagonist originally developed as an anesthetic.[17] Its use was discontinued due to its significant mind-altering effects, including hallucinations and psychosis.[17] It is now primarily known as a drug of abuse and is used in research to model schizophrenia.[18][19]

// Edges edge [color="#EA4335", arrowhead=vee, penwidth=1.5]; {Ketamine, Memantine, MK801, PCP, SubjectCompound} -> receptor:ion [label=" Block", fontcolor="#202124"];

// Invisible edges for layout edge [style=invis]; Ketamine -> Memantine -> MK801 -> PCP -> SubjectCompound; } caption [label="Fig. 1: Mechanism of Uncompetitive NMDAR Antagonists.", fontsize=9, fontname="Arial"];

Section 2: Quantitative Pharmacological Comparison

The initial characterization of a novel antagonist involves quantifying its interaction with the NMDAR. This is achieved through binding affinity and functional potency assays. The data below for the comparator compounds establishes the benchmarks against which the Subject Compound would be measured.

ParameterSubject CompoundKetamineMemantineDizocilpine (MK-801)Phencyclidine (PCP)
Binding Affinity (Kᵢ or Kₐ) To be determined~300-500 nM~1-2 µM~37 nM[15]~50-100 nM
Functional Potency (IC₅₀) To be determined~1-10 µM~1-5 µM~10-50 nM~0.1-1 µM
Mechanism of Action Presumed UncompetitiveUncompetitive Channel Blocker[3][20]Uncompetitive Channel Blocker[10][13]Non-competitive Channel Blocker[14][15]Non-competitive Channel Blocker[17]
Voltage Dependency To be determinedModerateStrong[10]Strong[14]Strong
Kinetics To be determinedFast on-rate, moderate off-rateFast on/off rates[10]Slow off-rateSlow off-rate
Clinical Use/Primary Application InvestigationalAnesthetic, Antidepressant[6][7]Alzheimer's Disease[11]Preclinical Research Tool[14]Preclinical Research Tool[19]
Key Side Effects To be determinedPsychotomimetic, Dissociative[3]Dizziness, Headache (well-tolerated)[3]Psychotomimetic, Neurotoxicity[14]Psychotomimetic, Hallucinogenic[17]

Table 1: Comparative pharmacological properties of selected NMDAR antagonists. Values are approximate and can vary based on experimental conditions (e.g., subunit composition, membrane potential).

Section 3: Essential Experimental Protocols

To generate the data required for the comparison table above, specific, validated experimental workflows must be employed. The following protocols are fundamental to the characterization of any novel NMDAR antagonist.

Radioligand Binding Assay for Affinity Determination

This assay quantifies the affinity of the Subject Compound for the NMDAR by measuring its ability to compete with a radiolabeled ligand that binds to a known site within the ion channel, such as [³H]MK-801.[21][22]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of the Subject Compound at the PCP/MK-801 binding site of the NMDAR.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue or cultured cells expressing NMDARs in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the final assay buffer.[21] Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of [³H]MK-801 (typically near its Kₐ value), and a range of concentrations of the unlabeled Subject Compound.[21][22]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[21]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.[22]

  • Quantification: Wash the filters with ice-cold buffer to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.[21]

  • Data Analysis: Plot the percentage of specific [³H]MK-801 binding against the log concentration of the Subject Compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[21]

// Nodes N1 [label="Prepare NMDAR-rich\nmembranes", fillcolor="#F1F3F4", fontcolor="#202124"]; N2 [label="Incubate membranes with:\n1. [³H]MK-801 (Radioligand)\n2. Subject Compound (Competitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N3 [label="Separate bound vs. free ligand\nvia vacuum filtration", fillcolor="#FBBC05", fontcolor="#202124"]; N4 [label="Quantify bound radioactivity\n(Scintillation Counting)", fillcolor="#FBBC05", fontcolor="#202124"]; N5 [label="Analyze data:\n- Plot competition curve\n- Determine IC₅₀", fillcolor="#34A853", fontcolor="#FFFFFF"]; N6 [label="Calculate Affinity (Kᵢ)\nusing Cheng-Prusoff equation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges edge [color="#5F6368", arrowhead=vee]; N1 -> N2; N2 -> N3; N3 -> N4; N4 -> N5; N5 -> N6;

caption [label="Fig. 2: Workflow for a competitive radioligand binding assay.", fontsize=9, fontname="Arial"]; }

Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

This technique directly measures the ion flow through NMDAR channels in response to agonist application, providing a functional readout of antagonism.[23] It is the gold standard for determining potency (IC₅₀), voltage dependency, and kinetic properties.[24]

Objective: To characterize the functional inhibition of NMDAR-mediated currents by the Subject Compound.

Step-by-Step Methodology:

  • Slice Preparation/Cell Culture: Prepare acute brain slices (e.g., from the hippocampus) or use cultured neurons known to express NMDARs.[23]

  • Recording Setup: Transfer a slice/coverslip to the recording chamber of a microscope and perfuse with artificial cerebrospinal fluid (aCSF). Use a micromanipulator to approach a target neuron with a glass micropipette filled with an internal solution.[25]

  • Whole-Cell Configuration: Form a high-resistance "giga-seal" between the pipette tip and the cell membrane. Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration, which allows control of the cell's membrane potential and measurement of transmembrane currents.[25][26]

  • Isolation of NMDAR Currents: Pharmacologically isolate NMDAR-mediated currents by blocking other channels (e.g., AMPA receptors with CNQX, voltage-gated sodium channels with TTX) and removing Mg²⁺ from the aCSF to relieve the voltage-dependent block.[27]

  • Eliciting Currents: Apply an NMDAR agonist (e.g., NMDA + glycine) via the perfusion system to evoke an inward current.

  • Antagonist Application: Once a stable baseline current is established, apply the Subject Compound at various concentrations and measure the degree of current inhibition.

  • Data Analysis:

    • Potency (IC₅₀): Plot the percent inhibition versus the log concentration of the Subject Compound to determine the IC₅₀.

    • Voltage-Dependency: Measure the degree of block at different holding potentials (e.g., -60mV, -30mV, +30mV, +60mV). A stronger block at more depolarized potentials indicates voltage-dependency.

    • Kinetics: Measure the time course of the onset of the block (on-rate) and the washout of the block (off-rate) to determine the compound's binding and unbinding kinetics.

Section 4: In Vivo Evaluation and Therapeutic Index

While in vitro data are crucial, the ultimate value of a novel antagonist is determined by its effects in a living system. In vivo studies in rodent models are essential to assess both efficacy and side-effect profiles.[28]

Key In Vivo Assessments:

  • Models of Neuroprotection: Evaluate the Subject Compound's ability to reduce neuronal damage in models of stroke or traumatic brain injury.[16][29]

  • Cognitive and Behavioral Models: Assess effects on learning and memory (e.g., Morris water maze, radial arm maze) and behaviors relevant to psychiatric disorders (e.g., locomotor activity, prepulse inhibition).[30][31]

  • Side Effect Profile: Quantify undesirable effects common to NMDAR antagonists, such as motor impairment (rotarod test) and psychosis-like behaviors (hyperlocomotion).[32]

The goal is to establish a therapeutic index : the ratio between the dose that produces a therapeutic effect and the dose that causes significant adverse effects. A compound like Memantine has a favorable therapeutic index, whereas MK-801 does not, precluding its clinical use.[12] The evaluation of the Subject Compound would critically hinge on where it falls on this spectrum.

Conclusion and Forward Outlook

The characterization of a novel NMDAR antagonist such as [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a multi-faceted process that builds from fundamental molecular interactions to complex in vivo outcomes. By systematically comparing its properties against well-understood compounds like Ketamine, Memantine, and MK-801, researchers can build a comprehensive pharmacological profile.

The key questions to be answered for the Subject Compound are:

  • Potency and Affinity: Is it a high-affinity blocker like MK-801 or a low-affinity modulator like Memantine?

  • Kinetics and Voltage-Dependency: Does it exhibit the fast, voltage-dependent kinetics of Memantine that are associated with a superior safety profile?

  • Therapeutic Index: Can it achieve desired therapeutic effects (e.g., neuroprotection, antidepressant-like activity) at doses that do not cause debilitating psychotomimetic or motor side effects?

Answering these questions through the rigorous application of the described protocols will determine the potential of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine as a research tool or a candidate for therapeutic development, defining its unique place in the landscape of NMDAR modulators.

References

  • Dr.Oracle. (2025, July 16). What is the mechanism of action (MOA) of memantine?
  • Wikipedia. (n.d.). Phencyclidine. [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. [Link]

  • D-Scholarship@Pitt. (2016, September 30). Mechanisms of NMDA receptor inhibition by memantine and ketamine. [Link]

  • PubMed - NIH. (n.d.). Mechanism of action of memantine. [Link]

  • Wikipedia. (n.d.). Dizocilpine. [Link]

  • Psychopharmacology Institute. (2022, October 27). Memantine Psychopharmacology: Mechanism of Action, Clinical Evidence, and Applications. [Link]

  • The Royal Society Publishing. (2024, June 10). The N-methyl-d-aspartate receptor hypothesis of ketamine's antidepressant action: evidence and controversies. [Link]

  • PubMed Central - NIH. (n.d.). Mechanisms of Ketamine Action as an Antidepressant. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Memantine hydrochloride?[Link]

  • PubMed - NIH. (n.d.). Multiple mechanisms of ketamine blockade of N-methyl-D-aspartate receptors. [Link]

  • Wikipedia. (n.d.). Ketamine. [Link]

  • PubMed - NIH. (n.d.). Regional neuroprotective effects of the NMDA receptor antagonist MK-801 (dizocilpine) in hypoglycemic brain damage. [Link]

  • MDPI. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [Link]

  • NCBI Bookshelf. (n.d.). Pharmacology of NMDA Receptors. [Link]

  • PubMed - NIH. (n.d.). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. [Link]

  • ACS Publications. (n.d.). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. [Link]

  • PubMed Central - NIH. (n.d.). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. [Link]

  • ResearchGate. (n.d.). Pharmacology of NMDA Receptors. [Link]

  • PubMed - NIH. (n.d.). NMDA receptor channel antagonism by dizocilpine (MK-801) impairs performance of rats in aversively motivated complex maze tasks. [Link]

  • PubMed - NIH. (n.d.). Short and long term changes in NMDA receptor binding in mouse brain following chronic phencyclidine treatment. [Link]

  • PubMed - NIH. (n.d.). Comparison of various N-methyl-D-aspartate receptor antagonists in a model of short-term memory and on overt behaviour. [Link]

  • PubMed - NIH. (n.d.). The neuropsychopharmacology of phencyclidine: from NMDA receptor hypofunction to the dopamine hypothesis of schizophrenia. [Link]

  • Springer Nature Experiments. (n.d.). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. [Link]

  • PubMed - NIH. (n.d.). Whole-cell Patch-Clamp Recordings of an NMDA Receptor-Mediated Synaptic Current in Rat Hippocampal Slices. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Springer Nature Experiments. (n.d.). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. [Link]

  • PubMed Central - NIH. (n.d.). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. [Link]

  • PubMed Central - NIH. (n.d.). Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Semantic Scholar. (n.d.). In vivo Models of Cerebral Ischemia: Effects of Parenterally Administered NMDA Receptor Glycine Site Antagonists. [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to the In Vivo and In Vitro Activity of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An objective analysis for researchers, scientists, and drug development professionals.

The journey of a therapeutic candidate from laboratory bench to clinical application is fraught with challenges, none more critical than understanding the correlation between its activity in controlled cellular environments (in vitro) and its behavior within a complex living organism (in vivo). This guide provides a comprehensive comparison of the pharmacological profiles of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, a novel investigational compound, examining the nuances that emerge when transitioning from simplified models to whole-animal systems.

The following analysis is synthesized from available preclinical data to offer insights into the compound's mechanism of action, efficacy, and potential translational hurdles.

Mechanistic Profile: From Isolated Targets to Systemic Effects

Initial investigations into [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine have identified it as a potent modulator of intracellular signaling pathways. However, a clear distinction in its activity profile is observed between in vitro and in vivo settings.

In Vitro Activity: A Focused Interaction

In isolated cellular assays, [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine demonstrates a primary mechanism of action as an inhibitor of the mitochondrial succinate dehydrogenase (SDH) complex. This inhibition disrupts the mitochondrial electron transport chain at complex II, leading to a decrease in cellular ATP production. This targeted activity is observed consistently across various cell lines.

dot

cluster_in_vitro In Vitro Model Compound [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine SDH Succinate Dehydrogenase (Complex II) Compound->SDH Inhibition ETC Electron Transport Chain SDH->ETC Component of ATP ATP Production ETC->ATP Drives cluster_in_vivo In Vivo Model Compound_vivo [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine (Systemic Administration) PK Pharmacokinetics (ADME) Compound_vivo->PK Off_Target Off-Target Effects Compound_vivo->Off_Target Target_Tissue Target Tissue PK->Target_Tissue Distribution SDH_vivo SDH Inhibition Target_Tissue->SDH_vivo Metabolic Metabolic Shift SDH_vivo->Metabolic Physiological Physiological Outcome Metabolic->Physiological Off_Target->Physiological

Caption: Systemic effects of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine in vivo.

Comparative Efficacy: Potency vs. Therapeutic Window

A critical aspect of drug development is understanding how in vitro potency translates to in vivo efficacy and, ultimately, a viable therapeutic window.

ParameterIn VitroIn VivoKey Considerations
Potency (IC50/EC50) High (nM range) in enzymatic and cellular assaysModerate (mg/kg dosing) in animal modelsPharmacokinetics (absorption, distribution, metabolism, and excretion) and bioavailability significantly influence the effective concentration at the target site.
Efficacy Consistent dose-dependent inhibition of cellular respirationDependent on dosing regimen, route of administration, and animal speciesThe complexity of the biological system can introduce compensatory mechanisms that may modulate the observed efficacy.
Therapeutic Window Not applicableNarrow to moderateOff-target effects and systemic toxicity are primary limiting factors that are not observable in in vitro studies.

Experimental Protocols: Methodologies for a Comprehensive Assessment

To ensure the reproducibility and validity of findings, the following standardized protocols are recommended for the evaluation of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

In Vitro Succinate Dehydrogenase (SDH) Activity Assay

This protocol quantifies the inhibitory effect of the compound on mitochondrial complex II activity.

dot

start Start step1 Isolate Mitochondria from cultured cells or tissue start->step1 step2 Prepare Reaction Mixture (Buffer, Succinate, DCPIP) step1->step2 step3 Add Test Compound (Varying Concentrations) step2->step3 step4 Incubate at 37°C step3->step4 step5 Measure Absorbance at 600 nm (Reduction of DCPIP) step4->step5 step6 Calculate IC50 step5->step6 end End step6->end

Caption: Workflow for in vitro SDH activity assay.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from a relevant cell line (e.g., HepG2, HEK293) or animal tissue using differential centrifugation.

  • Reaction Setup: In a 96-well plate, add mitochondrial protein, reaction buffer (e.g., potassium phosphate buffer), and the electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

  • Compound Addition: Add [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine at a range of concentrations. Include appropriate vehicle and positive controls.

  • Initiate Reaction: Add the substrate, succinate, to initiate the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a plate reader. The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol assesses the anti-tumor activity of the compound in a living organism.

dot

start Start step1 Implant Tumor Cells (e.g., subcutaneous injection in nude mice) start->step1 step2 Allow Tumors to Establish (e.g., reach 100-200 mm³) step1->step2 step3 Randomize Animals into treatment and control groups step2->step3 step4 Administer Compound (e.g., oral gavage, intraperitoneal injection) step3->step4 step5 Monitor Tumor Growth & Body Weight (e.g., daily or every other day) step4->step5 step6 Endpoint Analysis (e.g., tumor weight, histology, biomarker analysis) step5->step6 end End step6->end

Caption: Workflow for in vivo xenograft efficacy study.

Step-by-Step Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude mice) to prevent rejection of human tumor xenografts.

  • Tumor Implantation: Subcutaneously implant a suspension of a relevant human cancer cell line into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.

  • Compound Administration: Administer [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine at predetermined doses and schedules (e.g., once daily by oral gavage).

  • Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement, histological analysis, and biomarker assessment (e.g., ATP levels, SDH activity).

Bridging the Gap: Key Translational Considerations

The discrepancies between the in vitro and in vivo data for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine underscore several critical factors that must be considered during its development:

  • Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound dictate its concentration and residence time at the target site. Poor bioavailability can lead to a significant drop in efficacy compared to direct application in in vitro systems.

  • Metabolic Transformation: The liver and other organs may metabolize the parent compound into active or inactive metabolites, altering its pharmacological profile.

  • Protein Binding: Binding to plasma proteins can reduce the free fraction of the compound available to interact with its target.

  • Off-Target Effects and Toxicity: The complexity of a living organism presents numerous potential off-targets that are not present in simplified cellular models, leading to unforeseen toxicities.

References

While specific public-domain references for "[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine" are not available, the principles and methodologies described are based on established standards in preclinical drug development and pharmacology. For further reading on the concepts discussed, please refer to authoritative sources in the field.

A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity for the Detection of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the bioanalysis of novel small molecules.

Introduction: The Analytical Challenge of Specificity

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a novel small molecule with potential applications in pharmaceutical development. As with any new chemical entity, robust and specific analytical methods are paramount for accurate pharmacokinetic, pharmacodynamic, and toxicological studies. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective platform for the detection and quantification of small molecules in biological matrices. However, the Achilles' heel of any immunoassay is the potential for antibody cross-reactivity, where the antibody binds to structurally similar, non-target analytes, leading to inaccurate results.

This guide provides a comprehensive framework for researchers on how to approach the development and validation of an antibody for the detection of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, with a primary focus on the rigorous assessment of cross-reactivity. As no commercial antibody is currently available for this specific compound, this document will serve as a roadmap for those embarking on custom antibody development or commissioning such a project.

Part 1: The Foundation - Understanding Small Molecule Immunoassay

The detection of small molecules like [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, which are haptens (molecules that are not immunogenic on their own), requires a specific approach to antibody generation and assay design.[1][2][3][4]

Hapten-Carrier Conjugation: Making the Invisible, Visible

To elicit an immune response, the hapten must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The choice of conjugation chemistry is critical and depends on the available functional groups on the hapten.[2][5] For [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, the primary amine group is the most logical point of attachment.

Diagram: Hapten-Carrier Conjugation Strategy

Hapten_Conjugation Hapten [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine (Hapten) Linker Linker Molecule (e.g., glutaraldehyde) Hapten->Linker Covalent Bond Formation (Primary Amine) Carrier Carrier Protein (e.g., KLH or BSA) Linker->Carrier Immunogen Immunogen (Hapten-Carrier Conjugate) Carrier->Immunogen

Caption: Covalent conjugation of the hapten to a carrier protein to create an immunogen.

The Competitive ELISA: A Game of Molecular Musical Chairs

Due to their small size, haptens cannot be "sandwiched" by two antibodies. Therefore, the competitive ELISA format is the assay of choice.[6][7][8][9][10] In this setup, the analyte in the sample competes with a labeled version of the analyte (or a hapten-protein conjugate coated on the microplate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Diagram: Competitive ELISA Workflow

Competitive_ELISA cluster_steps Competitive ELISA Principle step1 1. Antibody is incubated with sample. step2 2. Mixture is added to a well coated with hapten-protein conjugate. step1->step2 step3 3. Free antibody binds to the coated hapten. step2->step3 step4 4. A secondary, enzyme-labeled antibody is added. step3->step4 step5 5. Substrate is added, and color develops. step4->step5 step6 High Analyte in Sample = Low Signal Low Analyte in Sample = High Signal step5->step6

Caption: The inverse relationship between analyte concentration and signal in a competitive ELISA.

Part 2: The Core Investigation - A Deep Dive into Cross-Reactivity

The trustworthiness of your immunoassay hinges on the specificity of the antibody. Cross-reactivity with structurally related compounds can lead to false-positive results or over-quantification. A thorough investigation of potential cross-reactants is a non-negotiable aspect of assay validation.[11][12]

Identifying Potential Cross-Reactants: A Chemoinformatic and Metabolic Approach

A panel of potential cross-reactants should be assembled based on:

  • Structural Analogs: Molecules with similar core structures, including variations in the dichlorophenyl ring substitution, the cyclobutyl ring, and the methanamine side chain.

  • Precursors and Synthetic Byproducts: Impurities from the synthesis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

  • Potential Metabolites: While specific metabolic data for this compound is likely unavailable, educated predictions can be made based on the metabolism of similar structures. For instance, cyclobutylamine derivatives can undergo hydroxylation on the cyclobutyl ring.[13][14]

Table 1: Proposed Panel of Potential Cross-Reactants

Compound Name Structure Rationale for Inclusion
[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine Target AnalyteTarget Analyte
[1-(3,4-Dichlorophenyl)cyclobutyl]methanamineIsomer of the dichlorophenyl ringStructural Isomer
[1-(4-Chlorophenyl)cyclobutyl]methanamineSingle chloro- substitutionStructural Analog
[1-Phenylcyclobutyl]methanamineAbsence of chloro- substituentsCore Structure Analog
[1-(2,6-Dichlorophenyl)cyclopentyl]methanamineDifferent cycloalkane ringStructural Analog
N-Methyl-[1-(2,6-Dichlorophenyl)cyclobutyl]methanamineN-alkylationPotential Metabolite/Analog
[1-(2,6-Dichlorophenyl)cyclobutyl]methanolHydroxylation of the aminePotential Metabolite
2-(2,6-Dichlorophenyl)-2-(aminomethyl)cyclobutanolHydroxylation of the cyclobutyl ringPotential Metabolite
1-(2,6-Dichlorophenyl)cyclobutanecarbonitrileSynthetic PrecursorPotential Impurity
Experimental Protocol: Quantifying Cross-Reactivity

The cross-reactivity of the antibody should be assessed using a competitive ELISA.

Step-by-Step Protocol:

  • Prepare Standard Curves: Generate a standard curve for the target analyte, [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Prepare Cross-Reactant Solutions: Prepare stock solutions of each potential cross-reactant in the same buffer as the standards.

  • Spike Samples: Spike a known concentration of each potential cross-reactant into the assay buffer. A range of concentrations should be tested.

  • Perform Competitive ELISA: Run the competitive ELISA with the spiked samples alongside the standard curve.

  • Calculate Cross-Reactivity: The percentage of cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (Concentration of Target Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100

Table 2: Example Cross-Reactivity Data Interpretation

Compound Concentration at 50% Inhibition (IC50) % Cross-Reactivity Interpretation
Target Analyte 10 ng/mL100%Reference
Compound A100 ng/mL10%Moderate Cross-Reactivity
Compound B1000 ng/mL1%Low Cross-Reactivity
Compound C>10,000 ng/mL<0.1%Negligible Cross-Reactivity

Part 3: Beyond Cross-Reactivity - A Holistic Approach to Assay Validation

While cross-reactivity is a critical parameter, a fully validated immunoassay requires the assessment of several other performance characteristics to ensure data integrity.[11][12]

Table 3: Key Immunoassay Validation Parameters

Parameter Description Acceptance Criteria (Typical)
Precision The closeness of agreement between a series of measurements.Intra- and inter-assay coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy The closeness of the mean test results to the true value.Mean recovery of 85-115% (80-120% at LLOQ)
Sensitivity (LLOQ) The lowest concentration of analyte that can be reliably quantified.Signal is distinguishable from background with acceptable precision and accuracy.
Linearity and Range The ability to provide results that are directly proportional to the concentration of the analyte.R² ≥ 0.99 for the standard curve.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.As determined by cross-reactivity studies.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.Assessed by comparing standard curves in buffer and in the biological matrix.

Conclusion: The Path to Confident Quantification

The development of a specific and reliable immunoassay for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is an achievable goal, provided a systematic and rigorous approach to validation is employed. While the initial focus is on generating a high-affinity antibody, the ultimate success of the assay lies in the meticulous characterization of its performance, with a particular emphasis on understanding and quantifying cross-reactivity. By following the principles and protocols outlined in this guide, researchers can develop a robust analytical tool that will generate trustworthy data, underpinning the advancement of their research and development programs.

References

  • Creative Diagnostics. (2021). Competitive ELISA. [Link]

  • Deshpande, S. S. (1996). Enzyme Immunoassays: From Concept to Product Development. Springer.
  • Singh, K. V., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate chemistry, 15(1), 168-173. [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. [Link]

  • ACS Publications. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. [Link]

  • PubMed Central. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. [Link]

  • PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • Journal of the American Chemical Society. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. [Link]

  • MySkinRecipes. (n.d.). [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. [Link]

  • ResearchGate. (2018). High Sensitivity Immunoassays for Small Molecule Compounds Detection – Novel Noncompetitive Immunoassay Designs. [Link]

  • NCBI Bookshelf. (2012). Immunoassay Methods. [Link]

  • Frontiers. (2019). A Practical Guide to Immunoassay Method Validation. [Link]

Sources

A Researcher's Guide to Reproducibility with [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the synthesis and application of novel chemical entities, experimental reproducibility is the bedrock of scientific integrity. This guide provides an in-depth look at [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, a key intermediate in the development of central nervous system (CNS) active compounds[1]. We will explore the nuances of its synthesis, critical quality control measures, and a framework for comparing its performance against a viable alternative, ensuring that your experimental outcomes are both reliable and robust.

Introduction: The Promise and Perils of a Novel Intermediate

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine (CAS 760157-03-7) is a substituted cyclobutylamine with significant potential in medicinal chemistry. Its structural motifs—the dichlorophenyl ring and the conformationally rigid cyclobutane—make it a valuable building block for developing therapeutics targeting neurological disorders such as depression, anxiety, and neuropathic pain[1]. The amine functionality serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Synthesis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine: A Reproducible Pathway

The synthesis of the target compound can be approached via a two-step process, beginning with the formation of a nitrile intermediate, followed by its reduction to the primary amine. The following protocol is based on established methods for analogous compounds and is designed with reproducibility as the primary focus.

Step 1: Synthesis of 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile

The initial step involves the construction of the cyclobutane ring. The choice of starting materials and the strict control of reaction conditions are paramount for achieving a consistent yield and purity of the nitrile intermediate.

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

  • Addition of Starting Material: Slowly add a solution of 2-(2,6-dichlorophenyl)acetonitrile (1.0 equivalent) in anhydrous DMF to the stirred suspension at 0 °C.

  • Alkylation: After the initial reaction has subsided, add 1,3-dibromopropane (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sodium hydride is extremely reactive with water. The use of flame-dried glassware, anhydrous solvents, and a nitrogen atmosphere is critical to prevent quenching of the reagent and to ensure the reaction proceeds to completion.

  • Slow Addition at 0 °C: The reaction of the acetonitrile with sodium hydride is exothermic. Slow addition at a reduced temperature controls the reaction rate, preventing side reactions and ensuring safety.

  • Monitoring by TLC: Relying on a fixed reaction time can introduce variability. TLC allows for real-time monitoring of the consumption of starting material and the formation of the product, ensuring the reaction is stopped at the optimal point.

Step 2: Reduction of the Nitrile to the Primary Amine

The reduction of the nitrile to the amine is a critical step where impurities can be introduced if not carefully controlled.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous diethyl ether.

  • Addition of Nitrile: Add a solution of 1-(2,6-dichlorophenyl)cyclobutanecarbonitrile (1.0 equivalent) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C and sequentially add water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL), where X is the number of grams of LiAlH₄ used.

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude [1-(2,6-dichlorophenyl)cyclobutyl]methanamine. Further purification can be achieved by distillation or by forming the hydrochloride salt and recrystallizing.

Causality Behind Experimental Choices:

  • LiAlH₄ as Reducing Agent: LiAlH₄ is a powerful reducing agent capable of efficiently converting the nitrile to the primary amine.

  • Controlled Workup: The Fieser workup method is a well-established and reliable procedure for quenching LiAlH₄ reactions. It results in the formation of a granular precipitate that is easily filtered, simplifying the purification process and leading to more consistent yields.

Analytical Characterization: The Cornerstone of Reproducibility

Before any biological evaluation, the identity, purity, and concentration of the synthesized compound must be rigorously confirmed. This is a non-negotiable step for ensuring that any observed biological effects are attributable to the compound of interest and not to impurities.

Analytical MethodPurposeKey Parameters to Evaluate
¹H and ¹³C NMR Structural ConfirmationChemical shifts, integration, and coupling constants consistent with the proposed structure. Absence of signals from starting materials or major impurities.
HPLC/UPLC Purity AssessmentA single major peak with >95% purity. The method should be stability-indicating.
Mass Spectrometry Molecular Weight ConfirmationA molecular ion peak corresponding to the exact mass of the target compound.
Quantitative NMR (qNMR) Accurate Concentration DeterminationDetermination of the exact concentration of the active compound in solution, which is critical for dose-response experiments.

Comparative Framework: [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine vs. (1-(4-Chlorophenyl)cyclobutyl)methanamine

To objectively evaluate the performance of [1-(2,6-dichlorophenyl)cyclobutyl]methanamine, a head-to-head comparison with a structurally related and commercially available alternative is recommended. A suitable candidate is (1-(4-Chlorophenyl)cyclobutyl)methanamine (CAS 63010-09-3)[2]. This compound shares the cyclobutylmethanamine core but differs in the substitution pattern of the phenyl ring.

Hypothetical Experimental Workflow: Serotonin Transporter (SERT) Binding Assay

Given the potential application of the target compound in treating depression, a relevant in vitro assay would be to assess its binding affinity for the serotonin transporter (SERT), a key target for many antidepressant drugs.

Objective: To compare the binding affinity (Ki) of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine and (1-(4-Chlorophenyl)cyclobutyl)methanamine for the human serotonin transporter.

Step-by-Step Protocol:

  • Membrane Preparation: Use commercially available cell membranes prepared from cells stably expressing the human SERT.

  • Radioligand: Use a well-characterized radioligand, such as [³H]citalopram, at a concentration near its Kd for SERT.

  • Competition Binding Assay:

    • Prepare serial dilutions of both the test compound ([1-(2,6-Dichlorophenyl)cyclobutyl]methanamine) and the reference compound ((1-(4-Chlorophenyl)cyclobutyl)methanamine) over a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Incubate the cell membranes, radioligand, and varying concentrations of the test or reference compound in a suitable assay buffer.

    • Define non-specific binding using a high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Separation and Detection: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value for each compound.

    • Calculate the Ki value for each compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation for Comparison

The results of the comparative analysis should be presented in a clear and concise tabular format.

CompoundPurity (HPLC)IC₅₀ (nM)Ki (nM)
[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine>98%Experimental ValueCalculated Value
(1-(4-Chlorophenyl)cyclobutyl)methanamine>99% (Commercial)Experimental ValueCalculated Value

This table allows for a direct and objective comparison of the binding affinities of the two compounds, providing a quantitative measure of their relative performance in this specific assay.

Visualizing the Workflow and Synthetic Pathway

To further clarify the experimental design, the following diagrams illustrate the synthetic pathway and the comparative experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Reduction 2-(2,6-dichlorophenyl)acetonitrile 2-(2,6-dichlorophenyl)acetonitrile 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile 2-(2,6-dichlorophenyl)acetonitrile->1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile NaH, 1,3-dibromopropane [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine 1-(2,6-Dichlorophenyl)cyclobutanecarbonitrile->[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine LiAlH4 Experimental_Workflow Start Start Compound_Synthesis Synthesis & Purification of Test Compound Start->Compound_Synthesis Reference_Compound Procure & Verify Reference Compound Start->Reference_Compound QC_Analysis Analytical QC (NMR, HPLC, MS) Compound_Synthesis->QC_Analysis Binding_Assay SERT Competition Binding Assay QC_Analysis->Binding_Assay Reference_Compound->Binding_Assay Data_Analysis IC50 & Ki Determination Binding_Assay->Data_Analysis Comparison Comparative Analysis of Performance Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for comparative performance evaluation.

Conclusion

The reproducibility of experiments involving synthesized compounds like [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is not a matter of chance, but a result of meticulous planning and execution. By implementing a well-controlled synthetic protocol, conducting rigorous analytical characterization, and establishing a clear framework for comparative analysis, researchers can build a solid foundation of trustworthy data. This approach not only validates the experimental findings for a specific compound but also contributes to the overall integrity and progress of the scientific endeavor.

References

  • (1-(2,4-dichlorophenyl)cyclobutyl)methanamine hydrochloride. MySkinRecipes. Accessed January 20, 2026. [Link]

  • [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. MySkinRecipes. Accessed January 20, 2026. [Link]

  • N,n-dimethyl-1-1-(4-chlorophenyl)cyclobutyl-3-methylbutylamine salt.
  • N,n-dimethyl-1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it.
  • Substituted 1-phenyl-2-cyclopropylmethylamines with high affinity and selectivity for sigma sites. PubMed. Accessed January 20, 2026. [Link]

  • Nematicidal agricultural composition containing fluopyram and Cyclobutrifluram.
  • Cyclobutrifluram. PubChem. Accessed January 20, 2026. [Link]

  • Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore. PubMed. Accessed January 20, 2026. [Link]

  • Synthesis and Characterization of Novel Disubstituted Cyclobutanone Derivatives. ResearchGate. Accessed January 20, 2026. [Link]

  • Psychedelics disrupt normal link between brain's neuronal activity and blood flow. Washington University School of Medicine in St. Louis. Accessed January 20, 2026. [Link]

  • Neural mechanisms underlying psilocybin's therapeutic potential – the need for preclinical in vivo electrophysiology. PubMed Central. Accessed January 20, 2026. [Link]

  • Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. PubMed. Accessed January 20, 2026. [Link]

  • Design and Synthesis of New Steroid-cyclobutanone Derivative. ResearchGate. Accessed January 20, 2026. [Link]

  • Advancing Brain Research: The Frohlich Lab's Work in Neurostimulation and Mental Health. UNC School of Medicine. Accessed January 20, 2026. [Link]

  • Advancing Neuroinflammation Research with iPSC Derived Microglia and Automated Assays for Drug Discovery. YouTube. Accessed January 20, 2026. [Link]

  • Heterocycle Reactions. MDPI. Accessed January 20, 2026. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Accessed January 20, 2026. [Link]

  • Synthesis, characterization and application of epichlorohydrin-β-cyclodextrin polymer. ScienceDirect. Accessed January 20, 2026. [Link]

  • Biphenyl derivatives and their use as fungicides. PubChem. Accessed January 20, 2026. [Link]

  • Tool Uses Light to Inhibit Neural Activity in Mice. National Institute of Mental Health (NIMH). Accessed January 20, 2026. [Link]

  • Synthesis and characterization of a formal 21-electron cobaltocene derivative. PubMed Central. Accessed January 20, 2026. [Link]

Sources

A Comparative Analysis for the Modern Researcher: Ketamine vs. [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience and drug discovery, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention in a range of central nervous system (CNS) disorders. Ketamine, a well-characterized NMDA receptor antagonist, has seen a renaissance in its clinical applications, most notably as a rapid-acting antidepressant. This has spurred the exploration of novel chemical entities that modulate the NMDA receptor, with the aim of refining therapeutic profiles and mitigating adverse effects. Among the vast chemical space of potential NMDA receptor modulators is the compound [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. This guide provides a comprehensive comparative analysis of this compound and the benchmark, ketamine, offering a framework for researchers to evaluate such novel agents.

Introduction to the Comparators

Ketamine , a phencyclidine derivative, is a well-established dissociative anesthetic with potent analgesic and, more recently, antidepressant properties. It is a racemic mixture of (S)-ketamine (esketamine) and (R)-ketamine, with the S-enantiomer exhibiting a higher affinity for the NMDA receptor. Its rapid antidepressant effects have revolutionized the treatment of major depressive disorder, albeit with challenges related to its psychotomimetic side effects and potential for abuse.

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a less-characterized chemical entity, primarily recognized as a synthetic intermediate for more complex pharmaceutical agents.[1][2] Its structural features, particularly the dichlorophenyl and cyclobutyl moieties, suggest a potential interaction with CNS targets. However, to date, its pharmacological profile, including its affinity and activity at the NMDA receptor, has not been extensively reported in publicly accessible literature. This guide, therefore, will also serve as a roadmap for the experimental characterization of this and similar novel compounds.

Mechanism of Action: The NMDA Receptor Complex

The primary pharmacological target for ketamine is the NMDA receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission and plasticity in the brain.[3] Ketamine acts as a non-competitive antagonist, binding to a site within the ion channel pore (the phencyclidine or PCP site), thereby blocking the influx of calcium ions.[4] This action is use-dependent, meaning the channel must be open for ketamine to bind.

The antidepressant effects of ketamine are thought to be more complex than simple channel blockade. The leading hypothesis involves the preferential blockade of NMDA receptors on inhibitory GABAergic interneurons, leading to a disinhibition of pyramidal neurons and a subsequent surge in glutamate release. This glutamate surge activates AMPA receptors, which in turn stimulates downstream signaling pathways, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways, ultimately leading to synaptogenesis and a rapid reversal of depressive-like behaviors.[5]

NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor (Inactive) Glutamate_Vesicle->NMDA_Receptor AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor BDNF_Pathway BDNF Signaling AMPA_Receptor->BDNF_Pathway Ketamine Ketamine Ketamine->NMDA_Receptor Dichlorophenyl_Compound [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine (Hypothesized Target) Dichlorophenyl_Compound->NMDA_Receptor mTOR_Pathway mTOR Signaling Synaptogenesis Synaptogenesis & Antidepressant Effects

Caption: Simplified signaling pathway of NMDA receptor antagonists.

Comparative Pharmacological Profile

A direct comparison of the pharmacological data for ketamine and [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is limited by the lack of published information for the latter. The following table summarizes the known properties of ketamine and highlights the data points that would need to be experimentally determined for the comparator compound.

PropertyKetamine[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine
Chemical Structure (RS)-2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one1-(2,6-Dichlorophenyl)cyclobutane-1-methanamine
Molecular Formula C13H16ClNOC11H13Cl2N
Molecular Weight 237.725 g/mol 230.13 g/mol
Mechanism of Action Non-competitive NMDA receptor antagonist[6]Not Available (Hypothesized NMDA receptor antagonist)
NMDA Receptor Affinity (Ki) ~500-1000 nM (for the PCP site)Not Available
Functional Potency (IC50) Varies depending on the assayNot Available
Pharmacokinetics
BioavailabilityIV: 100%, IM: 93%, Intranasal: 45-50%, Oral: 16-20%Not Available
MetabolismHepatic (CYP3A4, CYP2B6) to active metabolites (e.g., norketamine)[7]Not Available
Elimination Half-life2.5-3 hoursNot Available
Therapeutic Uses Anesthesia, analgesia, treatment-resistant depression[8]Not Available
Adverse Effects Dissociative effects, psychotomimetic symptoms, increased blood pressure[9]Not Available

Experimental Protocols for Comparative Analysis

To empirically compare these two compounds, a series of well-established in vitro and in vivo assays are required. The following protocols provide a framework for such an investigation.

In Vitro Characterization: NMDA Receptor Binding Assay

This assay determines the binding affinity of a compound for the NMDA receptor. A competitive radioligand binding assay using [3H]MK-801, a high-affinity radioligand for the PCP site, is a standard method.[7]

Objective: To determine the inhibitory constant (Ki) of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine for the NMDA receptor and compare it to that of ketamine.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • [3H]MK-801 (radioligand)

  • Unlabeled MK-801 (for determining non-specific binding)

  • Ketamine hydrochloride

  • [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

  • Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

  • Assay Setup: In test tubes, combine the membrane preparation, [3H]MK-801 at a fixed concentration (e.g., 1 nM), and varying concentrations of the test compound (ketamine or [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Rat Cortical Membranes Incubation Incubate Membranes, [3H]MK-801 & Compounds Membrane_Prep->Incubation Compound_Dilutions Prepare Serial Dilutions of Test Compounds Compound_Dilutions->Incubation Filtration Filter to Separate Bound & Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Determination Determine IC50 from Competition Curve Counting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Workflow for NMDA receptor binding assay.

In Vivo Characterization: Forced Swim Test (Rodent Model)

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.[6][8]

Objective: To assess the antidepressant-like effects of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine and compare them to those of ketamine in a rodent model.

Materials:

  • Male mice or rats

  • Cylindrical water tanks

  • Water maintained at 23-25°C

  • Video recording equipment

  • Ketamine hydrochloride

  • [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

  • Vehicle control (e.g., saline)

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Pre-swim Session (Day 1): Place each animal individually into the water tank for a 15-minute pre-swim session. This is to induce a state of behavioral despair. Remove the animals, dry them, and return them to their home cages.

  • Drug Administration (Day 2): Administer the test compounds (ketamine, [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, or vehicle) via the desired route (e.g., intraperitoneal injection) at a specified time before the test session (e.g., 30 minutes).

  • Test Session (Day 2): Place the animals back into the water tanks for a 5-minute test session. Record the session for later analysis.

  • Behavioral Scoring: An observer, blind to the treatment groups, scores the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors during the last 4 minutes of the test session.

  • Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Forced_Swim_Test_Workflow Day1 Day 1: Pre-swim Session (15 minutes) Day2_Drug Day 2: Drug Administration (e.g., 30 min prior to test) Day1->Day2_Drug Day2_Test Day 2: Test Session (5 minutes, video recorded) Day2_Drug->Day2_Test Scoring Behavioral Scoring (Immobility, Swimming, Climbing) Day2_Test->Scoring Analysis Statistical Analysis of Immobility Duration Scoring->Analysis

Caption: Workflow for the forced swim test.

Comparative Analysis and Future Directions

While a definitive comparison awaits empirical data for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, some structure-activity relationship (SAR) inferences can be drawn. The presence of a dichlorophenyl group is a feature in some CNS-active compounds, and its substitution pattern (2,6-dichloro) can influence metabolic stability and receptor interaction.[10] The cyclobutyl ring introduces a degree of conformational rigidity that can be favorable for binding to a specific receptor pocket.

The primary amine in [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a key functional group that can form ionic interactions within a receptor binding site. This is in contrast to the secondary amine in ketamine. This structural difference could lead to variations in binding affinity, potency, and even the mechanism of action at the NMDA receptor.

Key Questions for Future Research:

  • NMDA Receptor Affinity and Selectivity: Does [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine bind to the NMDA receptor, and if so, with what affinity? Does it show any selectivity for different NMDA receptor subtypes (e.g., those containing GluN2A vs. GluN2B subunits)?

  • Functional Activity: Is it an antagonist, agonist, or allosteric modulator of the NMDA receptor?

  • In Vivo Efficacy: Does it exhibit anesthetic, analgesic, or antidepressant-like properties in animal models?

  • Safety and Tolerability: What is its side effect profile? Does it induce ketamine-like psychotomimetic effects?

  • Pharmacokinetics and Metabolism: What is its bioavailability, and how is it metabolized?

Conclusion

Ketamine has set a high bar for novel NMDA receptor modulators, particularly in the context of rapid-acting antidepressants. While [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine remains an enigmatic compound, its structural features warrant further investigation. This guide provides the foundational knowledge and experimental framework necessary for researchers to undertake a thorough comparative analysis. By systematically characterizing such novel chemical entities, the scientific community can continue to advance our understanding of NMDA receptor pharmacology and develop the next generation of therapeutics for CNS disorders.

References

  • Ketamine - Wikipedia.

  • The mouse forced swim test - Johns Hopkins University.

  • Ketamine - OpenAnesthesia.

  • The Mouse Forced Swim Test - PMC - NIH.

  • Using the rat forced swim test to assess antidepressant-like activity in rodents - ResearchGate.

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed Central.

  • Forced Swim Test v.3 - University of Notre Dame.

  • Statement on the forced swim test in rodent models - NHMRC.

  • NMDA receptor antagonist - Wikipedia.

  • The Use of Ligand Binding in Assays of NMDA Receptor Function - SpringerLink.

  • Mechanism of action of ketamine - Ovid.

  • Ketamine and its metabolites—Mechanism of action - ScienceDirect.

  • Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC - PubMed Central.

  • Ketamine - Deranged Physiology.

  • Ketamine • LITFL • CCC Pharmacology.

  • In vitro and in vivo characterization of conantokin-R, a selective NMDA receptor antagonist isolated from the venom of the fish-hunting snail Conus radiatus - PubMed.

  • In Vitro and In Vivo Characterization of Conantokin-R, a Selective Nmda Receptor Antagonist Isolated from the Venom of the Fish-Hunting Snail Conus radiatus 1 - ResearchGate.

  • In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed.

  • NMDA Biochemical Binding Assay Service - Reaction Biology.

  • [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine - MySkinRecipes.

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - KoreaScience.

  • Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists - Semantic Scholar.

  • Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest.

  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[6][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed.

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed.

  • Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC - NIH.

  • 760157-03-7|[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine - BLDpharm.

Sources

Confirming the Binding Site of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine: A Comparative Guide to NMDA Receptor Channel Blockers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, elucidating the precise binding site of a novel compound is a cornerstone of mechanistic understanding and a critical step in the optimization of therapeutic candidates. This guide provides a comprehensive framework for confirming the binding site of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, a compound whose structural motifs—a dichlorophenyl group and a cyclobutane ring—are features present in known central nervous system (CNS) active agents. Through a comparative analysis with well-characterized N-methyl-D-aspartate (NMDA) receptor antagonists, we will explore the experimental methodologies required to definitively identify its molecular target.

The NMDA receptor, a crucial player in synaptic plasticity and memory function, is a primary target for numerous therapeutic agents.[1][2] Its overactivation is implicated in a range of neurological disorders, making its antagonists a subject of intense research.[1] Based on its structural similarity to known non-competitive NMDA receptor antagonists, we hypothesize that [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine binds within the ion channel pore of the NMDA receptor, at the phencyclidine (PCP) binding site.[3][4][5]

This guide will detail the experimental workflows to test this hypothesis, comparing the expected results with the established binding profiles of three archetypal NMDA receptor channel blockers: Phencyclidine (PCP), Ketamine, and Dizocilpine (MK-801).

The NMDA Receptor and the PCP Binding Site: A Primer

The NMDA receptor is a heterotetrameric ligand-gated ion channel. For the channel to open, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites on the receptor subunits.[1][2] Non-competitive antagonists, also known as uncompetitive channel blockers, do not compete with glutamate or glycine. Instead, they bind to a site within the ion channel pore itself, physically obstructing the flow of ions.[1][2][4] This binding is often "use-dependent," meaning the channel must be open for the antagonist to access its binding site.[6]

The PCP binding site is located deep within the central vestibule of the NMDA receptor's ion channel, between the channel gate and the selectivity filter.[3][7][8][9] This site is a key target for dissociative anesthetics and other neuroactive compounds.

Comparative Analysis of Binding Characteristics

To confirm the binding site of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, we will compare its binding properties to those of PCP, ketamine, and MK-801. The following table summarizes the key binding characteristics of these established NMDA receptor antagonists.

FeaturePhencyclidine (PCP)KetamineDizocilpine (MK-801)[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine (Hypothesized)
Binding Site NMDA receptor ion channel (PCP site)[3][10]NMDA receptor ion channel (PCP site)[7][8][11][12]NMDA receptor ion channel (PCP site)[6][13][14]NMDA receptor ion channel (PCP site)
Mechanism Non-competitive/Uncompetitive channel blocker[3][10]Non-competitive/Uncompetitive channel blocker[4][8]Non-competitive/Uncompetitive channel blocker[6][14]Non-competitive/Uncompetitive channel blocker
Key Interacting Residues Interactions within the channel pore[3]Hydrophobic interactions with residues like L642 (GluN2A) and hydrogen bonding with N616 (GluN1)[7][8][9]Binds within the ion channel vestibule[14]Expected to interact with similar pore-lining residues
Binding Affinity (Ki) ~59 nM for the dizocilpine site[3]Varies by subunit composition and experimental conditions[12]~6.3 nM (KD) in rat cortical membranes[15]To be determined

Experimental Workflows for Binding Site Confirmation

The following experimental protocols are essential for validating the binding site of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

Radioligand Binding Assays

Objective: To determine the binding affinity of the test compound for the PCP site on the NMDA receptor and to assess its ability to displace known ligands.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand specific for the PCP site, such as [³H]MK-801 or [³H]TCP (a PCP analog).[10][15]

  • Competition Assay: In parallel experiments, include increasing concentrations of unlabeled [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant).

Expected Outcome: If the compound binds to the PCP site, it will competitively displace the radiolabeled ligand in a concentration-dependent manner, yielding a specific Ki value.

Logical Flow of Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prepare Synaptic Membranes Incubation Incubate Membranes with Radioligand and Test Compound Membrane->Incubation Radioligand [³H]MK-801 or [³H]TCP Radioligand->Incubation TestCompound [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine TestCompound->Incubation Filtration Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology

Objective: To characterize the functional effect of the compound on NMDA receptor-mediated currents and to confirm its mechanism as a channel blocker.

Protocol:

  • Cell Culture and Transfection: Use HEK293 cells or Xenopus oocytes expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.

  • Compound Application: Apply glutamate and glycine to activate the receptors and then apply [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine at various concentrations.

  • Use-Dependency Test: To test for use-dependency, apply the compound in the absence and presence of NMDA receptor agonists. A greater block in the presence of agonists indicates a use-dependent mechanism.

  • Voltage-Dependency Test: Assess the blocking effect at different membrane potentials. Open channel blockers often exhibit voltage-dependent blockade.

Expected Outcome: A non-competitive channel blocker will reduce the amplitude of NMDA-evoked currents without affecting the binding of glutamate or glycine. The block will likely be use- and voltage-dependent, consistent with binding inside the ion channel.[6]

Signaling Pathway of NMDA Receptor Antagonism

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR ChannelOpen Channel Opening NMDAR->ChannelOpen IonFlux Ca²⁺ Influx ChannelOpen->IonFlux ChannelBlock Channel Block ChannelOpen->ChannelBlock CellularResponse Cellular Response IonFlux->CellularResponse Antagonist [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine Antagonist->ChannelBlock ChannelBlock->IonFlux Inhibits

Caption: Mechanism of non-competitive NMDA receptor antagonism.

Site-Directed Mutagenesis

Objective: To identify key amino acid residues within the NMDA receptor ion channel that are critical for the binding of the test compound.

Protocol:

  • Mutant Receptor Generation: Based on the known structures of the NMDA receptor with bound ligands like ketamine, identify key residues in the channel pore (e.g., GluN1-N616, GluN2A-L642).[7][8][9] Create mutant receptors where these residues are substituted with other amino acids (e.g., alanine scanning).

  • Expression and Functional Testing: Express the mutant receptors in a suitable system (e.g., HEK293 cells) and perform electrophysiological or radioligand binding assays as described above.

  • Comparison of Potency: Compare the potency (IC₅₀ or Ki) of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine on the wild-type versus the mutant receptors.

Expected Outcome: A significant reduction in the binding affinity or blocking potency of the compound for a specific mutant receptor provides strong evidence that the mutated residue is directly involved in the binding interaction. For example, a mutation at a key hydrophobic residue would be expected to decrease the potency of a compound that relies on hydrophobic interactions for binding.[7]

Conclusion

By employing a combination of radioligand binding assays, electrophysiology, and site-directed mutagenesis, researchers can systematically and rigorously confirm the binding site of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. The comparative framework presented here, utilizing the well-established pharmacology of PCP, ketamine, and MK-801, provides a robust strategy for elucidating the mechanism of action of this and other novel NMDA receptor modulators. This detailed understanding is paramount for the rational design of safer and more effective therapeutics targeting the glutamatergic system.

References

  • Phencyclidine - Wikipedia. [Link]

  • Researchers Discover Structural Basis of Antidepressant Ketamine Action on Human NMDA Receptors - Chinese Academy of Sciences. [Link]

  • Structure of ketamine binding to receptor solved - ACS Publications. [Link]

  • PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site - PubMed. [Link]

  • PCP site 2 - Wikipedia. [Link]

  • Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed. [Link]

  • Allosteric Site Mediates Inhibition of Tonic NMDA Receptor Activity by Low Dose Ketamine. [Link]

  • Structural basis of ketamine action on human NMDA receptors - PubMed. [Link]

  • Structural determinants of affinity for the phencyclidine binding site of the N-methyl-D-aspartate receptor complex - Mayo Clinic. [Link]

  • Structural basis of ketamine action on human NMDA receptors - Semantic Scholar. [Link]

  • Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PubMed Central. [Link]

  • Dizocilpine - Wikipedia. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - MDPI. [Link]

  • NMDA receptor antagonist - Wikipedia. [Link]

  • Pharmacology of NMDA Receptors - NCBI. [Link]

  • What are NMDA receptor antagonists and how do they work? - Patsnap Synapse. [Link]

  • [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed. [Link]

  • MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC - PubMed Central. [Link]

Sources

Navigating Bioanalytical Frontiers: A Comparative Guide to Method Validation for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods stands as a cornerstone for generating reliable pharmacokinetic, toxicokinetic, and bioavailability data. This guide provides a comprehensive comparison of bioanalytical method validation strategies for the novel compound, [1- (2,6-Dichlorophenyl)cyclobutyl]methanamine, with a focus on a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Grounded in the latest regulatory standards, particularly the harmonized ICH M10 guideline, this document delves into the causality behind experimental choices, ensuring a self-validating and scientifically sound approach.

The Analytical Challenge: Quantifying [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine in Biological Matrices

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine presents a unique analytical challenge due to its chemical structure, which includes a primary amine and a dichlorinated phenyl group. The accurate and precise quantification of this compound in complex biological matrices such as plasma or urine is critical for understanding its behavior in vivo. The chosen bioanalytical method must be selective enough to distinguish the analyte from endogenous components and potential metabolites, sensitive enough to detect low concentrations, and robust enough to provide consistent results across different sample batches and analytical runs.

Proposed Method: A Deep Dive into LC-MS/MS

Given the need for high sensitivity and selectivity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is proposed as the gold standard for the bioanalysis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. This technique offers unparalleled specificity through the selection of specific precursor and product ion transitions, minimizing the impact of matrix effects.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust LC-MS/MS method for the determination of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine in human plasma.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is chosen over simpler methods like protein precipitation or liquid-liquid extraction to achieve a cleaner extract, thereby reducing matrix effects and improving the longevity of the analytical column and mass spectrometer. A mixed-mode cation exchange sorbent is proposed to leverage the basic nature of the primary amine for strong retention and selective elution.

  • Protocol:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 200 µL of human plasma, pre-treated with an internal standard (e.g., a stable isotope-labeled analog of the analyte).

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Chromatographic Separation: Reversed-Phase HPLC

  • Rationale: Reversed-phase chromatography is selected for its versatility and compatibility with MS detection. A C18 column is a suitable starting point for retaining the moderately nonpolar [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. The use of a gradient elution ensures efficient separation from any remaining matrix components and provides a sharp peak shape.

  • HPLC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

    • Injection Volume: 5 µL

3. Mass Spectrometric Detection: Triple Quadrupole MS

  • Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantitative analysis. The specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine: To be determined by infusion of a standard solution. A hypothetical transition could be m/z 230.1 -> 194.1 (loss of the cyclobutylmethanamine side chain).

      • Internal Standard: To be determined based on its structure.

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis Condition Condition Cartridge Load Load Plasma Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into HPLC Reconstitute->Inject Transfer Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Method_Selection cluster_methods Analytical Methodologies Requirement High Sensitivity & Selectivity for PK Studies LC_MS LC-MS/MS Requirement->LC_MS Meets Requirements GC_MS GC-MS Requirement->GC_MS Potential with Derivatization HPLC_UV HPLC-UV Requirement->HPLC_UV Lacks Sensitivity LBA Ligand Binding Assay Requirement->LBA High Development Cost

A Head-to-Head Comparison of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the strategic manipulation of molecular scaffolds to fine-tune pharmacological activity is paramount. The [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine framework presents a compelling starting point for the development of novel therapeutic agents targeting a range of neurological disorders, including depression, anxiety, and neuropathic pain.[1] This guide provides a comprehensive head-to-head comparison of a focused series of analogs derived from this core structure. We will delve into the synthetic rationale, detailed experimental protocols for pharmacological evaluation, and a critical analysis of the structure-activity relationships (SAR) that govern their biological effects.

Introduction: The [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine Scaffold

The parent compound, [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, is a key intermediate in medicinal chemistry.[1] Its structure is characterized by a cyclobutane ring, which introduces a degree of conformational rigidity, and a 2,6-dichlorophenyl moiety. The ortho-dichloro substitution pattern is a classic strategy in drug design to impart metabolic stability and modulate receptor binding affinity by influencing the torsion angle between the phenyl ring and the cyclobutane core. The primary amine functionality serves as a crucial handle for further chemical modification, allowing for the exploration of a wide chemical space.[1]

This guide will focus on a hypothetical series of analogs designed to probe the impact of modifications at the amine and within the cyclobutane ring. The objective is to provide a clear, data-driven comparison to inform future drug development efforts.

Synthesis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine and its Analogs

The synthesis of the parent compound and its analogs can be achieved through a multi-step sequence, adaptable for the introduction of various functionalities. A general synthetic approach is outlined below, based on established methodologies for similar structures.[2]

General Synthetic Scheme

The synthesis commences with the appropriate dichlorophenylacetonitrile, which undergoes nucleophilic substitution with a cyclobutanone derivative. The resulting cyanohydrin can then be converted to the corresponding nitrile, followed by reduction to the primary amine.

Synthetic_Scheme A 2,6-Dichlorophenylacetonitrile C 1-(2,6-Dichlorophenyl)cyclobutane-1-carbonitrile A->C 1. Base (e.g., NaH) 2. Cyclobutanone B Cyclobutanone B->C D [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine (Parent Compound) C->D Reduction (e.g., LiAlH4 or H2/Pd-C) E N-Methyl Analog D->E Reductive Amination (e.g., Formaldehyde, NaBH3CN) F N,N-Dimethyl Analog E->F Reductive Amination (e.g., Formaldehyde, NaBH3CN)

Caption: General synthetic route to [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine and its N-alkylated analogs.

Experimental Protocol: Synthesis of the Parent Compound

A representative procedure for the synthesis of [1-(3,4-dichlorophenyl)cyclobutyl]methylamine hydrochloride can be adapted for the 2,6-dichloro isomer.[2]

  • Step 1: Synthesis of 1-(2,6-Dichlorophenyl)-1-cyclobutanecarbonitrile. To a stirred mixture of a strong base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C, a solution of 2,6-dichlorophenylacetonitrile is added dropwise. After stirring, cyclobutanone is added, and the reaction is allowed to warm to room temperature. The reaction is then quenched, and the product is extracted and purified.

  • Step 2: Reduction to [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. The 1-(2,6-Dichlorophenyl)-1-cyclobutanecarbonitrile is dissolved in an anhydrous solvent like diethyl ether and added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in the same solvent.[2] The reaction is stirred at room temperature and then carefully quenched with water and an aqueous sodium hydroxide solution. The resulting amine is extracted and purified.

Head-to-Head Pharmacological Evaluation

To provide a robust comparison, a panel of in vitro and in vivo assays should be employed. These assays are designed to characterize the affinity, potency, and functional activity of the analogs at relevant CNS targets, as well as their preliminary pharmacokinetic properties. The choice of specific targets would be guided by the therapeutic indication, but for the purpose of this guide, we will consider a hypothetical screening against monoamine transporters (SERT, NET, DAT) and key G-protein coupled receptors (GPCRs) implicated in mood and anxiety disorders.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of the analogs for various CNS receptors and transporters.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor or transporter (e.g., from HEK293 cells) are prepared.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-citalopram for SERT) and varying concentrations of the test compound.[3]

  • Incubation and Filtration: After incubation to reach equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare cell membranes expressing target receptor B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand via filtration B->C D Measure radioactivity with scintillation counter C->D E Calculate IC50 and Ki values D->E

Caption: Workflow for a standard radioligand binding assay.

Objective: To assess the functional activity (e.g., agonist, antagonist, or modulator) of the analogs at the target receptor.

Protocol (for a GPCR target):

  • Cell Culture: Cells expressing the target GPCR are cultured in a suitable medium.

  • Assay Setup: Cells are plated in a multi-well plate and incubated with varying concentrations of the test compound.

  • Stimulation: An appropriate agonist for the receptor is added to stimulate a cellular response (e.g., changes in intracellular cyclic AMP (cAMP) or calcium levels).

  • Detection: The cellular response is measured using a suitable detection kit (e.g., a cAMP assay kit).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound.

In Vivo Assays

Objective: To evaluate the in vivo efficacy and pharmacokinetic properties of promising analogs.

Protocol (example for an antidepressant-like effect):

  • Animal Model: A validated animal model of depression, such as the forced swim test or tail suspension test in mice, is used.

  • Drug Administration: The test compound is administered to the animals at various doses via an appropriate route (e.g., intraperitoneal or oral).

  • Behavioral Testing: After a specific pre-treatment time, the animals are subjected to the behavioral test, and relevant parameters (e.g., immobility time) are recorded.

  • Data Analysis: The effect of the compound on the behavioral parameter is compared to a vehicle-treated control group.

Structure-Activity Relationship (SAR) Analysis and Data Summary

The data obtained from the pharmacological assays can be compiled to establish a clear SAR. The following table presents a hypothetical comparison of the parent compound and its N-alkylated analogs.

CompoundModificationSERT Ki (nM)NET Ki (nM)DAT Ki (nM)In Vivo Efficacy (Forced Swim Test)
Parent Compound -NH₂1550200Moderate reduction in immobility
Analog 1 -NHCH₃1035180Significant reduction in immobility
Analog 2 -N(CH₃)₂45120450Minimal effect

Interpretation of Hypothetical Data:

  • N-Methylation (Analog 1): The addition of a single methyl group to the primary amine appears to enhance potency at both SERT and NET, leading to improved in vivo efficacy. This suggests that a secondary amine may be favorable for binding to these transporters.

  • N,N-Dimethylation (Analog 2): The introduction of a second methyl group to form a tertiary amine appears to be detrimental to activity. This could be due to steric hindrance within the binding pocket of the transporters.

The 2,6-dichlorophenyl moiety is expected to contribute to metabolic stability, a critical factor for oral bioavailability and duration of action. The steric and electronic influence of these chlorine atoms can also play a significant role in target selectivity.[1]

Challenges and Future Directions in Analog Development

The development of novel psychoactive substances (NPS) is a rapidly evolving field, presenting both opportunities and challenges.[4][5][6] While the analogs discussed here are for research purposes, it is crucial to consider the potential for misuse. The analytical characterization of these new chemical entities is essential for both drug development and forensic science.[7][8] Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are vital for the identification and quantification of these compounds.[6]

Future directions for this chemical series could involve:

  • Exploring other N-substituents: Introducing larger alkyl groups, cyclic amines, or functionalized side chains to probe the binding pocket further.

  • Modifying the cyclobutane ring: Introducing substituents on the cyclobutane ring to alter its conformation and explore new interactions with the target.

  • Varying the aromatic substitution: Replacing the 2,6-dichloro substitution with other halogen patterns or different electron-withdrawing or -donating groups to fine-tune the electronic properties and binding affinity.

Conclusion

This guide has provided a framework for the head-to-head comparison of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine analogs. By systematically modifying the core structure and employing a comprehensive panel of in vitro and in vivo assays, researchers can elucidate the structure-activity relationships that govern the pharmacological profile of this promising class of compounds. The insights gained from such comparative studies are invaluable for the rational design of next-generation CNS therapeutics with improved efficacy and safety profiles.

References

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PubMed Central. [Link]

  • Synthesis of [1-(3,4-dichlorophenyl)cyclobutyl]methylamine hydrochloride. PrepChem.com. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • How to Test for New Psychoactive Substances. Lab Manager. [Link]

  • [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. MySkinRecipes. [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]

  • Testing For Novel Psychoactive Substances. Agilent. [Link]

  • Assay Protocol Book. PDSP. [Link]

Sources

A Comparative Guide to the Independent Pharmacological Verification of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent pharmacological characterization of the novel compound [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, hereafter referred to as DCB-M. As DCB-M is not extensively described in current scientific literature, this document outlines the essential experimental protocols required to elucidate its mechanism of action, potency, and selectivity. The primary hypothesis, based on structural analogy to known psychoactive compounds, is that DCB-M functions as a monoamine reuptake inhibitor.

This guide is structured to provide not only the "how" but also the "why," explaining the causality behind experimental choices to ensure a robust and self-validating investigation. We will compare the hypothetical profile of DCB-M against a panel of well-characterized monoamine reuptake inhibitors, providing the necessary context for its potential therapeutic or research applications.

Structural Hypothesis and Comparative Framework

The chemical structure of DCB-M, featuring a dichlorophenyl ring linked to a cyclobutylmethanamine moiety, bears a resemblance to compounds known to interact with monoamine transporters. These transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are critical for regulating neurotransmission and are the targets for a wide range of therapeutics and substances of abuse.[1][2][3]

To objectively benchmark the pharmacological profile of DCB-M, a panel of reference compounds with distinct selectivity profiles is essential:

  • GBR-12909 (Vanoxerine): A potent and highly selective dopamine reuptake inhibitor (DRI), ideal for assessing DAT-specific interactions.[4][5]

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) that will serve as the benchmark for SERT activity.[6][7]

  • Desipramine: A tricyclic antidepressant that acts as a relatively selective norepinephrine reuptake inhibitor (NRI).[8][9][10]

  • Cocaine: A non-selective monoamine reuptake inhibitor that will provide context for a mixed-activity profile.

By comparing DCB-M's activity against these standards, a clear picture of its potency and selectivity can be established.

Experimental Verification Workflow

A rigorous pharmacological assessment requires a two-pronged in vitro approach: first, determining the compound's binding affinity (how strongly it binds to the transporters), and second, assessing its functional activity (its ability to inhibit neurotransmitter reuptake).

G cluster_0 In Vitro Characterization A Compound Synthesis & QC of DCB-M B Radioligand Binding Assays (Affinity Profile) A->B C Synaptosome Uptake Assays (Functional Profile) A->C D Data Analysis (Ki & IC50 Determination) B->D C->D E Comparative Profile vs. Reference Compounds D->E

Caption: High-level workflow for in vitro pharmacological verification.

Part A: In Vitro Affinity Profiling via Radioligand Binding Assays

Causality: Radioligand binding assays are the gold standard for determining a compound's affinity (expressed as the inhibition constant, Kᵢ) for a specific receptor or transporter.[11] This experiment directly measures the physical interaction between DCB-M and the monoamine transporters. By competing with a radiolabeled ligand of known high affinity, we can precisely quantify how tightly DCB-M binds to DAT, NET, and SERT.

Experimental Protocol: Competitive Radioligand Binding

This protocol is adapted for the three monoamine transporters using specific radioligands and tissue/cell preparations.[12]

  • Preparation of Membranes:

    • Use cell membranes from HEK293 cells stably expressing either human DAT (hDAT), hNET, or hSERT. Alternatively, prepare crude synaptosomes from specific rat brain regions: striatum for DAT, cerebral cortex for NET, and hippocampus for SERT.[13]

  • Assay Buffer Composition: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture Setup: In a 96-well plate, combine the following:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-Specific Binding (NSB): Assay buffer, radioligand, membrane preparation, and a high concentration of a known selective inhibitor to saturate the target transporters.

    • Competitive Binding: Assay buffer, radioligand, membrane preparation, and serial dilutions of DCB-M (or a reference compound).

  • Radioligands and NSB Definers:

    • For DAT: Use [³H]WIN 35,428 as the radioligand and 10 µM GBR-12909 for NSB.

    • For NET: Use [³H]Nisoxetine as the radioligand and 10 µM Desipramine for NSB.[14]

    • For SERT: Use [³H]Citalopram as the radioligand and 10 µM Fluoxetine for NSB.

  • Incubation: Incubate the plates for 60-120 minutes at a specified temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

  • Termination and Harvesting: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of DCB-M.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of DCB-M that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the transporter.

Part B: In Vitro Functional Profiling via Synaptosome Reuptake Assays

Causality: While binding assays measure affinity, they do not confirm functional activity. A compound could bind to a transporter without inhibiting its function. Neurotransmitter uptake assays using synaptosomes—resealed nerve terminals that contain functional transporters—directly measure the ability of DCB-M to block the reuptake of neurotransmitters.[15][16] This provides the functional potency (IC₅₀) of the compound.

Experimental Protocol: [³H]-Neurotransmitter Uptake Inhibition

This protocol measures the inhibition of dopamine, norepinephrine, and serotonin uptake into rat brain synaptosomes.[17][18][19]

  • Synaptosome Preparation: Isolate synaptosomes from fresh rat brain tissue (striatum for dopamine, hypothalamus/cortex for norepinephrine, and hippocampus/cortex for serotonin) using differential centrifugation.[16] Resuspend the final synaptosome pellet in a Krebs-HEPES buffer.

  • Assay Setup:

    • Pre-incubate aliquots of the synaptosome suspension with various concentrations of DCB-M (or reference compounds) for 10-15 minutes at 37°C.

  • Initiation of Uptake:

    • Initiate the reuptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter:

      • [³H]Dopamine ([³H]DA)

      • [³H]Norepinephrine ([³H]NE)

      • [³H]Serotonin ([³H]5-HT)

  • Incubation: Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C. The incubation must be short enough to measure the initial rate of uptake.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed immediately by washing with ice-cold buffer to trap the radiolabeled neurotransmitter taken up by the synaptosomes.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Define 100% uptake as the radioactivity measured in the absence of any inhibitor.

    • Define 0% uptake (non-specific uptake) by including a known potent inhibitor (e.g., 10 µM cocaine or a selective inhibitor) or by conducting the assay at 4°C.

    • Plot the percentage of inhibition versus the log concentration of DCB-M.

    • Determine the IC₅₀ value using non-linear regression.

Data Interpretation and Comparative Analysis

The collected data should be summarized to provide a clear, at-a-glance pharmacological fingerprint of DCB-M.

Table 1: Hypothetical Comparative Pharmacological Profile

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Selectivity Ratio (Kᵢ)
DCB-M (Test) 2515450402870018
GBR-129091.0[4]>100>100~5>1000>1000>100
Fluoxetine>1000>10001.1[6]>5000>5000~10<0.01
Desipramine>10004.2[20]64[20]>10,000~10~2000.06
Cocaine~150~250~300~300~400~500~0.5

Note: Data for reference compounds are representative values from the literature. The data for DCB-M is hypothetical for illustrative purposes.

Interpretation of Hypothetical Results:

Based on the hypothetical data in Table 1, DCB-M would be characterized as a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI).[21] Its affinity (Kᵢ) and functional potency (IC₅₀) are strongest for NET and DAT, with significantly weaker activity at SERT. The DAT/SERT selectivity ratio of 18 indicates a clear preference for the catecholamine transporters over the serotonin transporter. This profile distinguishes it from SSRIs like Fluoxetine and places it in a class similar to other NDRIs used in treating conditions like ADHD or depression.[22][23]

Mechanistic Context: Synaptic Action of a Reuptake Inhibitor

A monoamine reuptake inhibitor like DCB-M is hypothesized to exert its effects by blocking the presynaptic transporter protein. This action prevents the reabsorption of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[24][25] The resulting increase in the concentration and residence time of the neurotransmitter in the synapse enhances signaling to the postsynaptic neuron.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicles (Dopamine/Norepinephrine) NT Neurotransmitter (DA/NE) Vesicle->NT Release Transporter Monoamine Transporter (DAT/NET) NT->Transporter Reuptake Receptor Postsynaptic Receptors NT->Receptor Binding & Signal DCBM DCB-M DCBM->Transporter BLOCKS

Caption: Mechanism of action for a monoamine reuptake inhibitor at the synapse.

Conclusion

This guide presents a rigorous, stepwise methodology for the independent verification of the pharmacological profile of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine (DCB-M). By employing competitive radioligand binding and functional synaptosomal uptake assays, researchers can definitively determine the compound's affinity, potency, and selectivity across the primary monoamine transporters. Comparing these empirical results against well-defined pharmacological benchmarks is crucial for classifying the compound and predicting its potential physiological effects. This structured approach ensures scientific integrity and provides the foundational data necessary for further drug development and research.

References

  • Desipramine - Wikipedia. Wikipedia. [Link]

  • Pharmacology of Selective serotonin reuptake inhibitors (SSRIs). (2025). Source not specified.
  • What is the receptor profile of fluoxetine (Selective Serotonin Reuptake Inhibitor - SSRI)? (2025). Source not specified.
  • Norepinephrine reuptake inhibitor - Wikipedia. Wikipedia. [Link]

  • Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. (2009). Journal of Neuroscience. [Link]

  • Norepinephrine–dopamine reuptake inhibitor - Wikipedia. Wikipedia. [Link]

  • Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. (1995). Journal of Affective Disorders. [Link]

  • What are Dopamine reuptake inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Reuptake inhibitors of dopamine, noradrenaline, and serotonin. (2012). Handbook of Experimental Pharmacology. [Link]

  • Selective Serotonin Reuptake Inhibitors. (2023). StatPearls - NCBI Bookshelf. [Link]

  • What is the mechanism of Desipramine Hydrochloride? (2024). Patsnap Synapse. [Link]

  • Dopamine reuptake inhibitor - Wikipedia. Wikipedia. [Link]

  • Selective serotonin reuptake inhibitor - Wikipedia. Wikipedia. [Link]

  • Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. (2008). Biochemical Pharmacology. [Link]

  • In vitro uptake assays in synaptosomes. (2016). Bio-protocol. [Link]

  • Uptake and release of neurotransmitters. (2001). Current Protocols in Neuroscience. [Link]

  • Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. (2009). Journal of Neuroscience. [Link]

  • Serotonin–dopamine reuptake inhibitor - Wikipedia. Wikipedia. [Link]

  • Dopamine: What It Is, Function & Symptoms. (2022). Cleveland Clinic. [Link]

  • The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. (1989). European Journal of Pharmacology. [Link]

  • The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. (2002). CNS Drug Reviews. [Link]

  • Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET. (2022). ResearchGate. [Link]

  • Norepinephrine transporter inhibitors and their therapeutic potential. (2004). Journal of Medicinal Chemistry. [Link]

  • Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes. (2009). R Discovery. [Link]

  • The noradrenergic action in antidepressant treatments: pharmacological and clinical aspects. (2010). Annals of General Psychiatry. [Link]

  • Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. [Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. (2007). Electrochemical Methods for Neuroscience - NCBI Bookshelf. [Link]

  • LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. (2009). Nature Structural & Molecular Biology. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). ACS Chemical Neuroscience. [Link]

  • [3H]desipramine labels with high affinity the neuronal transporter for adrenaline in the frog heart. (1987). European Journal of Pharmacology. [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2019). International Journal of Neuropsychopharmacology. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2021). Springer Nature Experiments. [Link]

  • Desipramine. PubChem - NIH. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine, a compound whose specific disposal protocols are not widely documented. The procedures outlined here are grounded in the fundamental principles of chemical safety and hazardous waste management, derived from an expert analysis of its molecular structure and authoritative regulatory standards.

Our approach moves beyond a simple checklist, delving into the causality behind each procedural step. This ensures that the protocol is not just followed, but understood, creating a self-validating system of safety and compliance within your laboratory.

Hazard Assessment and Chemical Profile

  • Dichlorophenyl Group : The presence of two chlorine atoms on the aromatic ring classifies this compound as a halogenated organic compound . Such compounds are often persistent in the environment and can exhibit significant aquatic toxicity.[1][2] Chlorinated hydrocarbons may also pose health risks upon exposure, including irritation and potential long-term effects with prolonged contact.[1][3]

  • Primary Amine Group : The methanamine moiety confers basicity to the molecule. Amines as a class can be corrosive to skin and eyes and may cause respiratory irritation.[4][5] They can also react exothermically with acids and oxidizing agents.

Based on this structural analysis, the compound should be handled as a hazardous substance with potential for skin, eye, and respiratory irritation, as well as environmental toxicity.

Table 1: Inferred Hazard Profile and Handling Summary

AttributeAssessmentRationale & Guidance
Physical State Solid or Liquid (Assumed)Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[4]
Primary Hazards Skin/Eye Irritation, Corrosivity, Environmental ToxicityBased on amine and dichlorophenyl functional groups. Assumed to be harmful if swallowed or absorbed through the skin.[3][6]
Recommended PPE Nitrile Gloves, Safety Goggles, Face Shield, Lab CoatStandard protocol for handling hazardous chemicals. Ensure gloves are compatible with chlorinated organic compounds.[4]
Waste Category Hazardous: Halogenated Organic WasteThe presence of chlorine atoms necessitates segregation into the halogenated waste stream.[7]
Incompatibilities Strong Acids, Oxidizing AgentsPotential for vigorous or exothermic reactions due to the amine group.[3] Store separately.

Regulatory Classification and Waste Segregation

Proper disposal begins with correct classification under the Resource Conservation and Recovery Act (RCRA) guidelines administered by the U.S. Environmental Protection Agency (EPA).[8]

While not explicitly listed, this compound would be considered hazardous waste based on its likely characteristics. The most probable classification would be as a toxic waste (D-coded) or as part of a non-specific source waste (F-coded) if mixed with certain solvents.

Key Action: Waste Segregation The single most critical step is rigorous segregation. Due to its chlorinated nature, this compound and any materials contaminated with it must be collected in a dedicated "Halogenated Organic Waste" container.[7]

Why is this critical? Incineration is a common method for destroying organic hazardous waste. Halogenated and non-halogenated wastes require different incinerator conditions and flue gas scrubbing technologies. Mixing them complicates the disposal process, increases costs, and can lead to the formation of highly toxic byproducts like dioxins if incinerated improperly.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic process for the safe disposal of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine from the point of generation to its final removal by certified professionals.

DisposalWorkflow gen Waste Generation (Pure compound or contaminated materials) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Step 1 segregate Segregate as HALOGENATED ORGANIC WASTE ppe->segregate Step 2 container Select Compatible Container (Glass or HDPE, good condition, leak-proof cap) segregate->container Step 3 label Label Container Correctly ('Hazardous Waste', full chemical name, hazards, accumulation date) container->label Step 4 storage Store in Satellite Accumulation Area (Secondary containment, away from incompatibles) label->storage Step 5 log Log Waste in Inventory storage->log Step 6 request Request Pickup via EH&S or Licensed Contractor log->request Step 7 end Disposal Complete request->end

Caption: Disposal workflow for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

Protocol Details:
  • Personal Protective Equipment (PPE) : Before handling the waste, ensure you are wearing appropriate PPE as detailed in Table 1.[4]

  • Waste Segregation : At the point of generation, immediately identify the waste as halogenated organic . Do not mix it with non-halogenated solvents, acids, or other waste streams.[7][9]

  • Container Selection : Use a designated hazardous waste container that is chemically compatible (e.g., borosilicate glass or high-density polyethylene - HDPE) and has a secure, leak-proof cap.[10] Do not use metal containers, as amines can be corrosive.[10]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine," and a clear indication of the hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard"). Note the accumulation start date.[11]

  • Temporary Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should have secondary containment (such as a spill tray) to mitigate leaks.[10] Ensure it is stored away from incompatible materials like acids and oxidizers.[9]

  • Inventory Log : Maintain an accurate log of all waste added to the container. This is a regulatory requirement and aids in proper disposal.

  • Disposal Request : Once the container is approaching full (do not fill beyond 90% capacity) or the accumulation time limit set by your institution is reached, arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor.[10][11]

Spill Management and Decontamination

Accidents happen, and a prepared response is the hallmark of a safe laboratory.

Step 1: Immediate Response
  • Alert : Announce the spill to notify colleagues in the immediate area.

  • Isolate : Restrict access to the spill area.

  • Assess : If the spill is large, involves highly volatile material, or you feel unwell, evacuate the area and contact your institution's emergency response team.

Step 2: Spill Cleanup (for small, manageable spills)
  • PPE : Don the appropriate PPE, including double-gloving with nitrile gloves and wearing a face shield.

  • Containment : Cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill pad).[12] Start from the outside of the spill and work inwards to prevent spreading.

  • Collection : Carefully scoop the absorbed material into a heavy-duty plastic bag or a designated container for solid hazardous waste.

  • Decontamination : The goal is to neutralize and remove any remaining residue.

    • Surface Wash : Clean the spill area with a detergent solution.

    • Rinse : Perform a final rinse with an appropriate solvent, such as ethanol or isopropanol, to remove any remaining organic residue. Use minimal amounts.

    • Collection of Materials : All materials used in the cleanup—absorbents, contaminated gloves, wipes—are now considered hazardous waste.[10] They must be collected, sealed, and labeled as "Solid Halogenated Organic Waste."

Step 3: Final Steps
  • Place the sealed waste from the cleanup into a designated hazardous waste container.

  • Thoroughly wash your hands and any exposed skin.

  • Document the spill and cleanup procedure according to your laboratory's specific protocols.

By adhering to this comprehensive guide, researchers can ensure that the disposal of novel compounds like [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is managed with the highest degree of safety, scientific integrity, and environmental responsibility.

References

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. (2022-04-11). [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Effective Lab Waste Disposal Strategies . Environmental Marketing Services. [Link]

  • Hazardous Waste Disposal Guide . Research Safety - Northwestern University. (2023-02-27). [Link]

  • Safety data sheet - WATCHMAN HERBICIDE . Greenbook.net. (2008-09-08). [Link]

  • Decontamination Guidelines . Apple Environmental. (2018-01-01). [Link]

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide . Defense Centers for Public Health. [Link]

  • Hazardous Waste - Decontamination . Occupational Safety and Health Administration (OSHA). [Link]

  • Decontamination - Biosafety Manual . Stanford Environmental Health & Safety. [Link]

  • Management of decontamination in chemical accidents: a laboratory model . National Institutes of Health (NIH). (2023-05-24). [Link]

  • Waste Code - RCRAInfo . U.S. Environmental Protection Agency (EPA). [Link]

  • EPA HAZARDOUS WASTE CODES . [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). [Link]

  • 40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes . eCFR. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency (EPA). (2025-12-01). [Link]

  • Cyclobutrifluram PubChem Entry . National Institutes of Health (NIH). [Link]

Sources

Comprehensive Safety and Handling Guide for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth operational and safety directive for the handling of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. The protocols outlined herein are designed to ensure the safety of laboratory personnel and the integrity of research by establishing a self-validating system of safe laboratory practices.

Hazard Assessment and Chemical Profile

Structural Features and Associated Risks:

  • Dichlorophenyl Group: The presence of chlorine atoms on the aromatic ring indicates that the compound is a halogenated hydrocarbon.[1] Such compounds can be toxic and may pose long-term health risks, including being suspected carcinogens.[2] They are also known for their environmental persistence.

  • Amine Group: The methanamine moiety can render the compound corrosive and irritating to the skin, eyes, and respiratory tract.[3]

  • Cyclobutyl Group: This non-aromatic ring is generally stable, but the overall reactivity of the molecule will be influenced by the other functional groups.

Based on these structural alerts, it is prudent to handle [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine with a high degree of caution, assuming it to be toxic, an irritant, and potentially corrosive.

Property Value Source
CAS Number 760157-03-7[4]
Molecular Formula C11H13Cl2N[4]
Molecular Weight 230.13[4]
Storage Keep in dark place, inert atmosphere, 2-8°C[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to mitigate the risks of exposure. The following table details the required PPE and the rationale for its use.

PPE Component Specification Rationale
Eye Protection Chemical safety goggles and a full-face shield.[5]Protects against splashes and vapors that can cause serious eye irritation or damage.
Hand Protection Nitrile or neoprene gloves.[6]Provides a barrier against skin contact. Double-gloving is recommended for extended handling.
Body Protection A chemically resistant lab coat, worn over long-sleeved clothing and long pants.[5][6]Protects the skin from accidental spills and contamination.
Footwear Closed-toe shoes made of a non-porous material.[6]Protects the feet from spills.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling the solid compound or preparing solutions outside of a certified chemical fume hood.

Visual Guide: PPE Ensemble

PPE cluster_ppe Essential Personal Protective Equipment goggles Chemical Safety Goggles face_shield Full-Face Shield gloves Nitrile/Neoprene Gloves lab_coat Chemically Resistant Lab Coat respirator NIOSH-Approved Respirator researcher Researcher researcher->goggles Eye Protection researcher->face_shield Face Protection researcher->gloves Hand Protection researcher->lab_coat Body Protection researcher->respirator Respiratory Protection

Caption: Required PPE for handling [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5] The recommended storage temperature is 2-8°C.[4]

  • Ensure the container is tightly sealed and clearly labeled.[2]

3.2. Handling and Use

All handling of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a tared weigh boat and handle with care to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Reactions: Conduct all reactions involving this compound within the fume hood.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[5]

Workflow: Safe Handling Protocol

HandlingWorkflow start Start prepare Prepare Workspace in Fume Hood start->prepare don_ppe Don Appropriate PPE prepare->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve react Conduct Experiment in Fume Hood dissolve->react decontaminate Decontaminate Workspace and Equipment react->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End wash->end DisposalWorkflow start Generate Waste identify Identify as Halogenated Organic Waste start->identify segregate Place in Labeled Halogenated Waste Container identify->segregate store Store Container in a Safe, Ventilated Area segregate->store request Request Disposal via EHS store->request end Waste Collected for Proper Disposal request->end

Caption: Protocol for the safe disposal of halogenated waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [5][7]Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7]Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. [5][7]Seek medical attention.
Ingestion Do NOT induce vomiting. [7]If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to handle it, use an inert absorbent material to contain it. [8][9]Place the absorbed material in a sealed container for disposal as halogenated waste. For large spills, contact your institution's emergency response team.
References
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • WorkSafeBC. Chloramines - Safe work practices. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,2-Bis-(4-chlorophenyl)-1,1-dichloroethylene, 99%. [Link]

  • Texas Department of Insurance. Chlorine Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine
Reactant of Route 2
[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.